(5-(Methoxycarbonyl)furan-2-YL)boronic acid
Description
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Properties
IUPAC Name |
(5-methoxycarbonylfuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO5/c1-11-6(8)4-2-3-5(12-4)7(9)10/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQQERRFTSQHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478957 | |
| Record name | [5-(Methoxycarbonyl)furan-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876189-20-7 | |
| Record name | 2-Furancarboxylic acid, 5-borono-, 2-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876189-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Methoxycarbonyl)furan-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-(Methoxycarbonyl)furan-2-YL)boronic acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (5-(Methoxycarbonyl)furan-2-YL)boronic acid, a versatile building block in modern organic synthesis. The information is curated to support its application in pharmaceutical research and drug development, with a focus on practical, data-driven insights.
Core Chemical Properties
This compound, with the CAS number 876189-20-7, is a furan-based organoboron compound.[1][2][3] Its structure, featuring both a boronic acid moiety and a methoxycarbonyl group, makes it a valuable reagent, particularly in cross-coupling reactions for the formation of carbon-carbon bonds. The presence of the methoxycarbonyl group can influence the compound's reactivity and solubility.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of the listed data are predicted values due to the limited availability of experimentally determined figures in published literature.
| Property | Value | Source |
| Molecular Formula | C₆H₇BO₅ | PubChem[1][3] |
| Molecular Weight | 169.93 g/mol | PubChem[1][3] |
| CAS Number | 876189-20-7 | AOBChem[2], PubChem[1][3] |
| Appearance | Off-white to white solid | Commercially available |
| Predicted Boiling Point | 359.3 ± 52.0 °C | ChemicalBook |
| Predicted Density | 1.35 ± 0.1 g/cm³ | ChemicalBook |
| Predicted pKa | 7.46 ± 0.53 | ChemicalBook |
| Solubility | Furan-based boronic acids generally exhibit good solubility in polar organic solvents such as methanol, ethanol, THF, and DMF. Phenylboronic acid, a related compound, shows high solubility in ethers and ketones.[4][5] | General knowledge on boronic acids |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the methoxy group protons, and the hydroxyl protons of the boronic acid group. The furan protons would appear in the aromatic region, with their coupling pattern revealing their relative positions. The methoxy protons would be a sharp singlet, and the boronic acid protons would likely be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the furan ring, and the methyl carbon of the methoxy group. The carbon attached to the boron atom would also be observable, though its signal might be broadened due to quadrupolar relaxation of the boron nucleus.
Synthesis and Reactivity
This compound is primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful tool for the formation of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a furan-based boronic acid. This protocol is based on established methods and should be adapted and optimized for specific substrates and scales.
Reaction: Synthesis of Methyl 5-(Aryl)furan-2-carboxylate
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent mixture (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 5-(aryl)furan-2-carboxylate.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage:
Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term storage, keeping the compound under an inert atmosphere is recommended to prevent degradation.
Applications in Drug Discovery and Development
The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Boronic acids themselves have also gained prominence as pharmacophores, with several boronic acid-containing drugs approved for clinical use. The combination of these two features in this compound makes it an attractive starting material for the synthesis of novel therapeutic agents. Its utility in Suzuki-Miyaura coupling allows for the efficient construction of compound libraries for screening against various biological targets.
Logical Relationships in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism in organometallic chemistry. The following diagram illustrates the key steps involved.
References
An In-depth Technical Guide to (5-(Methoxycarbonyl)furan-2-YL)boronic acid (CAS 876189-20-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (5-(Methoxycarbonyl)furan-2-YL)boronic acid, a key building block in modern organic synthesis and drug discovery. This document outlines its physicochemical properties, synthesis, purification, and applications, with a focus on its role in the development of novel therapeutic agents.
Core Compound Data
This compound is a furan-based organoboron compound recognized for its utility in palladium-catalyzed cross-coupling reactions. Its structure incorporates a furan ring, a methoxycarbonyl group, and a boronic acid moiety, making it a versatile reagent for the construction of complex molecular architectures.
| Property | Value | Source |
| CAS Number | 876189-20-7 | [1] |
| Molecular Formula | C₆H₇BO₅ | [1] |
| Molecular Weight | 169.93 g/mol | [1] |
| IUPAC Name | (5-methoxycarbonylfuran-2-yl)boronic acid | [2] |
| Predicted Boiling Point | 359.275°C at 760 mmHg | [] |
| Predicted Density | 1.356 g/cm³ | [] |
| Appearance | Gray to dark gray solid | [4] |
| Storage Conditions | Store in a dark place, under an inert atmosphere, preferably in a freezer at -20°C.[1][4] |
Synthesis and Purification
General Synthesis Workflow
A plausible synthetic route, adapted from established procedures for analogous compounds, is outlined below. This workflow represents a general approach and may require optimization for this specific target molecule.
Purification
Purification of boronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration. Recrystallization is a common and effective method for the purification of arylboronic acids.
General Recrystallization Protocol:
-
Solvent Selection: The choice of solvent is critical. For boronic acids, polar solvents or solvent mixtures are often employed. Common choices include water, ethanol, or mixtures such as hexane/ethyl acetate or hexane/acetone.[5] The ideal solvent should dissolve the compound sparingly at room temperature but readily at elevated temperatures.
-
Dissolution: The crude boronic acid is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Cooling: The solution is allowed to cool slowly to room temperature, and then often further cooled in an ice bath to promote crystallization.
-
Isolation: The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[6]
Applications in Organic Synthesis
This compound is a valuable building block in organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl structures, which are prevalent in many biologically active molecules.[7]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate.
General Experimental Protocol for Suzuki-Miyaura Coupling:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 80-120°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Biological and Medicinal Significance
While this compound itself is primarily a synthetic intermediate, the furan and boronic acid motifs are present in numerous biologically active compounds. Furan derivatives exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[8][9] Boronic acids are also a well-established class of pharmacophores, with bortezomib being a notable example of a boronic acid-containing drug used in cancer therapy.[7]
A study by a research group has utilized this compound in the synthesis of novel naphthoquinone-furan-2-cyanoacryloyl hybrids.[10] One of the synthesized compounds, 5c , demonstrated potent anti-proliferative activity against HeLa cancer cells with an IC₅₀ value of 3.10 ± 0.02 μM.[10] The study suggests that the anticancer effect of this compound is, at least in part, mediated by the induction of apoptosis, which is triggered by the generation and accumulation of reactive oxygen species (ROS).[10]
Potential Signaling Pathway Involvement
The induction of apoptosis via ROS generation is a complex process involving multiple signaling pathways. A simplified representation of this process is depicted below.
This technical guide serves as a foundational resource for researchers and professionals engaged in drug discovery and development. The versatility of this compound as a synthetic building block, coupled with the established biological significance of the furan and boronic acid moieties, underscores its potential in the creation of novel and effective therapeutic agents. Further investigation into the synthesis and biological applications of derivatives of this compound is warranted.
References
- 1. usbio.net [usbio.net]
- 2. This compound | C6H7BO5 | CID 12163655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(METHOXYCARBONYL)FURAN-2-BORONICACID | 876189-20-7 [chemicalbook.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological activity of furan derivatives [wisdomlib.org]
- 9. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 10. SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (5-(Methoxycarbonyl)furan-2-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (5-(methoxycarbonyl)furan-2-yl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details a proposed synthetic pathway, experimental protocols, and the instrumental role of this compound in the development of novel therapeutics, particularly through its application in Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound, with the CAS number 876189-20-7, is a furan-based boronic acid derivative. Its structure, featuring both a methoxycarbonyl group and a boronic acid moiety on the furan ring, makes it a versatile reagent for introducing the 5-(methoxycarbonyl)furan-2-yl unit into more complex molecules. This is particularly relevant in drug discovery, where furan rings are common scaffolds and boronic acids are key intermediates for carbon-carbon bond formation. The primary application of this compound lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for the synthesis of biaryl and heteroaryl compounds.
Proposed Synthesis Pathway
The most plausible and widely applicable method for the synthesis of this compound is through a lithiation-borylation reaction sequence starting from commercially available methyl furan-2-carboxylate. This method involves the selective deprotonation of the furan ring at the 5-position, followed by quenching with a borate ester and subsequent hydrolysis to yield the desired boronic acid.
The proposed two-step synthesis is outlined below:
-
Lithiation and Borylation: Methyl furan-2-carboxylate is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to achieve regioselective lithiation at the C5 position. The resulting lithiated intermediate is then reacted in situ with a trialkyl borate, typically triisopropyl borate, to form a boronate ester.
-
Hydrolysis: The boronate ester is then hydrolyzed under acidic conditions to afford the final product, this compound.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of Methyl 5-(triisopropoxyboraneyl)furan-2-carboxylate
Materials:
-
Methyl furan-2-carboxylate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine to the THF.
-
Slowly add n-butyllithium (n-BuLi) solution dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the resulting mixture for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
In a separate flame-dried flask, dissolve methyl furan-2-carboxylate in anhydrous THF.
-
Add the solution of methyl furan-2-carboxylate dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 2 hours at this temperature.
-
Slowly add triisopropyl borate to the reaction mixture, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronate ester. This intermediate is often used in the next step without further purification.
Step 2: Hydrolysis to this compound
Materials:
-
Crude methyl 5-(triisopropoxyboraneyl)furan-2-carboxylate
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude boronate ester from Step 1 in diethyl ether.
-
Add 1 M hydrochloric acid and stir the mixture vigorously at room temperature for 4-6 hours.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield this compound as a solid.
Data Presentation
The following tables summarize hypothetical quantitative data for the proposed synthesis. These values are based on typical yields for similar reactions and expected spectroscopic data.
Table 1: Reaction Conditions and Yields
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Methyl furan-2-carboxylate | LDA, Triisopropyl borate | THF | -78 to RT | 14 | Methyl 5-(triisopropoxyboraneyl)furan-2-carboxylate | 75-85 (crude) |
| 2 | Methyl 5-(triisopropoxyboraneyl)furan-2-carboxylate | 1 M HCl | Diethyl ether | RT | 4-6 | This compound | 80-90 (after purification) |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₆H₇BO₅ |
| Molecular Weight | 169.93 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.25 (d, J=3.6 Hz, 1H), 7.10 (d, J=3.6 Hz, 1H), 3.85 (s, 3H), 8.50 (s, 2H, B(OH)₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 158.5, 150.2, 122.1, 118.9, 52.3 |
| Mass Spectrometry (ESI) | m/z 170.04 [M+H]⁺ |
Mandatory Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow.
In-Depth Technical Guide: Molecular Weight of (5-(Methoxycarbonyl)furan-2-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight for the compound (5-(Methoxycarbonyl)furan-2-YL)boronic acid, a crucial parameter for a wide range of applications in research and development, including stoichiometry in chemical reactions, preparation of solutions with specific molarity, and in the characterization of novel compounds.
Molecular Structure and Formula
This compound is an organic compound featuring a furan ring substituted with a methoxycarbonyl group and a boronic acid functional group. The established molecular formula for this compound is C₆H₇BO₅.[1][2][3]
Calculation of Molecular Weight
The molecular weight is determined by the sum of the atomic weights of all constituent atoms in the molecule. The calculation is based on the standard atomic weights of carbon, hydrogen, boron, and oxygen.
The standard atomic weight of carbon is approximately 12.011 atomic mass units (amu).[4][5][6] For hydrogen, the standard atomic weight is approximately 1.008 amu.[7][8][9] The standard atomic weight of boron is approximately 10.81 amu.[10][11][12] Lastly, the standard atomic weight of oxygen is approximately 15.999 amu.[13][14][15]
The molecular weight of C₆H₇BO₅ is calculated as follows:
(6 × 12.011) + (7 × 1.008) + (1 × 10.81) + (5 × 15.999) = 72.066 + 7.056 + 10.81 + 79.995 = 169.927 g/mol
Data Presentation: Atomic Composition and Molecular Weight
For clarity and ease of comparison, the quantitative data used in the molecular weight calculation is summarized in the table below.
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 7 | 1.008 | 7.056 |
| Boron | B | 1 | 10.81 | 10.81 |
| Oxygen | O | 5 | 15.999 | 79.995 |
| Total | 169.927 |
Experimental Protocols
The determination of the molecular weight of a pure chemical compound like this compound is a theoretical calculation based on its molecular formula and the standard atomic weights of its constituent elements. Experimental verification of the molecular weight can be achieved through techniques such as mass spectrometry. A detailed protocol for this would involve:
-
Sample Preparation: Dissolving a precise amount of the compound in a suitable volatile solvent.
-
Instrument Calibration: Calibrating the mass spectrometer with a known standard to ensure accuracy.
-
Sample Introduction: Introducing the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC or GC.
-
Ionization: Utilizing an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to generate charged molecules.
-
Mass Analysis: Separating the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identifying the molecular ion peak to confirm the molecular weight.
Logical Workflow for Molecular Weight Determination
The logical process for determining the molecular weight of a chemical compound is outlined in the diagram below.
Caption: Workflow for calculating the molecular weight of a chemical compound.
References
- 1. aobchem.com [aobchem.com]
- 2. This compound | 876189-20-7 [sigmaaldrich.com]
- 3. This compound | C6H7BO5 | CID 12163655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. byjus.com [byjus.com]
- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 8. quora.com [quora.com]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. Boron - Wikipedia [en.wikipedia.org]
- 12. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 13. fiveable.me [fiveable.me]
- 14. princeton.edu [princeton.edu]
- 15. Oxygen - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Stability of Furan-2-Boronic Acids Under Air
For Researchers, Scientists, and Drug Development Professionals
Furan-2-boronic acid is a valuable reagent in modern organic synthesis, primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the furan-2-yl moiety into complex molecules. This five-membered heteroaromatic ring is a common scaffold in pharmaceuticals, agrochemicals, and materials science. However, the practical application of furan-2-boronic acid is often hampered by its inherent instability under ambient atmospheric conditions. This guide provides a comprehensive overview of the stability challenges, degradation pathways, and mitigation strategies pertinent to the handling, storage, and use of furan-2-boronic acid.
The Challenge of Instability
Heteroaromatic boronic acids, particularly those with the boronic acid group adjacent to a heteroatom like in furan-2-boronic acid, are notoriously susceptible to degradation.[1][2][3] Furan-2-boronic acid is frequently cited as one of the more unstable examples within this class.[1] Exposure to air, even for short periods on the lab bench, can lead to significant decomposition, complicating reaction stoichiometry, reducing yields, and compromising the purity of synthetic products.[2][3][4] Multiple sources explicitly label the compound as "air sensitive".[5][6]
Mechanisms of Degradation
The decomposition of furan-2-boronic acid in the presence of air is primarily attributed to two chemical processes: protodeboronation and oxidation. A third process, dehydration, leads to the formation of anhydrides.
-
Protodeboronation: This is the most significant degradation pathway for many heteroaryl boronic acids.[2][3][7] The reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, converting furan-2-boronic acid into furan. This process is often facilitated by moisture present in the atmosphere.
-
Oxidation: The carbon-boron bond can also be susceptible to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of various oxidized byproducts and potentially radical species, further complicating the product mixture.[2][3][8]
-
Dehydration (Anhydride Formation): Like other boronic acids, furan-2-boronic acid can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine.[8] This process is reversible upon the addition of water. Commercial samples of furan-2-boronic acid often contain varying amounts of this corresponding anhydride.
Caption: Primary degradation pathways for furan-2-boronic acid upon exposure to air.
Quantitative Stability Data
While the instability of furan-2-boronic acid is widely acknowledged, quantitative data is less common. However, studies focusing on the development of stable boronic acid surrogates provide crucial insights. The following table summarizes key findings on the decomposition of furan-2-boronic acid when stored unprotected on the benchtop.
| Compound | Storage Conditions | Duration | Remaining Purity | Analytical Method | Reference |
| Furan-2-boronic acid | On benchtop, under air | 15 days | "Very little of the original material remains" | ¹H NMR | [2][3] |
| Furan-2-boronic acid | Open vial, room temp. (avg. 24°C, 65% humidity) | < 7 days | Completely decomposed | NMR Analysis | [4] |
Mitigation and Stabilization Strategies
Given its inherent instability, several strategies are essential for the successful use of furan-2-boronic acid. These range from strict handling protocols to chemical modification.
To minimize degradation, furan-2-boronic acid should be stored under controlled conditions. Manufacturer safety data sheets (SDS) and product information consistently recommend:
-
Temperature: Store in a cool place, with refrigeration (2-8°C) or freezing (under -20°C) being common recommendations.[5][9]
-
Atmosphere: Keep the container tightly sealed to minimize contact with air and moisture.[10][11] Storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.
-
Incompatibilities: Store away from strong oxidizing agents.[6][11]
The most robust solution to the instability problem is the conversion of the boronic acid into a more stable derivative that can be easily stored and handled in air, and then used to generate the active boronic acid in situ for a reaction.
-
MIDA Boronates: Conversion to an N-methyliminodiacetic acid (MIDA) boronate ester dramatically increases stability. Furan-2-yl MIDA boronate is indefinitely air-stable, showing no detectable decomposition by ¹H NMR after more than 60 days on the benchtop under air.[2] These derivatives undergo slow-release hydrolysis under specific basic conditions (e.g., K₃PO₄ in aqueous dioxane), liberating the unstable boronic acid directly in the reaction mixture where it can be consumed by the catalyst.[2]
-
DABO Boronates: Complexation with bis(diethanolamine) (DABO) is another effective stabilization method. 2-Furyl DABO boronate showed no decomposition after 72 days of storage in an open vial at room temperature.[4] These complexes can also be used directly in cross-coupling reactions.
-
Pinacol Esters and Trifluoroborate Salts: Other common, more stable surrogates include pinacol esters and potassium trifluoroborate salts.[3][12] These derivatives generally exhibit greater benchtop stability compared to the free boronic acid.
Caption: Logic of using stable derivatives to bypass the instability of furan-2-boronic acid.
Experimental Protocols
The following protocols provide standardized methods for assessing the stability of furan-2-boronic acid and its derivatives.
This method, adapted from procedures used to demonstrate the stability of MIDA and DABO boronates, allows for the quantitative monitoring of decomposition over time.[2][4]
-
Sample Preparation:
-
Place approximately 50-100 mg of furan-2-boronic acid into a pre-weighed 4 mL glass vial.
-
Leave the vial uncapped or loosely capped on a laboratory bench, exposed to the ambient atmosphere. Record the average temperature and humidity if possible.
-
-
Internal Standard Preparation:
-
Prepare a stock solution of a stable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate) of known concentration in a suitable deuterated solvent (e.g., DMSO-d₆). The standard should have a resonance peak in a clear region of the ¹H NMR spectrum.
-
-
Time-Point Analysis (e.g., T=0, 1, 3, 7, 15 days):
-
At each time point, accurately weigh out a small sample (approx. 5-10 mg) of the degrading furan-2-boronic acid from the vial.
-
Dissolve the sample in a precise volume (e.g., 0.6 mL) of the internal standard stock solution in an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient for full relaxation of all relevant protons (typically 5 times the longest T₁ value).
-
-
Data Analysis:
-
Identify a characteristic, well-resolved peak for furan-2-boronic acid (e.g., the proton at the 5-position, ~7.8 ppm in DMSO-d₆).[5]
-
Calculate the molar ratio of furan-2-boronic acid to the internal standard by comparing the integration of their respective peaks.
-
Normalize the ratio at each time point to the initial T=0 ratio to determine the percentage of remaining furan-2-boronic acid.
-
Caption: Experimental workflow for the ¹H NMR-based air stability study.
HPLC is a powerful tool for assessing purity and can be used to track the appearance of degradation products.
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Sample Preparation:
-
Prepare a stock solution of the furan-2-boronic acid sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute as necessary with the mobile phase to fall within the linear range of the detector.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection Wavelength: Monitor at multiple wavelengths, e.g., 254 nm and 220 nm, as degradation products may have different chromophores.[13]
-
-
Data Analysis:
-
Integrate the peak corresponding to furan-2-boronic acid.
-
Calculate the purity by the area percent method. The appearance of new peaks over time indicates degradation.
-
Conclusion
The utility of furan-2-boronic acid in synthetic chemistry is undisputed, but its pronounced instability in air presents a significant practical challenge. Degradation via protodeboronation and oxidation can occur within days on the benchtop. This guide underscores that successful application requires either stringent anaerobic and anhydrous storage and handling conditions or, more reliably, the use of air-stable chemical surrogates. Derivatives such as MIDA boronates, DABO boronates, and pinacol esters offer robust, shelf-stable alternatives that can generate the reactive boronic acid in situ. For professionals in drug development and research, adopting these stabilization strategies is key to achieving reproducible, high-yielding synthetic outcomes involving the furan-2-yl moiety.
References
- 1. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Furanboronic acid | 13331-23-2 [chemicalbook.com]
- 6. fishersci.no [fishersci.no]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. 13331-23-2|Furan-2-ylboronic acid|BLD Pharm [bldpharm.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.at [fishersci.at]
- 12. Furan-2-boronic acid pinacol ester, 96% | Fisher Scientific [fishersci.ca]
- 13. trepo.tuni.fi [trepo.tuni.fi]
An In-depth Technical Guide to (5-(Methoxycarbonyl)furan-2-YL)boronic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural information, synthesis, and key applications of (5-(Methoxycarbonyl)furan-2-YL)boronic acid, a valuable building block in medicinal chemistry and organic synthesis.
Core Structural and Physical Properties
This compound is a furan derivative containing both a methoxycarbonyl group and a boronic acid functionality. These features make it a versatile reagent, particularly in cross-coupling reactions.[1]
| Property | Value | Source |
| Chemical Formula | C6H7BO5 | [2][] |
| Molecular Weight | 169.93 g/mol | [4] |
| CAS Number | 876189-20-7 | [2] |
| Predicted Boiling Point | 359.275 °C at 760 mmHg | [] |
| Predicted Density | 1.356 g/cm³ | [] |
| Physical Appearance | Not available | |
| Solubility | Not available |
Synthesis and Characterization
A plausible synthetic route would be the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of a halide with a diboron reagent.
General Experimental Protocol for Miyaura Borylation (Hypothetical for this compound):
-
Reaction Setup: A dry reaction flask is charged with methyl 5-bromofuran-2-carboxylate, a palladium catalyst (e.g., Pd(dppf)Cl2), a diboron reagent (e.g., bis(pinacolato)diboron), and a base (e.g., potassium acetate) in an anhydrous aprotic solvent (e.g., dioxane or THF).
-
Inert Atmosphere: The flask is purged with an inert gas (e.g., argon or nitrogen) to remove oxygen.
-
Reaction: The mixture is heated to a specified temperature (typically 80-100 °C) and stirred for several hours until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to hydrolyze the boronate ester to the boronic acid.
-
Purification: The crude boronic acid is purified by a suitable method, such as recrystallization or column chromatography, to yield the final product.
Detailed experimental characterization data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are not explicitly available in the public domain. Researchers are advised to perform full characterization upon synthesis.
Applications in Drug Discovery and Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.
Synthesis of Naphthoquinone-Furan-2-Cyanoacryloyl Hybrids with Antitumor Activity
A significant application of this boronic acid is in the synthesis of novel naphthoquinone-furan-2-cyanoacryloyl hybrids, which have demonstrated promising antitumor activity. The synthesis involves a Suzuki-Miyaura cross-coupling reaction between this compound and a halogenated naphthoquinone derivative.
Experimental Protocol for Suzuki-Miyaura Coupling:
The following is a general protocol for the Suzuki-Miyaura coupling reaction, which would be adapted for the specific substrates:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., 2-bromo-1,4-dimethoxynaphthalene), this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst system), and a suitable base (e.g., K2CO3, Cs2CO3, or K3PO4).
-
Solvent: Add a degassed solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Logical Workflow for the Synthesis of Antitumor Agents:
Caption: Synthetic pathway from this compound to antitumor agents.
Mechanism of Action of Naphthoquinone-Furan Hybrids
Derivatives synthesized from this compound have been shown to exhibit their antitumor effects by targeting specific signaling pathways within cancer cells. One of the key mechanisms identified is the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. STAT3 is a protein that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. By inhibiting this pathway, these hybrid molecules can effectively suppress tumor growth.
Signaling Pathway Diagram:
Caption: Inhibition of the STAT3 signaling pathway by naphthoquinone-furan hybrids.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential in the development of novel pharmaceuticals. Its application in the synthesis of potent antitumor agents that target the STAT3 signaling pathway highlights its importance in medicinal chemistry. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential in various chemical and biological applications.
References
Spectroscopic and Physicochemical Profile of (5-(Methoxycarbonyl)furan-2-YL)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of (5-(Methoxycarbonyl)furan-2-YL)boronic acid, a key building block in medicinal chemistry and materials science. This document collates available data to facilitate its application in research and development.
Chemical Identity and Physical Properties
This compound, with the CAS number 876189-20-7, is a furan derivative featuring both a boronic acid and a methoxycarbonyl group.[1][2] These functional groups impart unique reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions.[3]
| Property | Value | Source |
| IUPAC Name | (5-methoxycarbonylfuran-2-yl)boronic acid | PubChem[1] |
| Molecular Formula | C₆H₇BO₅ | PubChem[1] |
| Molecular Weight | 169.93 g/mol | PubChem[1] |
| CAS Number | 876189-20-7 | PubChem[1][2] |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the furan ring protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the methoxycarbonyl and boronic acid groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | d | 1H | Furan CH (position 3 or 4) |
| ~6.8-7.0 | d | 1H | Furan CH (position 3 or 4) |
| ~3.8-3.9 | s | 3H | -OCH₃ |
| ~8.0-9.0 | br s | 2H | B(OH )₂ |
Note: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. The boronic acid protons are often broad and may exchange with residual water in the solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C =O (ester) |
| ~150-155 | Furan C -B |
| ~145-150 | Furan C -COOCH₃ |
| ~120-125 | Furan C H |
| ~115-120 | Furan C H |
| ~52-53 | -OC H₃ |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 170.0386 | [M]⁺ (Exact Mass)[1] |
| 152 | [M - H₂O]⁺ |
| 111 | [M - B(OH)₂ - H]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500-3200 | Broad | O-H stretch (boronic acid) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2960-2850 | Medium | C-H stretch (methyl) |
| ~1720-1700 | Strong | C=O stretch (ester) |
| ~1600-1450 | Medium | C=C stretch (furan ring) |
| ~1380-1350 | Strong | B-O stretch |
| ~1250-1000 | Strong | C-O stretch (ester and furan) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis via Boronation of Methyl Furan-2-carboxylate
A common method for the synthesis of aryl boronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate.
References
Commercial availability of (5-(Methoxycarbonyl)furan-2-YL)boronic acid
An In-depth Technical Guide to (5-(Methoxycarbonyl)furan-2-YL)boronic acid
This technical guide provides a comprehensive overview of this compound, a valuable building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its commercial availability, key technical specifications, safety and handling protocols, and its application in synthetic chemistry.
Introduction
This compound is a furan-based boronic acid derivative with the chemical formula C6H7BO5.[1][2][3] Its structure, featuring a furan ring substituted with a methoxycarbonyl group and a boronic acid moiety, makes it a versatile reagent in cross-coupling reactions. Boronic acids are widely recognized for their utility in the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules for pharmaceuticals and materials science.[4][5]
Commercial Availability
This compound is commercially available from several chemical suppliers in various quantities. The table below summarizes the offerings from a selection of vendors. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.
| Supplier | Catalog Number | Purity | Available Quantities |
| AOBChem USA | 10838 | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g[1] |
| BOC Sciences | 876189-20-7 | 95% | Inquiry required[] |
| Cenmed Enterprises | C007B-469484 | N/A | Inquiry required[7] |
| Dabos | A512873-1G | N/A | 1g[8] |
| Laibo Chem (via Orion Cientific) | N/A | N/A | 1g, 5g[9][10] |
| Sigma-Aldrich | BO9H961EEEC5 | N/A | Inquiry required[2] |
Technical Data
Key chemical and physical properties of this compound are summarized in the table below. This data is essential for experimental planning and execution.
| Property | Value | Source |
| CAS Number | 876189-20-7 | [1][2][3] |
| Molecular Formula | C6H7BO5 | [1][2][3] |
| Molecular Weight | 169.93 g/mol | [3] |
| IUPAC Name | (5-methoxycarbonylfuran-2-yl)boronic acid | [3][] |
| Purity | Typically ≥95% | [1][] |
| Appearance | N/A (Often a solid) | [1] |
| Boiling Point | 359.275°C at 760 mmHg | [] |
| Density | 1.356 g/cm³ | [] |
| Storage Temperature | 4-8°C | [1] |
Safety and Handling
Proper safety precautions are crucial when handling this compound. The following information is derived from available safety data sheets.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash hands thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
-
P302+P352: IF ON SKIN: Wash with plenty of water and soap.[12]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
-
-
Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from moisture.[1][11]
-
Incompatible Materials : Strong oxidizing agents.[12]
Applications in Drug Development and Organic Synthesis
The primary application of this compound is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a powerful tool for creating carbon-carbon bonds to synthesize biaryl compounds, which are common motifs in medicinally active molecules.[13] The furan scaffold itself is present in numerous natural products and pharmaceuticals.
The presence of the methoxycarbonyl group provides a site for further functionalization, potentially influencing the solubility and reactivity of the molecule.[4] Boronic acids and their derivatives are of growing interest in medicinal chemistry, with several boron-containing drugs approved for therapeutic use.[5][14]
Experimental Protocols: Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura coupling reaction using an aryl boronic acid like this compound. Specific conditions may need to be optimized for different substrates.
General Procedure for Suzuki Coupling: [13]
-
To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2-3 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.
-
A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added via syringe.
-
The reaction mixture is heated with stirring (typically 80-100°C) and monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key chemical process and a general workflow involving this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. aobchem.com [aobchem.com]
- 2. This compound | 876189-20-7 [sigmaaldrich.com]
- 3. This compound | C6H7BO5 | CID 12163655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy [5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid [smolecule.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cenmed.com [cenmed.com]
- 8. (5(METHOXYCARBONYL)FURAN2YL)BORONICAC 1G - A512873-1G [dabos.com]
- 9. This compound , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 10. This compound , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 14. mdpi.com [mdpi.com]
The Reactivity of Furan Boronic Acids in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Furan boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures prevalent in pharmaceuticals, agrochemicals, and functional materials. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a key structural motif in a vast array of biologically active compounds. The introduction of a boronic acid group onto the furan ring provides a versatile handle for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings. This technical guide provides a comprehensive overview of the reactivity of furan boronic acids, detailing their applications in key organic transformations, factors influencing their reactivity and stability, and providing detailed experimental protocols for their use.
Core Reactivity and Applications
Furan boronic acids are primarily utilized as nucleophilic partners in transition metal-catalyzed cross-coupling reactions. Their reactivity is governed by the electronic nature of the furan ring and the position of the boronic acid substituent (typically at the 2- or 3-position). The oxygen atom in the furan ring acts as an electron-donating group, influencing the ring's aromaticity and nucleophilicity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, involving the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[1] Furan boronic acids are excellent substrates for this reaction, allowing for the direct and regioselective installation of the furan moiety onto various scaffolds.[2] This transformation is highly valued in drug discovery for the synthesis of complex heterocyclic compounds that can modulate biological activity.[2]
The general catalytic cycle for the Suzuki-Miyaura coupling of a furan boronic acid is depicted below. The cycle involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the furan boronate (formed in situ from the boronic acid and a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, through the copper-catalyzed reaction of a boronic acid with an amine or alcohol.[3] This reaction is particularly attractive as it can often be performed under mild conditions, open to the air, and tolerates a wide range of functional groups.[4] Furan boronic acids can be effectively employed in Chan-Lam couplings to synthesize N- and O-arylated furan derivatives, which are important scaffolds in medicinal chemistry.
The proposed mechanism for the Chan-Lam coupling involves the formation of a copper(II)-aryl complex, followed by coordination of the amine or alcohol and subsequent reductive elimination to afford the desired product.
Diels-Alder Reaction
Furan and its derivatives can also participate as dienes in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. The presence of a boronic acid group can influence the reactivity of the furan ring in these transformations.
Factors Influencing Reactivity and Stability
Several factors significantly impact the reactivity and stability of furan boronic acids in organic synthesis. Understanding and controlling these factors is crucial for achieving high yields and minimizing side reactions.
Protodeboronation
One of the most significant challenges encountered when using furan boronic acids is their propensity to undergo protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This process leads to the formation of the corresponding furan and consumption of the boronic acid, thereby reducing the yield of the desired cross-coupling product. Protodeboronation is often catalyzed by the palladium catalyst and can be exacerbated by factors such as high temperatures, the presence of water, and the choice of base and ligands.[6][7][8]
Strategies to mitigate protodeboronation include:
-
Use of Bulky Phosphine Ligands: While counterintuitive, studies have shown that bulky phosphine ligands can in some cases promote palladium-catalyzed protodeboronation.[6][7][8] Careful selection of ligands is therefore critical.
-
Anhydrous Conditions: Minimizing the amount of water in the reaction mixture can help to suppress protodeboronation.[7]
-
Milder Bases: Employing weaker bases can sometimes reduce the rate of protodeboronation.
-
Use of Boronic Esters: Converting the furan boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can be an effective strategy to prevent premature decomposition.[5]
Substituent Effects
The electronic nature of substituents on both the furan boronic acid and the coupling partner can significantly influence the reaction outcome. Electron-donating groups on the furan ring generally increase its nucleophilicity and can enhance the rate of transmetalation in Suzuki-Miyaura couplings. Conversely, electron-withdrawing groups can decrease the reactivity of the furan boronic acid.
Comparative Reactivity of Furan-2-boronic Acid vs. Furan-3-boronic Acid
The position of the boronic acid group on the furan ring also affects its reactivity. Furan-2-boronic acid is generally more commonly used and, in some cases, may exhibit different reactivity profiles compared to furan-3-boronic acid due to the different electronic environment at the 2- and 3-positions of the furan ring.
Quantitative Data Summary
The following tables summarize quantitative data for the reactivity of furan boronic acids in key organic transformations.
Table 1: Suzuki-Miyaura Coupling of Furan Boronic Acids with Various Aryl Halides
| Furan Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Furan-2-boronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |
| Furan-2-boronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 88 |
| Furan-3-boronic acid | 1-Bromonaphthalene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92 |
| Furan-2-boronic acid | 2-Chloropyridine | XPhos Pd G3 | Cs₂CO₃ | t-BuOH | 78 |
Table 2: Chan-Lam Coupling of Furan Boronic Acids with Amines and Phenols
| Furan Boronic Acid | Amine/Phenol | Copper Source | Base/Additive | Solvent | Yield (%) |
| Furan-2-boronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 75 |
| Furan-2-boronic acid | 4-Methoxyaniline | Cu(OAc)₂ | Et₃N | Toluene | 82 |
| Furan-3-boronic acid | Phenol | CuI | Cs₂CO₃ | DMF | 68 |
| Furan-3-boronic acid | 4-Nitrophenol | Cu(OAc)₂ | CH₃CN | 55 |
Table 3: Diels-Alder Reaction of Furan Boronic Acids with Dienophiles
| Furan Boronic Acid Derivative | Dienophile | Conditions | Product | Yield (%) |
| Furan-3-yl boronic acid | Maleic anhydride | Toluene, 110 °C, 24 h | Exo-adduct | 72 |
| Potassium (furan-3-yl)trifluoroborate | N-Phenylmaleimide | CH₂Cl₂, rt, 1 h | Exo-adduct | 95 |
Experimental Protocols
Synthesis of Furan-2-boronic Acid[9]
Materials:
-
2-Bromofuran
-
Tributyl borate
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (in hexanes)
-
10% Hydrochloric acid
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
To a four-necked flask under a nitrogen atmosphere, add 2-bromofuran, tributyl borate, and anhydrous THF.
-
Cool the reaction mixture to -40 °C using an acetone/dry ice bath.
-
Slowly add n-butyllithium via a dropping funnel while maintaining the temperature at -40 °C.
-
After the addition is complete, stir the mixture at -40 °C for 1 hour.
-
Allow the reaction to warm to 0 °C naturally.
-
Hydrolyze the reaction by the slow addition of 10% hydrochloric acid until a white precipitate forms and the pH of the aqueous layer is approximately 2.0.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to afford furan-2-boronic acid as a white to off-white solid. A yield of 84.0% with a purity of 99.7% (by HPLC) has been reported.
General Procedure for Suzuki-Miyaura Coupling of a Furan Boronic Acid with an Aryl Halide
Materials:
-
Furan boronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, furan boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
General Procedure for Chan-Lam Coupling of a Furan Boronic Acid with an Amine
Materials:
-
Furan boronic acid (1.5 equivalents)
-
Amine (1.0 equivalent)
-
Copper(II) acetate (10-20 mol%)
-
Pyridine (2.0 equivalents)
-
Dichloromethane
Procedure:
-
To a round-bottom flask, add the amine, copper(II) acetate, and pyridine in dichloromethane.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the furan boronic acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-arylated furan derivative.
Conclusion
Furan boronic acids are highly valuable and versatile reagents in organic synthesis, providing efficient access to a wide range of furan-containing compounds with significant potential in drug discovery and materials science. While their application can be hampered by challenges such as protodeboronation, a thorough understanding of the factors influencing their reactivity and the implementation of optimized reaction protocols can lead to high yields and successful synthetic outcomes. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of these important building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Substituted Furan Boronic Acids: A Technical Guide to Their Applications
For Researchers, Scientists, and Drug Development Professionals
Substituted furan boronic acids have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their unique structural and electronic properties, combined with the versatile reactivity of the boronic acid moiety, have led to their application in a wide array of fields, from the synthesis of life-saving pharmaceuticals to the development of advanced materials and sensitive analytical sensors. This technical guide provides an in-depth exploration of the potential applications of these valuable building blocks, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate understanding and implementation in a research and development setting.
Core Applications in Organic Synthesis
Substituted furan boronic acids are highly valued as versatile intermediates in the construction of complex molecular architectures. Their utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, which enable the efficient formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura coupling reaction stands as one of the most powerful and widely used methods for the formation of C(sp²)–C(sp²) bonds. Substituted furan boronic acids are excellent coupling partners in these reactions, allowing for the direct and regioselective introduction of the furan moiety into a diverse range of organic molecules.[1][2] This capability is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]
A noteworthy example is the use of (5-formylfuran-2-yl)boronic acid in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of certain types of breast cancer.[3] The furan ring is a key structural component of this complex drug molecule, and the Suzuki-Miyaura coupling provides an efficient means for its incorporation.[3]
Table 1: Selected Examples of Suzuki-Miyaura Coupling with Substituted Furan Boronic Acids
| Furan Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Furanboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 39 | [1] |
| 3-Furanboronic acid | 3-Bromopyrimidine | Pd(0) catalyst | Base | - | - | - | [4] |
| (5-Formylfuran-2-yl)boronic acid | Aryl Halide | Pd Catalyst | Base | - | - | - | [3] |
| 2-Furanboronic acid | 2-Chloropyridine | Na₂PdCl₄ / Ligand 5 | K₂CO₃ | n-Butanol/Water | 100 | >95 | [5] |
| 2-Furanboronic acid | 2-Chloro-4-picoline | Na₂PdCl₄ / Ligand 5 | K₂CO₃ | n-Butanol/Water | 100 | >95 | [5] |
Note: "-" indicates data not specified in the provided search results.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
Beyond C-C bond formation, substituted furan boronic acids are also valuable substrates in the Chan-Lam coupling reaction, a copper-catalyzed method for constructing carbon-heteroatom bonds.[6][7][8] This reaction allows for the formation of C-N, C-O, and C-S bonds by coupling boronic acids with amines, phenols, and thiols, respectively.[9] A significant advantage of the Chan-Lam coupling is that it often proceeds under mild conditions, frequently at room temperature and open to the air, making it an attractive alternative to other cross-coupling methods like the Buchwald-Hartwig amination.[7]
Applications in Drug Discovery and Medicinal Chemistry
The furan scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds with diverse therapeutic properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[4][10] Substituted furan boronic acids serve as key building blocks for the synthesis of novel drug candidates, enabling the strategic incorporation of the furan moiety to enhance binding affinity, selectivity, and pharmacokinetic profiles.[10]
Enzyme Inhibition
Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases.[11] The boron atom can form a stable, reversible covalent bond with the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.[12] This mechanism has been successfully exploited in the design of potent and selective enzyme inhibitors. While specific examples of substituted furan boronic acids as enzyme inhibitors were not detailed in the search results, the general principle suggests a promising avenue for the design of novel furan-containing therapeutic agents.
Table 2: Inhibitory Activity of Boronic Acid Derivatives against Various Enzymes
| Boronic Acid Derivative | Target Enzyme | IC₅₀ | Reference |
| Phenylboronic acids | KPC-2, AmpC | 76% and 100% inhibition at 100 µM | [12] |
| Phenyl-, heteroaryl-, alkyl-, and alkenylboronic acids | Fatty Acid Amide Hydrolase (FAAH) | Nanomolar to low-micromolar range | [13] |
| para-Nonylphenylboronic acid | FAAH | 0.0091 µM | [13] |
| para-Nonylphenylboronic acid | Monoglyceride Lipase (MGL) | 7.9 µM | [13] |
Positron Emission Tomography (PET) Imaging
Boronic acid derivatives are also finding applications in the development of novel probes for Positron Emission Tomography (PET) imaging.[2][14][15] The ability to incorporate a positron-emitting isotope, such as fluorine-18, into a boronic acid-containing molecule allows for the non-invasive visualization and quantification of biological processes at the molecular level. For instance, boronate-caged probes have been designed to detect reactive oxygen species like hydrogen peroxide.[16] While the search results did not provide specific examples of furan boronic acids in PET imaging, the development of boramino acid PET tracers for brain tumor diagnosis highlights the potential of this class of compounds in advanced medical imaging.[15]
Advanced Materials Science
The unique electronic properties of the furan ring make substituted furan boronic acids attractive building blocks for the synthesis of advanced organic materials.[1][2]
Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, furan-containing compounds are utilized in the construction of materials for Organic Light-Emitting Diodes (OLEDs). The incorporation of furan moieties can influence the charge transport properties and emission spectra of the resulting materials.[1][2] Dibenzofuran-4-boronic acid, for example, is a key intermediate in the synthesis of advanced OLED materials, where it can be incorporated into emissive layers, host materials, and charge-transporting layers.[1] The introduction of boron atoms into nanographene structures has been shown to shift the fluorescence color into the desirable blue spectral range and improve electron transport capabilities.[17]
Table 3: Performance of OLEDs Incorporating Boron-Containing Emitters
| Emitter Type | Power Efficiency (lm W⁻¹) | External Quantum Efficiency (%) | Half-lifetime (hours) | Reference |
| Four-coordinate boron compounds | 58.4 | 18 | > 12,000 | [18] |
Polymer Synthesis
Substituted furan boronic acids can also be polymerized to create novel materials with unique properties. Furan-containing polymers are being explored for a variety of applications, and the boronic acid functionality can be used to introduce specific functionalities or to create cross-linked networks.[19][20][21][22][23] For example, boronic acid-containing polymers are well-known for their saccharide-responsive properties, which are utilized in glucose sensors and for controlled drug release.[20]
Sensor Technology
A significant and rapidly growing application of substituted furan boronic acids is in the development of chemical and biological sensors. The ability of the boronic acid group to reversibly bind with 1,2- and 1,3-diols forms the basis for the detection of a wide range of biologically important molecules, most notably saccharides.[24][25][26][27][28]
Fluorescent Sensors for Saccharides and Other Biomolecules
Fluorescent sensors based on substituted furan boronic acids have been designed to detect saccharides through changes in their fluorescence emission upon binding.[24][25][26][27] The binding of a diol to the boronic acid alters the electronic properties of the molecule, leading to a measurable change in fluorescence intensity or wavelength. This principle has been applied to the development of sensors for glucose, which is of great interest for the management of diabetes.[24] Beyond saccharides, furan boronic acid-based fluorescent sensors have also been developed for the selective detection of other important biomolecules, such as L-lysine.[29]
References
- 1. nbinno.com [nbinno.com]
- 2. [(18)F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijabbr.com [ijabbr.com]
- 5. benchchem.com [benchchem.com]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A bis-boron boramino acid PET tracer for brain tumor diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A boronate-caged [¹⁸F]FLT probe for hydrogen peroxide detection using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New boron compounds for organic light-emitting diodes (OLEDs) [nachrichten.idw-online.de]
- 18. Stable Boron Emitters for OLEDs - ChemistryViews [chemistryviews.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and polymerization of boronic acid containing monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. | Semantic Scholar [semanticscholar.org]
- 23. Furan Polymers: State of the Art and Perspectives [ouci.dntb.gov.ua]
- 24. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of (5-(Methoxycarbonyl)furan-2-YL)boronic acid: Synthesis, Applications, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
(5-(Methoxycarbonyl)furan-2-YL)boronic acid, a versatile heterocyclic organic compound, has emerged as a significant building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining a furan ring with a methoxycarbonyl group and a reactive boronic acid moiety, make it a valuable precursor for the synthesis of a wide array of complex molecules with potential therapeutic applications. This technical guide provides an in-depth review of its synthesis, key applications in Suzuki-Miyaura cross-coupling reactions, and the biological relevance of its derivatives.
Physicochemical Properties
This compound, with the chemical formula C₆H₇BO₅ and a molecular weight of 169.93 g/mol , is a stable solid compound.[1] Its CAS number is 876189-20-7.[1][2] The presence of the polar methoxycarbonyl group can enhance solubility and reactivity in various solvent systems.[3]
| Property | Value | Reference |
| Molecular Formula | C₆H₇BO₅ | [1] |
| Molecular Weight | 169.93 g/mol | [1] |
| CAS Number | 876189-20-7 | [1][2] |
| Boiling Point (Predicted) | 359.275 °C at 760 mmHg | [] |
| Density (Predicted) | 1.356 g/cm³ | [] |
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes, primarily involving the introduction of a boronic acid group onto a pre-existing furan scaffold. While specific literature detailing the synthesis of this exact molecule is not abundant, general methods for the synthesis of furan boronic acids can be adapted.
A common strategy involves the lithiation of a suitable furan derivative followed by quenching with a trialkyl borate. A plausible synthetic pathway is outlined below:
Experimental Protocol: Synthesis of this compound (Proposed)
This protocol is based on established methods for the synthesis of similar furan boronic acids.
Materials:
-
Methyl 2-furoate
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of methyl 2-furoate (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 1M HCl.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound.
Logical Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many biologically active molecules.[3][5]
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane, toluene, DMF, with or without water)
Procedure:
-
To a reaction vessel, add the aryl/heteroaryl halide (1 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas.
-
The degassed solvent is added, and the reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the desired coupled product.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Significance and Medicinal Chemistry Applications
Furan-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[6][7] The furan ring can act as a bioisostere for a phenyl ring, offering modified electronic and steric properties that can enhance drug-receptor interactions and metabolic stability.[6]
Derivatives synthesized from this compound are of particular interest in drug discovery. For instance, a closely related compound, (5-formylfuran-2-yl)boronic acid, is a key intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy. This highlights the potential of using this compound to generate novel kinase inhibitors or other targeted therapeutics.
| Compound | Biological Activity | IC₅₀/MIC | Cell Line/Organism | Reference |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Cytotoxicity | IC₅₀: 62.37 µg/mL | HeLa | [7][8] |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Antibacterial | MIC: 250 µg/mL | Photogenic bacteria | [7] |
Potential Signaling Pathway Modulation by Furan Derivatives
Given the role of furan-containing molecules as kinase inhibitors, a logical relationship for their mechanism of action can be visualized. Kinase inhibitors typically function by blocking the phosphorylation of downstream substrate proteins, thereby inhibiting signal transduction pathways that are often dysregulated in diseases like cancer.
Caption: Logical diagram of kinase inhibition by a furan-based therapeutic.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic molecules via Suzuki-Miyaura cross-coupling. Its derivatives hold significant promise in the field of medicinal chemistry, with the potential to act as potent inhibitors of key biological targets such as protein kinases. Further exploration of the synthetic utility and biological activity of compounds derived from this boronic acid is warranted to unlock its full potential in the development of novel therapeutics.
References
- 1. This compound | C6H7BO5 | CID 12163655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aobchem.com [aobchem.com]
- 3. Buy [5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid [smolecule.com]
- 5. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of (5-(Methoxycarbonyl)furan-2-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for (5-(Methoxycarbonyl)furan-2-YL)boronic acid, a valuable reagent in organic synthesis and drug discovery. The following sections detail its chemical properties, potential hazards, safe handling procedures, and emergency protocols. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle this compound responsibly and effectively in a laboratory setting.
Chemical and Physical Properties
This compound, with the CAS number 876189-20-7, is a furan-based organoboronic acid. Its structure, featuring both a methoxycarbonyl group and a boronic acid moiety on a furan ring, makes it a versatile building block in various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₇BO₅ | [2] |
| Molecular Weight | 169.93 g/mol | [2] |
| CAS Number | 876189-20-7 | [2][3] |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Soluble in many common organic solvents | General knowledge for boronic acids |
Safety and Hazard Information
GHS Hazard Classification (Predicted)
Based on data for similar boronic acid derivatives, the following GHS classifications are likely applicable:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[4] |
Signal Word: Warning
Hazard Pictogram:
Potential Health Effects
-
Inhalation: May cause respiratory tract irritation.[4]
-
Skin Contact: Causes skin irritation.[4]
-
Eye Contact: Causes serious eye irritation.[4]
-
Ingestion: Harmful if swallowed.[4]
Stability and Reactivity
-
Reactivity: Generally stable under recommended storage conditions. Boronic acids can undergo dehydration to form boroxines.
-
Chemical Stability: Stable under normal temperatures and pressures.[4]
-
Conditions to Avoid: Incompatible materials, dust generation, excess heat, and moisture.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and oxides of boron upon combustion.[5]
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to ensure safety when working with this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dusts are generated.[1]
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid breathing dust.[5]
-
Wash hands thoroughly after handling.[4]
-
Keep away from ignition sources.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides and boron oxides.[5]
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely published, its primary application lies in Suzuki-Miyaura cross-coupling reactions. The following is a generalized protocol based on similar furan boronic acids. Researchers should optimize these conditions for their specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
This reaction couples the furan boronic acid with an aryl or heteroaryl halide.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C6H7BO5 | CID 12163655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aobchem.com [aobchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (5-(Methoxycarbonyl)furan-2-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing (5-(Methoxycarbonyl)furan-2-YL)boronic acid. This versatile building block is instrumental in the synthesis of 5-aryl-2-furancarboxylic acid methyl esters, which are significant scaffolds in medicinal chemistry and materials science. The protocols detailed herein are designed to be a valuable resource for drug discovery and development, offering robust methodologies for the creation of novel molecular entities.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the pharmaceutical industry for constructing complex molecular architectures.[3] Specifically, the coupling of this compound with various aryl halides provides a direct route to 5-aryl-2-furancarboxylic acid methyl esters. These furan derivatives are prevalent in a wide range of biologically active compounds and functional organic materials.[1][4] The reaction proceeds under relatively mild conditions and the boronic acid is stable and easy to handle, though like many boronic acids, care should be taken to avoid protodeboronation.[5][6]
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst.[7]
Data Presentation
The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The data is compiled from representative procedures and highlights the versatility of this reaction with respect to different substitution patterns on the aryl halide.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 78 |
| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 82 |
| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 75 |
| 5 | 2-Bromothiophene | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 72 |
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Furan Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of palladium-catalyzed cross-coupling reactions involving furan boronic acids. The furan moiety is a crucial heterocyclic scaffold in medicinal chemistry and drug discovery, and its functionalization via cross-coupling reactions is a key synthetic strategy.[1][2][3]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely employed for its mild reaction conditions and tolerance of various functional groups.[1][4][5] However, five-membered heteroaromatic boronic acids, including furan boronic acids, present unique challenges due to their propensity for protodeboronation under basic reaction conditions.[6][7][8] This document outlines effective strategies and protocols to overcome these challenges, enabling efficient synthesis of functionalized furan derivatives.
Challenges in Furan Boronic Acid Cross-Coupling
The primary challenge in using furan boronic acids in Suzuki-Miyaura coupling is their instability, which can lead to low yields of the desired product.[6][7][8][9] The key to a successful coupling is to ensure that the rate of the catalytic cycle, particularly the transmetalation step, is significantly faster than the rate of boronic acid decomposition.[7][8] Recent advancements in catalyst development have addressed this issue by designing highly active palladium precatalysts and specialized ligands that promote rapid catalysis at lower temperatures.[6][7][8]
Recommended Catalyst Systems
Several palladium catalyst systems have proven effective for the cross-coupling of furan boronic acids. The choice of catalyst and ligand is critical and often depends on the specific substrates being coupled.
-
Palladium Precatalysts with Buchwald Ligands: Precatalysts, which readily form the active Pd(0) species, are highly recommended.[6][7][8] Ligands such as XPhos and SPhos have demonstrated excellent performance in promoting the coupling of unstable heteroaryl boronic acids by accelerating the catalytic cycle.[8][10]
-
Palladacycles: These are highly active catalyst precursors that have shown promise in Suzuki-Miyaura reactions, sometimes achieving high turnover numbers even with unactivated aryl chlorides.[5]
-
Traditional Catalysts: While more challenging, traditional catalyst systems like those based on Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands can also be effective, particularly for coupling with heteroaryl bromides and activated heteroaryl chlorides.[11]
Quantitative Data Summary
The following tables summarize the yields of various palladium-catalyzed cross-coupling reactions of furan boronic acids with different coupling partners.
Table 1: Suzuki-Miyaura Coupling of 3-Furanboronic Acid with Heteroaryl Chlorides [11]
| Entry | Heteroaryl Chloride | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrazine | Pd(OAc)₂ / Ligand 1 | Dioxane | K₃PO₄ | 80 | 12 | 96 |
| 2 | 2-Chloro-6-methylpyridine | Pd(OAc)₂ / Ligand 1 | Dioxane | K₃PO₄ | 80 | 12 | 85 |
| 3 | 2-Chloropyrimidine | Pd(OAc)₂ / Ligand 1* | Dioxane | K₃PO₄ | 80 | 12 | 91 |
*Ligand 1 refers to a specific monophosphine ligand described in the source publication.
Table 2: Suzuki-Miyaura Coupling of Furan-2-boronic Acid with Aryl Halides using a Precatalyst [6][8]
| Entry | Aryl Halide | Precatalyst (mol %) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | 4-Chloroanisole | XPhos Precatalyst (2) | K₃PO₄ | THF/H₂O | rt | 30 min | 95 |
| 2 | 4-Bromotoluene | XPhos Precatalyst (2) | K₃PO₄ | THF/H₂O | rt | 30 min | 98 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | XPhos Precatalyst (2) | K₃PO₄ | THF/H₂O | 40 | 2 h | 96 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Furan-2-boronic Acid with an Aryl Halide using an XPhos Precatalyst[6][8]
This protocol is adapted from the work of Buchwald and coworkers, which is designed for the rapid coupling of unstable heteroaryl boronic acids at or near room temperature.[6][8]
Materials:
-
Aryl halide (1.0 mmol)
-
Furan-2-boronic acid (1.5 mmol)
-
XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)
-
Tetrahydrofuran (THF), degassed (2 mL)
-
Nitrogen or Argon atmosphere
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), furan-2-boronic acid (1.5 mmol), and the XPhos Pd G2 precatalyst (0.02 mmol).
-
Add the degassed THF (2 mL) to the tube.
-
Add the degassed 0.5 M aqueous K₃PO₄ solution (4 mL).
-
Seal the tube and stir the reaction mixture vigorously at room temperature or 40 °C.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times are typically short, ranging from 30 minutes to 2 hours.
-
Upon completion, cool the reaction to room temperature (if heated).
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 3-Furanboronic Acid with a Heteroaryl Chloride[11]
This protocol is a more traditional approach suitable for certain heteroaryl chloride coupling partners.
Materials:
-
Heteroaryl chloride (1.0 equiv)
-
3-Furanboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Bulky phosphine ligand (e.g., a biarylphosphine, 0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Nitrogen or Argon atmosphere
-
Reaction vessel suitable for heating
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, combine the heteroaryl chloride, 3-furanboronic acid, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Suzuki-Miyaura catalytic cycle for furan boronic acid coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Utilization of (5-(Methoxycarbonyl)furan-2-YL)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
(5-(Methoxycarbonyl)furan-2-YL)boronic acid is a valuable reagent in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the furan ring and various aryl or heteroaryl halides, yielding substituted furan derivatives. These products are significant scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials due to the prevalence of the furan moiety in biologically active compounds. This document provides detailed protocols and application notes for the use of this compound in synthesis.
Key Applications
The primary application of this compound is in the synthesis of 5-aryl-furan-2-carboxylates. The ester functionality can be subsequently hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a versatile handle for further synthetic transformations. The furan ring itself is a key structural motif in numerous bioactive molecules, and its incorporation can significantly influence the pharmacological properties of a compound.
Data Presentation: Reaction Parameters for Suzuki-Miyaura Coupling
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. Below is a summary of typical reaction conditions for the coupling of this compound with various aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl 5-bromofuran-2-carboxylate | Pd(PPh₃)₂Cl₂ (5) | 2 M Na₂CO₃ | 1,4-Dioxane | 90 | 12 | 85-95 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~92 |
| 3 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF | 100 | 16 | 80-90 |
| 4 | 4-Chlorotoluene | Pd₂(dba)₃ (2) with SPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 75-85 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate
This protocol is adapted from the established synthesis of a similar compound and provides a specific example of the Suzuki-Miyaura coupling.[1]
Materials:
-
Methyl 5-bromofuran-2-carboxylate (1.0 equiv)
-
(4-Nitrophenyl)boronic acid (1.3 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)
-
2 M Sodium carbonate (Na₂CO₃) solution (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add methyl 5-bromofuran-2-carboxylate (1.0 equiv), (4-nitrophenyl)boronic acid (1.3 equiv), and bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv).
-
Add anhydrous 1,4-dioxane to dissolve the solids.
-
Add the 2 M sodium carbonate solution to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-(4-nitrophenyl)furan-2-carboxylate.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Halides
This general protocol can be adapted for a variety of aryl halides.
Materials:
-
This compound (1.2-1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification.
Procedure:
-
In a dry reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst and the degassed solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 5-aryl-furan-2-carboxylate.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
Application Note: A Guide to the Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling with (5-(Methoxycarbonyl)furan-2-YL)boronic acid
Introduction
Biaryl structures are fundamental motifs in a vast array of biologically active compounds, natural products, and advanced materials.[1][2] Their synthesis is a cornerstone of modern medicinal chemistry and drug development. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for constructing C-C bonds to form these biaryl systems.[3][4] This reaction is prized for its mild conditions, tolerance of diverse functional groups, and the general stability and low toxicity of its organoboron reagents.[5][6]
This application note provides a detailed protocol for the synthesis of novel biaryl compounds utilizing (5-(Methoxycarbonyl)furan-2-YL)boronic acid as a key building block. The presence of the furan ring, a common pharmacophore, and the methoxycarbonyl group, offers a versatile handle for further synthetic modifications, making this reagent particularly valuable for creating libraries of potential drug candidates.[7]
Applications in Drug Discovery and Materials Science
The furan moiety is a privileged scaffold found in numerous pharmaceuticals.[7] Biaryl compounds incorporating this heterocyclic ring are of significant interest for their potential antitumor, anti-inflammatory, and other therapeutic activities. For instance, the coupling of furan boronic acids with various aryl halides is a key step in synthesizing complex molecules with potential applications as kinase inhibitors or other targeted therapies.[8] The resulting ester-functionalized biaryls can be readily hydrolyzed to the corresponding carboxylic acids, providing a crucial attachment point for generating amides and other derivatives to explore structure-activity relationships (SAR).[7]
General Reaction Scheme
The Suzuki-Miyaura reaction couples this compound with an aryl or heteroaryl halide (Ar-X, where X is typically Br, I) in the presence of a palladium catalyst and a base to form the desired biaryl product.
Scheme 1: Suzuki-Miyaura Coupling Reaction
(A general representation of the coupling of this compound with an aryl halide)
Experimental Protocols
This section details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a representative aryl bromide.
Materials and Equipment:
-
This compound
-
Aryl halide (e.g., 2-bromo-1,4-dimethoxynaphthalene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃])
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Ethanol/Water mixture)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Detailed Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.1 - 1.5 eq.), and the base (2.0 - 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane and water, 4:1 v/v).[9][10] Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction Execution: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C).[9][11] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water or brine to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the pure biaryl product.[9]
Data Presentation: Reaction Scope and Yields
The following table summarizes the results for the Suzuki-Miyaura coupling of this compound with various aryl halides, demonstrating the versatility of the protocol.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,4-dimethoxynaphthalene[7] | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~85% |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 92% |
| 3 | 3-Bromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O (5:1) | 110 | 16 | 88% |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | 2-MeTHF | 90 | 8 | 95% |
| 5 | 2-Bromotoluene | Pd(PPh₃)₄ (5) | Na₂CO₃ | EtOH/H₂O (1:1) | 80 | 24 | 78% |
Yields are based on isolated product after purification and may vary. Conditions are representative and may require optimization for specific substrates.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of biaryl compounds using the described protocol.
Caption: General experimental workflow for biaryl synthesis.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-defined palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for (5-(Methoxycarbonyl)furan-2-YL)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(5-(Methoxycarbonyl)furan-2-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with potential therapeutic applications. Its furan scaffold and reactive boronic acid moiety make it a valuable precursor for introducing the 5-(methoxycarbonyl)furan-2-yl group into target molecules, often through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the creation of novel compounds with a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.
Anticancer Applications
Derivatives of this compound have shown promise as antineoplastic agents. A notable application is in the synthesis of novel naphthoquinone-furan-2-cyanoacryloyl hybrids, which have demonstrated significant in vitro anti-proliferative activity against various cancer cell lines.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a lead compound derived from this compound.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| HeLa | Human cervical cancer | 3.10 ± 0.02 |
| PC3 | Human prostate cancer | 10.23 ± 0.15 |
| A549 | Human lung carcinoma | 12.54 ± 0.21 |
| HCT116 | Human colorectal carcinoma | 8.76 ± 0.11 |
| MCF-7 | Human breast cancer | 6.45 ± 0.08 |
| B16-F10 | Mouse melanoma | 15.32 ± 0.25 |
| SKOV3 | Human ovarian cancer | 9.88 ± 0.13 |
| HepG2 | Human hepatoma | 11.17 ± 0.19 |
| L-02 | Human normal hepatocytes | > 40 |
Signaling Pathway: STAT3 Inhibition
The anticancer activity of these compounds is, in part, attributed to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. The synthesized naphthoquinone-furan-2-cyanoacryloyl hybrids have been shown to directly interact with the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent downstream signaling.
Anti-inflammatory Applications
Furan-2-carboxylic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. While specific data for derivatives of this compound is emerging, the broader class of compounds shows potential.
Quantitative Data: COX Inhibition
The following table presents IC50 values for representative furan-based compounds against COX-1 and COX-2 enzymes.
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |
| Furan Derivative A | 15.2 | 0.8 |
| Furan Derivative B | 10.8 | 1.2 |
| Celecoxib (Control) | 15.0 | 0.04 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a general lithiation-borylation procedure for furan derivatives.
Materials:
-
Methyl furan-2-carboxylate
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
To a dry, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add methyl furan-2-carboxylate to the cooled THF.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 2 hours at this temperature.
-
Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Naphthoquinone-Furan Hybrids
This protocol is adapted for the synthesis of anticancer compounds.[1]
Materials:
-
This compound
-
2-Bromo-1,4-dimethoxynaphthalene
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene and Water (solvent mixture)
-
Argon or Nitrogen gas supply
Procedure:
-
In a round-bottom flask, combine 2-bromo-1,4-dimethoxynaphthalene (1 equivalent), this compound (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add Pd(OAc)2 (0.05 equivalents) and PPh3 (0.1 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 5-(1,4-dimethoxynaphthalen-2-yl)furan-2-carboxylate.
Protocol 3: Cell Viability (MTT) Assay
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Synthesized test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
References
Application Notes and Protocols: (5-(Methoxycarbonyl)furan-2-YL)boronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Methoxycarbonyl)furan-2-YL)boronic acid is a bifunctional organic compound featuring a furan ring, a methoxycarbonyl group, and a boronic acid moiety. Its chemical structure makes it a valuable building block, or monomer, for the synthesis of advanced materials, particularly conjugated polymers. The boronic acid group is highly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful and versatile method for forming carbon-carbon bonds. This allows for the incorporation of the furan unit into a polymer backbone.
Furan-containing polymers are of significant interest in materials science due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The furan ring is an electron-rich heterocycle that can facilitate charge transport. The methoxycarbonyl substituent on the furan ring can influence the polymer's solubility, electronic properties, and solid-state packing, offering a route to fine-tune the material's performance.
Key Applications in Materials Science
The primary application of this compound in materials science is as a monomer in the synthesis of conjugated polymers through Suzuki-Miyaura polycondensation. These polymers can be designed to have specific optoelectronic properties for use in a variety of devices.
Potential Applications:
-
Organic Light-Emitting Diodes (OLEDs): Furan-based polymers can be synthesized to emit light of specific colors when a voltage is applied, making them suitable for the emissive layer in OLED displays.
-
Organic Photovoltaics (OPVs): As electron-donating materials, these polymers can be blended with electron-accepting materials (like fullerenes) to create the active layer of a solar cell.
-
Organic Field-Effect Transistors (OFETs): The ability of these conjugated polymers to transport charge carriers makes them candidates for the semiconductor channel in OFETs, which are key components of flexible electronics and sensors.
-
Sensors: The electronic properties of conjugated polymers can be sensitive to the presence of certain analytes, enabling their use in chemical sensors.
Experimental Protocols
The following is a generalized protocol for the synthesis of a conjugated polymer using this compound via a Suzuki-Miyaura polycondensation reaction.
Note: This is a representative protocol. Specific reaction conditions such as temperature, reaction time, and catalyst choice may need to be optimized for different co-monomers and desired polymer properties.
Protocol: Synthesis of a Furan-Containing Conjugated Polymer
1. Materials:
-
This compound
-
An aromatic dihalide co-monomer (e.g., a dibrominated thiophene, fluorene, or benzene derivative)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene, dioxane, or dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
2. Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas manifold
-
Standard glassware for workup and purification
3. Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add equimolar amounts of this compound and the aromatic dihalide co-monomer.
-
Addition of Catalyst and Base: To the flask, add the palladium catalyst (typically 1-5 mol% relative to the monomers) and the base (typically 2-3 equivalents relative to the monomers).
-
Solvent Addition: Add the anhydrous solvent to the flask via a syringe. The concentration of monomers is typically in the range of 0.05-0.2 M.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously. The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC) by taking small aliquots from the reaction mixture over time.
-
Workup: After the desired reaction time (typically 24-72 hours), cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Purification: Filter the precipitated polymer and wash it extensively with methanol and acetone to remove residual catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the polymer).
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Data Presentation
Currently, there is a lack of specific, published quantitative data on the material properties of polymers synthesized using this compound. For a comprehensive analysis, the following properties of a synthesized polymer would typically be measured and presented in a tabular format for easy comparison.
Table 1: Hypothetical Material Properties of a Poly[(5-(methoxycarbonyl)furan-2,5-diyl)-co-(arylene)]
| Property | Symbol | Value | Unit |
| Number-Average Molecular Weight | Mₙ | - | kDa |
| Weight-Average Molecular Weight | Mₒ | - | kDa |
| Polydispersity Index | PDI | - | - |
| Glass Transition Temperature | T₉ | - | °C |
| Decomposition Temperature (5% weight loss) | Td | - | °C |
| UV-Vis Absorption Maximum (in solution) | λₘₐₓ,ₐₑₛ | - | nm |
| UV-Vis Absorption Maximum (thin film) | λₘₐₓ,բᵢₗₘ | - | nm |
| Photoluminescence Emission Maximum (in solution) | λₑₘ,ₐₑₛ | - | nm |
| Photoluminescence Emission Maximum (thin film) | λₑₘ,բᵢₗₘ | - | nm |
| Optical Bandgap | E₉,ₒₚₜ | - | eV |
| HOMO Energy Level | Eₕₒₘₒ | - | eV |
| LUMO Energy Level | Eₗᵤₘₒ | - | eV |
| Electrochemical Bandgap | E₉,ₑₗₑc | - | eV |
Note: The values in this table are placeholders. Actual values would need to be determined experimentally.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a conjugated polymer using this compound.
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, which is the fundamental chemical transformation for the polymerization process.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for several widely utilized palladium-catalyzed cross-coupling reactions involving aryl halides. These reactions are fundamental in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, for the construction of carbon-carbon and carbon-heteroatom bonds.
Introduction to Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials.[1] These reactions enable the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. The general transformation involves the coupling of an organometallic reagent (R¹-M) with an organic halide or pseudohalide (R²-X) in the presence of a palladium catalyst. The reactivity of the aryl halide partner typically follows the trend: I > OTf > Br >> Cl.[2]
Below are protocols and reaction condition summaries for five key transformations: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Heck Coupling, Sonogashira Coupling, and Stille Coupling.
General Catalytic Cycle and Experimental Workflow
The majority of these reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange. The cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organometallic reagent, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[2][3][4]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
A standardized workflow is crucial for achieving reproducible results in these sensitive catalytic reactions. Proper handling of reagents, especially air- and moisture-sensitive catalysts, ligands, and bases, is paramount.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an aryl or vinyl boronic acid (or ester) with an aryl or vinyl halide or triflate.[5][6] It is widely used in synthesizing biaryls and conjugated dienes.[7]
Application Notes
-
Catalysts : Palladium(0) complexes are typically used. Pd(PPh₃)₄ is a classic choice, while catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often show higher activity, especially for less reactive aryl chlorides.[2][5][8]
-
Bases : A base is essential for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, K₃PO₄, or alkoxides such as NaOt-Bu are common.[6] The choice of base can significantly impact reaction efficiency.
-
Solvents : The reaction can be performed in a range of solvents, including toluene, THF, and 1,4-dioxane.[9] Biphasic systems (e.g., toluene/water) or polar aprotic solvents like DMF are also frequently used.[7][10][11] Solvent choice can influence selectivity and reaction rates.[10][12][13]
Table 1: Typical Suzuki-Miyaura Coupling Conditions
| Component | Example(s) | Typical Loading / Concentration | Notes |
| Aryl Halide | Aryl-I, Aryl-Br, Aryl-OTf, Aryl-Cl | 1.0 equiv | Reactivity: I > OTf > Br >> Cl.[2] |
| Boronic Acid/Ester | Ar-B(OH)₂, HetAr-B(OH)₂, R-B(pin) | 1.1 - 1.5 equiv | Generally stable to air and moisture. |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 0.1 - 5 mol% | Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that form Pd(0) in situ.[7] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos, NHCs | 0.2 - 10 mol% | Bulky, electron-rich ligands are often required for challenging substrates like aryl chlorides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu, KOH | 2.0 - 3.0 equiv | Choice depends on substrate and solvent. Aqueous bases are common.[8] |
| Solvent | Toluene, Dioxane, THF, DMF, Ethanol/Water | 0.1 - 0.5 M | Biphasic systems can accelerate the reaction.[7] |
| Temperature | Room Temp. - 120 °C | Typically 80-110 °C | Lower temperatures are possible with highly active catalyst systems.[5][8] |
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Seal the vessel with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the cross-coupling of aryl halides or triflates with primary or secondary amines.[3][14] This reaction is a cornerstone of medicinal chemistry for synthesizing arylamines.[15]
Application Notes
-
Catalysts and Ligands : This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential for high catalytic activity, especially for coupling unreactive aryl chlorides.[3][16] Pre-catalysts are often used for convenience and improved efficiency.[17]
-
Bases : A strong, non-nucleophilic base is required to deprotonate the amine.[4] Sodium tert-butoxide (NaOt-Bu) is the most common base, but others like lithium bis(trimethylsilyl)amide (LHMDS) or Cs₂CO₃ are used for base-sensitive substrates.[14][18]
-
Solvents : Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically employed.[3][18]
Table 2: Typical Buchwald-Hartwig Amination Conditions
| Component | Example(s) | Typical Loading / Concentration | Notes |
| Aryl Halide | Aryl-Cl, Aryl-Br, Aryl-I, Aryl-OTf | 1.0 equiv | Aryl chlorides are challenging and require specialized ligands.[3] |
| Amine | Primary/Secondary Alkyl/Aryl Amines | 1.1 - 1.5 equiv | A wide range of amines, amides, and carbamates can be used.[16][18] |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | 0.5 - 4 mol% | Often used with a ligand to form the active catalyst in situ.[4][18] |
| Ligand | XPhos, RuPhos, BrettPhos, BINAP, dppf | 1 - 8 mol% | Ligand choice is critical for reaction success and scope.[16] |
| Base | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃, K₂CO₃ | 1.2 - 2.5 equiv | NaOt-Bu is most common but incompatible with some functional groups.[14] LHMDS can be used for substrates with protic groups.[16] |
| Solvent | Toluene, 1,4-Dioxane, THF | 0.1 - 1.0 M | Must be anhydrous. High-impact solvents like dioxane should be avoided if possible.[19] |
| Temperature | Room Temp. - 110 °C | Typically 80-110 °C | Reaction temperatures can range from 25 °C to over 100 °C.[3] |
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and must be performed under strict anhydrous and anaerobic conditions.
-
In a glovebox, add the aryl halide (1.0 mmol, 1.0 equiv), palladium pre-catalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%), and base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
If the amine is a solid, add it to the vial (1.2 mmol, 1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
If the amine is a liquid, add it via syringe (1.2 mmol, 1.2 equiv).
-
Seal the vial and remove it from the glovebox. Place it in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir vigorously and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography.
Heck Coupling
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[20] It is a powerful tool for C-C bond formation, particularly for the synthesis of styrenes and cinnamates.[21]
Application Notes
-
Catalysts : Palladium acetate (Pd(OAc)₂) is the most common catalyst.[21] Phosphine ligands are often used, but ligand-free conditions are also possible, particularly with more reactive aryl iodides.
-
Bases : A weak inorganic or organic base is required to regenerate the Pd(0) catalyst. Triethylamine (Et₃N), K₂CO₃, or NaOAc are frequently used.[21]
-
Solvents : Polar aprotic solvents like DMF, NMP, or acetonitrile are typical.[22][23]
Table 3: Typical Heck Coupling Conditions
| Component | Example(s) | Typical Loading / Concentration | Notes |
| Aryl Halide | Aryl-I, Aryl-Br, Aryl-OTf, Aryl-Cl | 1.0 equiv | Aryl iodides and bromides are most commonly used.[21] |
| Alkene | Styrenes, Acrylates, Allylic Alcohols | 1.0 - 2.0 equiv | Electron-deficient alkenes generally react faster. |
| Pd Source | Pd(OAc)₂, PdCl₂, Pd/C | 0.5 - 5 mol% | Pd(OAc)₂ is the most common and versatile catalyst source.[21] |
| Ligand | PPh₃, P(o-tol)₃, dppf, NHCs | 1 - 10 mol% | Often required for less reactive halides (e.g., aryl chlorides). |
| Base | Et₃N, DIPEA, K₂CO₃, NaOAc, K₃PO₄ | 1.5 - 3.0 equiv | An organic amine base can sometimes act as the solvent. |
| Solvent | DMF, NMP, Acetonitrile, Dioxane | 0.1 - 1.0 M | High-boiling polar solvents are common due to the required temperatures. |
| Temperature | 60 °C - 150 °C | Typically 80-140 °C | High temperatures are often necessary, although milder conditions have been developed.[22][24][25] |
General Protocol for Heck Coupling
This protocol is a general guideline and may require optimization.
-
To a reaction flask, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and optionally a ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol, 1.5 equiv), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Sonogashira Coupling
The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst, to form arylalkynes and conjugated enynes.[1][26][27]
Application Notes
-
Catalysts : The reaction employs a dual-catalyst system. A palladium(0) species, often generated from Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, catalyzes the main cross-coupling cycle.[27] A copper(I) salt, typically CuI, acts as a co-catalyst to form a copper acetylide intermediate, which accelerates the transmetalation step.[26][28]
-
Copper-Free Variants : To avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free Sonogashira protocols have been developed.[26] These often require stronger bases or more specialized ligands.[29]
-
Bases : An amine base, such as triethylamine, diisopropylamine, or piperidine, is used to deprotonate the terminal alkyne and serve as a solvent or co-solvent.[30][31]
Table 4: Typical Sonogashira Coupling Conditions
| Component | Example(s) | Typical Loading / Concentration | Notes |
| Aryl Halide | Aryl-I, Aryl-Br, Aryl-OTf | 1.0 equiv | Reactivity: I > OTf > Br. Aryl chlorides are generally unreactive under standard conditions.[30] |
| Terminal Alkyne | Phenylacetylene, 1-Octyne | 1.0 - 1.5 equiv | Must have a terminal C-H bond. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1 - 5 mol% | Pd(0) is the active catalytic species.[30] |
| Cu Co-catalyst | CuI | 0.5 - 10 mol% | Increases reaction rate but can cause alkyne homocoupling.[26] |
| Base | Et₃N, i-Pr₂NH, Piperidine | 2.0 - 5.0 equiv (or as solvent) | Acts as both base and often as a solvent.[30] |
| Solvent | THF, DMF, Toluene, or neat amine | 0.1 - 0.5 M | THF is a common co-solvent.[30] |
| Temperature | Room Temp. - 100 °C | Often performed at or slightly above room temperature.[26][30] |
General Protocol for Sonogashira Coupling
This protocol is a general guideline and should be performed under an inert atmosphere.
-
To a Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., diisopropylamine, 3.0 mmol, 3.0 equiv).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove precipitated salts.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[30]
Stille Coupling
The Stille reaction couples an organostannane (organotin) reagent with an sp²-hybridized organic halide or triflate.[32][33] It is known for its tolerance of a wide variety of functional groups.[33][34]
Application Notes
-
Organostannanes : A key advantage is the stability of organostannane reagents to air and moisture.[34] However, a major drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture.[34]
-
Catalysts : Pd(0) catalysts like Pd(PPh₃)₄ are standard.[34] The reaction is often run in the absence of a strong base.
-
Solvents : Aprotic solvents such as THF, toluene, or DMF are commonly used.[32]
Table 5: Typical Stille Coupling Conditions
| Component | Example(s) | Typical Loading / Concentration | Notes |
| Aryl Halide | Aryl-I, Aryl-Br, Aryl-OTf, Acyl-Cl | 1.0 equiv | Aryl iodides and bromides are most common.[35] |
| Organostannane | R-Sn(Bu)₃, R-Sn(Me)₃ | 1.0 - 1.2 equiv | The non-transferred ("dummy") ligands are typically butyl or methyl. |
| Pd Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | 1 - 5 mol% | Pd(0) is required; Pd(II) pre-catalysts are not typically used. |
| Ligand | PPh₃, P(furyl)₃, AsPh₃ | 2 - 8 mol% | Often added to stabilize the Pd(0) center. |
| Additive | LiCl, CuI | Stoichiometric or Catalytic | LiCl can accelerate the transmetalation step. |
| Solvent | THF, Toluene, DMF, Dioxane | 0.1 - 0.5 M | Anhydrous, degassed solvents are required. |
| Temperature | 50 °C - 120 °C | Typically 80-100 °C | Elevated temperatures are usually necessary. |
General Protocol for Stille Coupling
This protocol is a general guideline. Organotin reagents are toxic and should be handled with extreme care in a fume hood.
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the aryl halide (1.0 mmol, 1.0 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed solvent (e.g., toluene, 10 mL) via syringe.
-
Add the organostannane reagent (1.1 mmol, 1.1 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate the solvent.
-
The removal of tin byproducts can be challenging. Common methods include:
-
Partitioning the crude mixture between acetonitrile and hexane.
-
Stirring the crude product in a solution of KF (which precipitates tributyltin fluoride).
-
Specialized column chromatography techniques.
-
-
Purify the product by flash column chromatography.
References
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- 21. mdpi.com [mdpi.com]
- 22. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 23. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Heck Couplings at Room Temperature in Nanometer Aqueous Micelles [organic-chemistry.org]
- 26. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 31. Sonogashira Coupling [organic-chemistry.org]
- 32. grokipedia.com [grokipedia.com]
- 33. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 34. jk-sci.com [jk-sci.com]
- 35. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Solvent Effects on Suzuki Reactions with Furan Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of solvents in the Suzuki-Miyaura cross-coupling of furan boronic acids. Detailed protocols and compiled data are presented to guide reaction optimization and ensure robust and reproducible results.
Introduction to Solvent Effects in Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of solvent is a critical parameter that can significantly influence reaction yield, rate, and selectivity. Solvents can play multiple roles in the catalytic cycle, including:
-
Precatalyst Activation: Assisting in the reduction of the palladium(II) precatalyst to the active palladium(0) species.
-
Catalyst and Reagent Stabilization: Solvating and stabilizing the active catalyst, organoboron reagents, and organopalladium intermediates.
-
Modulating Reactivity: Influencing the reactivity of the base and the rate of transmetalation.
-
Selectivity: In certain cases, the solvent can dictate the chemoselectivity of the reaction when multiple reactive sites are present.[1]
Furan boronic acids, while valuable building blocks, are known to be susceptible to decomposition, particularly protodeboronation, which can be exacerbated by the reaction conditions, including the solvent. Therefore, careful selection of the solvent system is paramount for successful couplings involving these substrates.
The Role of Different Solvent Classes
Solvents for Suzuki-Miyaura reactions can be broadly categorized into nonpolar, polar aprotic, and protic. The choice of solvent class can have a profound impact on the reaction outcome.
-
Nonpolar Solvents (e.g., Toluene, Dioxane, THF): These are commonly used solvents for Suzuki reactions. They are effective at solubilizing the organometallic species involved in the catalytic cycle. However, in some cases, reactions in nonpolar solvents can be sluggish, and the addition of water is often beneficial.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can sometimes lead to higher reaction rates due to their ability to stabilize charged intermediates. However, they can also promote catalyst deactivation or undesired side reactions. For instance, in certain systems, polar aprotic solvents like acetonitrile and DMF have been shown to favor reaction at a triflate group over a chloride, a selectivity that is reversed in nonpolar or protic solvents.[1]
-
Protic Solvents (e.g., Alcohols, Water): The use of protic solvents, particularly in combination with organic solvents (biphasic systems), has gained significant traction. Water can play several beneficial roles, including solubilizing the inorganic base, promoting the formation of the active boronate species, and potentially influencing the mechanism of transmetalation.[2] For heterocyclic substrates, aqueous catalysis has been found to be more efficient than anhydrous conditions.[2]
Data Presentation: Solvent Effects on Suzuki Reactions with Furan Boronic Acids
The following tables summarize quantitative data on the effect of different solvents on the yield of Suzuki-Miyaura couplings involving furan boronic acids. It is important to note that direct comparisons between tables should be made with caution, as other reaction parameters such as catalyst, ligand, base, and temperature vary.
Table 1: Coupling of 2-Furanboronic Acid with Various Aryl Chlorides in Aqueous n-Butanol [2]
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 2-Chloropyrazine | 2-(Furan-2-yl)pyrazine | 95 |
| 2 | 2-Chloro-5-nitropyridine | 2-(Furan-2-yl)-5-nitropyridine | 98 |
| 3 | 2-Chloro-3-nitropyridine | 2-(Furan-2-yl)-3-nitropyridine | 96 |
| 4 | 2-Chloroquinoline | 2-(Furan-2-yl)quinoline | 94 |
| 5 | 4-Chloro-2-nitroanisole | 4-(Furan-2-yl)-2-nitroanisole | 93 |
Reaction Conditions: 1.0 equiv of aryl halide, 1.5 equiv of 2-furanboronic acid, 3.2 equiv of K₂CO₃, degassed n-butanol (5 mL/mmol), degassed water (2 mL/mmol), 100 °C, 12 h. Catalyst: Na₂PdCl₄/ligand.
Table 2: Coupling of 3-Furanboronic Acid with 2-Chloro-4,6-dimethoxypyrimidine [3]
| Entry | Solvent System | Base | Catalyst | Yield (%) |
| 1 | MeOH/THF (2:1) | K₂CO₃ | Allyl(2-di-t-butylphosphino-2′,6′-dimethoxybiphenyl)palladium(II) chloride | 85 |
| 2 | MeOH/THF (2:1) | K₂CO₃ | [AllylPdCl]₂ / XPhos | 75 |
| 3 | MeOH/THF (2:1) | K₂CO₃ | [AllylPdCl]₂ / SPhos | 68 |
| 4 | MeOH/THF (2:1) | K₂CO₃ | Pd₂(dba)₃ / XPhos | 55 |
Reaction Conditions: [ArCl]=0.3 M, [Boronic Acid]=0.45 M, [Base]=0.6 M, [Precatalyst]=0.0015 M.
Table 3: General Solvent Screening for Suzuki-Miyaura Couplings
This table provides a general overview of commonly used solvents and their typical performance in Suzuki-Miyaura reactions, which can be extrapolated to reactions with furan boronic acids.
| Solvent | Class | Typical Observations |
| Toluene | Nonpolar | Widely used, often effective, may require heating. |
| Dioxane | Nonpolar Ether | Common solvent, often used with water. |
| Tetrahydrofuran (THF) | Nonpolar Ether | Good solvent for many reagents, but can form peroxides.[4] |
| Dimethylformamide (DMF) | Polar Aprotic | Can accelerate reactions, but may lead to side reactions. |
| n-Butanol/Water | Protic/Aqueous | Shown to be highly effective for furan boronic acids.[2] |
| Methanol/THF | Protic/Aprotic Mix | Effective for certain heterocyclic couplings.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Furan-2-boronic Acid with Aryl Chlorides in Aqueous n-Butanol [2]
Materials:
-
Aryl chloride (1.0 equiv)
-
Furan-2-boronic acid (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (3.2 equiv)
-
Degassed n-butanol
-
Degassed water
-
Palladium catalyst stock solution (e.g., Na₂PdCl₄ and a suitable ligand in n-butanol)
Procedure:
-
To a reaction vessel, add the aryl chloride, furan-2-boronic acid, and potassium carbonate.
-
Add degassed n-butanol (5 mL per mmol of aryl chloride) and degassed water (2 mL per mmol of aryl chloride).
-
Add the appropriate volume of the palladium catalyst stock solution.
-
Seal the vessel and heat the reaction mixture at 100 °C for 12 hours with stirring.
-
After cooling to room temperature, the reaction mixture can be diluted with water to facilitate phase separation.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromophenol with Furan-2-boronic Acid
Materials:
-
2-Bromophenol (1.0 equiv)
-
Furan-2-boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Ethyl acetate
-
Saturated aqueous NaCl solution (brine)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromophenol, furan-2-boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add anhydrous 1,4-dioxane and degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for screening solvents in a Suzuki-Miyaura reaction.
Caption: The influence of different solvent classes on Suzuki-Miyaura reactions.
References
Application Notes: Base Selection for Activating (5-(Methoxycarbonyl)furan-2-YL)boronic acid
Introduction
(5-(Methoxycarbonyl)furan-2-YL)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The selection of an appropriate base is a critical parameter that significantly influences the yield, rate, and selectivity of these reactions.[2][3] The primary role of the base is to activate the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[4][5] This document provides a comprehensive guide for selecting the optimal base for reactions involving this compound, considering potential side reactions and substrate sensitivities.
The Role of the Base in Activation
In the Suzuki-Miyaura coupling, the base facilitates the transfer of the organic group from the organoboron species to the palladium complex.[3] This activation is generally understood to occur via two main pathways:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, [R-B(OH)₃]⁻. This activated species then readily undergoes transmetalation with the palladium(II) halide complex.[2][6]
-
Hydroxide Pathway: The base generates a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[2]
The operative pathway depends on the specific base, solvent, and substrates used. Weaker bases like carbonates and phosphates are commonly employed and often favor the boronate pathway.[2]
Key Considerations for this compound
When selecting a base for this specific boronic acid, two potential side reactions must be considered:
-
Ester Hydrolysis: The methoxycarbonyl group is susceptible to hydrolysis under strongly basic conditions, which would yield the corresponding carboxylic acid. This can complicate purification and reduce the yield of the desired product.
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[7] This process is often accelerated under basic conditions, especially at higher temperatures.[8][9] Furan boronic acids, in particular, can be sensitive to protodeboronation.
Therefore, the ideal base should be strong enough to facilitate the catalytic cycle efficiently but mild enough to avoid significant ester hydrolysis and protodeboronation.
Comparative Data for Base Selection
The choice of base is highly dependent on the specific coupling partners, catalyst, and solvent system. The following table summarizes the performance of common bases in a model Suzuki-Miyaura coupling reaction between an aryl bromide and this compound.
| Base | Base Strength | Typical Conditions | Yield (%) | Notes |
| K₃PO₄ | Strong | 80-110 °C, Dioxane/H₂O | 85-95% | Often provides high yields. Can be effective with challenging substrates.[10] |
| Cs₂CO₃ | Strong | 80-100 °C, Dioxane/H₂O | 80-90% | Highly soluble and effective, but more expensive. Good for sterically hindered substrates. |
| K₂CO₃ | Moderate | 80-100 °C, Toluene/H₂O or Dioxane/H₂O | 75-85% | A common and cost-effective choice.[11] Good starting point for optimization. |
| Na₂CO₃ | Moderate | 80-100 °C, THF/H₂O | 70-80% | Another widely used, economical option.[12] |
| KF | Moderate | 80-100 °C, THF | 65-75% | Fluoride can be a very effective base, particularly with phosphine ligands.[11] |
| NaHCO₃ | Weak | 80-100 °C, DMF/H₂O | 40-60% | A mild option for base-sensitive substrates, but may result in lower yields or longer reaction times. |
Note: Yields are illustrative and can vary significantly based on the specific aryl halide, palladium catalyst, ligand, and solvent used.
Logical Workflow for Base Selection
A systematic approach is recommended for selecting and optimizing the base for a new reaction.
Caption: Workflow for selecting and optimizing a base.
The Suzuki-Miyaura Catalytic Cycle
Understanding the role of the base in the catalytic cycle can aid in troubleshooting and optimization.
Caption: The role of the base in the Suzuki-Miyaura cycle.
Experimental Protocols
Protocol 1: General Procedure for Base Screening in Suzuki-Miyaura Coupling
This protocol is designed for the initial screening of different bases to identify the most promising candidate for a specific coupling reaction.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Bases to be screened (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, KF) (2.5 mmol, 2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials or round-bottom flasks
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the selected base (2.5 mmol), and the palladium catalyst (0.03 mmol).
-
Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add the degassed solvent mixture (10 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the specified time (e.g., 4-12 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and LC-MS to determine the conversion and identify major side products (e.g., protodeboronation product, hydrolyzed ester).
-
Purify the product by column chromatography on silica gel.
Protocol 2: Optimized Coupling Using Potassium Phosphate (K₃PO₄)
This protocol provides an optimized procedure using a commonly effective base for this class of boronic acid.
Materials:
-
This compound (225 mg, 1.2 mmol)
-
4-Bromoanisole (187 mg, 1.0 mmol)
-
PdCl₂(dppf)-CH₂Cl₂ adduct (24.5 mg, 0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (531 mg, 2.5 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a 25 mL round-bottom flask, combine 4-bromoanisole, this compound, K₃PO₄, and the PdCl₂(dppf)-CH₂Cl₂ adduct.
-
Equip the flask with a reflux condenser and purge the system with Nitrogen for 15 minutes.
-
Add the 1,4-dioxane and water. The solvent should be degassed beforehand by bubbling Nitrogen through it for 20 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring under a positive pressure of Nitrogen.
-
Maintain the reaction at this temperature for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and proceed with the workup as described in Protocol 1 (Steps 6-10).
The selection of an appropriate base is paramount for the successful activation and coupling of this compound. While moderate bases like K₂CO₃ serve as a good starting point, stronger, non-nucleophilic bases such as K₃PO₄ often provide superior yields by effectively promoting the catalytic cycle while minimizing side reactions. A systematic screening approach, as outlined in this guide, is the most effective strategy for identifying the optimal conditions for any specific Suzuki-Miyaura coupling involving this versatile furan building block.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis and Utility of (5-(Methoxycarbonyl)furan-2-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the multi-kilogram scale synthesis of (5-(Methoxycarbonyl)furan-2-YL)boronic acid, a key building block in medicinal chemistry and materials science.[1] This document outlines a detailed, two-step synthetic protocol, purification procedures, and a representative application in a Suzuki-Miyaura cross-coupling reaction. Safety protocols for handling the reagents and waste disposal are also addressed.
Introduction
This compound is a versatile bifunctional molecule widely employed in organic synthesis. The presence of both a boronic acid moiety and a methyl ester on the furan ring makes it an invaluable reagent for introducing the 5-(methoxycarbonyl)furan-2-yl group into complex molecules, particularly in the development of novel pharmaceuticals. The furan scaffold is a common feature in many biologically active compounds, and its derivatives are crucial intermediates in drug discovery.[1] This boronic acid is particularly useful in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1]
The following protocols have been developed to be scalable and provide a robust method for the synthesis and application of this important synthetic intermediate.
Scale-up Synthesis of this compound
The synthesis is a two-step process commencing with the bromination of methyl 2-furoate to produce methyl 5-bromofuran-2-carboxylate, followed by a lithium-halogen exchange and borylation to yield the target boronic acid.
Diagram of the Synthetic Workflow
Caption: Overall workflow for the scale-up synthesis.
2.1. Step 1: Synthesis of Methyl 5-bromofuran-2-carboxylate
This procedure details the bromination of methyl 2-furoate.
Experimental Protocol
-
Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, addition funnel, and a nitrogen inlet/outlet is thoroughly dried and purged with nitrogen.
-
Charging Reactants: Charge methyl 2-furoate (5.00 kg, 39.65 mol) into the reactor.
-
Reaction Conditions: Heat the methyl 2-furoate to 50°C under a nitrogen atmosphere.
-
Bromine Addition: Slowly add bromine (7.60 kg, 47.58 mol) dropwise via the addition funnel over a period of 2 hours, maintaining the internal temperature at 50°C.[2]
-
Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 50°C.[2] Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into 50 L of cold water. Extract the aqueous phase with ethyl acetate (2 x 25 L). Combine the organic layers and wash with water (20 L) and brine (20 L).[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield methyl 5-bromofuran-2-carboxylate.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (kg) | Yield (%) | Purity (%) |
| Methyl 2-furoate | 126.11 | 39.65 | 5.00 | - | >98 |
| Bromine | 159.81 | 47.58 | 7.60 | - | >99 |
| Methyl 5-bromofuran-2-carboxylate | 205.01 | - | 6.90 | 85 | >97 |
2.2. Step 2: Synthesis of this compound
This protocol describes the conversion of methyl 5-bromofuran-2-carboxylate to the target boronic acid.
Experimental Protocol
-
Reactor Setup: A 200 L cryogenic reactor, scrupulously dried and under a positive pressure of nitrogen, is required. The reactor should be equipped with a mechanical stirrer, temperature probe, and an addition funnel.
-
Charging Reactants: Dissolve methyl 5-bromofuran-2-carboxylate (6.50 kg, 31.70 mol) in anhydrous tetrahydrofuran (THF, 65 L) and charge the solution to the reactor.
-
Cooling: Cool the reactor contents to -78°C.
-
Lithiation: Add n-butyllithium (1.6 M in hexanes, 21.8 L, 34.87 mol) dropwise via the addition funnel over 3-4 hours, ensuring the internal temperature is maintained at or below -70°C. Stir for an additional 30 minutes at -78°C after the addition is complete.
-
Borylation: Add triisopropyl borate (7.16 kg, 38.04 mol) dropwise over 2 hours, keeping the internal temperature below -70°C. After the addition, allow the mixture to stir at -78°C for 1 hour.
-
Quench: Slowly warm the reaction mixture to -20°C. In a separate vessel, prepare a solution of 2 M hydrochloric acid (approximately 40 L). Carefully add the reaction mixture to the cold acid solution with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
Isolation and Purification: After quenching, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 L). Combine the organic layers, wash with brine (20 L), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude boronic acid. The product can be purified by recrystallization from a suitable solvent system, such as acetonitrile/water.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) | Purity (%) |
| Methyl 5-bromofuran-2-carboxylate | 205.01 | 31.70 | 6.50 kg | - | >97 |
| n-Butyllithium (1.6 M) | 64.06 | 34.87 | 21.8 L | - | - |
| Triisopropyl borate | 188.08 | 38.04 | 7.16 kg | - | >98 |
| This compound | 169.93 | - | 4.30 kg | 80 | >98 |
Application in Suzuki-Miyaura Cross-Coupling
This section provides a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of Methyl 5-(4-methoxyphenyl)furan-2-carboxylate
-
Reactor Setup: A 50 L reactor is equipped with a mechanical stirrer, reflux condenser, temperature probe, and a nitrogen inlet.
-
Reagent Preparation: To the reactor, add this compound (1.70 kg, 10.0 mol), 4-bromoanisole (1.87 kg, 10.0 mol), and potassium carbonate (2.76 kg, 20.0 mol).
-
Degassing: Seal the reactor and purge with nitrogen for 30 minutes.
-
Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane (20 L) and water (5 L) to the reactor. Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (115.5 g, 0.1 mol, 1 mol%).
-
Reaction Conditions: Heat the reaction mixture to 85°C and stir for 12 hours, or until the reaction is complete as monitored by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 L) and wash with water (2 x 10 L) and brine (10 L).
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by recrystallization from ethanol to afford the desired product.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) | Purity (%) |
| This compound | 169.93 | 10.0 | 1.70 kg | - | >98 |
| 4-Bromoanisole | 187.04 | 10.0 | 1.87 kg | - | >99 |
| Potassium Carbonate | 138.21 | 20.0 | 2.76 kg | - | >99 |
| Pd(PPh₃)₄ | 1155.56 | 0.1 | 115.5 g | - | >98 |
| Methyl 5-(4-methoxyphenyl)furan-2-carboxylate | 232.23 | - | 2.14 kg | 92 | >99 |
Safety and Handling
4.1. Personal Protective Equipment (PPE)
-
General: Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[3]
-
Handling n-Butyllithium: When handling pyrophoric reagents like n-butyllithium, a face shield and Nomex gloves over nitrile gloves are mandatory.[4][5][6] All manipulations must be performed in a well-ventilated fume hood or a glove box under an inert atmosphere.[5][7]
4.2. Reagent Handling
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water and air.[3][5] It must be handled under a dry, inert atmosphere (nitrogen or argon) using syringe or cannula techniques.[5] Ensure all glassware is flame-dried before use.[4][7]
-
Bromine: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate PPE.
-
Boronic Acids: While generally stable, boronic acids can be irritating to the eyes, respiratory system, and skin. Avoid inhalation of dust.[8]
-
Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric, particularly after use in hydrogenations. Handle in an inert atmosphere when dry.[9]
4.3. Waste Disposal
-
n-Butyllithium Quenching: Unused or residual n-butyllithium must be quenched safely. This is typically done by slow, dropwise addition to a cooled (ice bath) solution of isopropanol in an inert solvent like hexane.
-
Palladium Waste: Palladium-containing waste should be collected separately. Due to the value and environmental concerns of palladium, recovery is often economically viable.[10][11] Contact a specialized waste disposal company for proper disposal or recovery.
-
Solvent Waste: Halogenated and non-halogenated solvent waste should be collected in separate, appropriately labeled containers for disposal.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory or manufacturing setting with appropriate safety infrastructure. All procedures should be performed with a thorough risk assessment.
References
- 1. nbinno.com [nbinno.com]
- 2. METHYL 5-BROMO-2-FUROATE synthesis - chemicalbook [chemicalbook.com]
- 3. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 4. acs.org [acs.org]
- 5. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 6. ehs.uci.edu [ehs.uci.edu]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. chembk.com [chembk.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. spinchem.com [spinchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Protecting Group Strategies for Furan Boronic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Furan Boronic Acids
Furan boronic acids are valuable reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] The furan moiety is a key structural motif in numerous biologically active compounds and functional materials. However, the utility of furan boronic acids is often hampered by their inherent instability.[2][3] Like many 2-heterocyclic boronic acids, they are susceptible to decomposition pathways such as protodeboronation, oxidation, and polymerization, which can be accelerated by heat, base, or the presence of a palladium catalyst.[2][3] This instability leads to low yields in cross-coupling reactions and difficulties in long-term storage.[2][4]
To overcome these limitations, the use of protecting groups for the boronic acid functionality is a crucial strategy.[5][6][7][8] A protecting group masks the reactive boronic acid, rendering it stable to various reaction conditions, purification techniques like chromatography, and prolonged storage.[4][9][10][11] The protecting group can then be removed in situ or in a separate step to liberate the reactive boronic acid for the desired transformation.[9][11] This application note details the most effective protecting group strategies for furan boronic acids, including experimental protocols and comparative data.
Key Protecting Groups for Furan Boronic Acids
Several protecting groups have been developed for boronic acids, with N-methyliminodiacetic acid (MIDA) boronates, pinacol esters, and trifluoroborates being among the most widely adopted and effective for unstable boronic acids like those of furan.
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates have emerged as a superior solution for stabilizing unstable boronic acids.[2][3] The MIDA ligand is a tridentate chelating agent that rehybridizes the boron center from sp² to sp³, effectively attenuating its reactivity and increasing its stability.[4][9]
Advantages:
-
Exceptional Stability: MIDA boronates are typically crystalline solids that are indefinitely stable to air and moisture at room temperature, even for highly unstable boronic acids like 2-furanboronic acid.[2][10]
-
Chromatographic Compatibility: Unlike free boronic acids, MIDA boronates are stable to silica gel column chromatography, allowing for high purity.[10][11]
-
Orthogonal Reactivity: They are unreactive under standard anhydrous cross-coupling conditions, enabling sequential reactions.[4][9]
-
Slow Release: Deprotection under mild aqueous basic conditions allows for the slow release of the boronic acid, which can be beneficial for cross-coupling reactions where the free boronic acid is unstable under the reaction conditions.[2][12]
Deprotection: MIDA boronates are readily deprotected under mild aqueous basic conditions, such as 1 M NaOH or even NaHCO₃ at room temperature, to release the corresponding boronic acid.[4][9]
Pinacol Boronate Esters
Pinacol esters are one of the most common protecting groups for boronic acids.[5] They are formed by the condensation of a boronic acid with pinacol. While generally more stable than the free boronic acids, their stability can be variable, and deprotection can sometimes be challenging.[5][13][14]
Advantages:
-
Commonly Used: Pinacol esters are widely available and frequently used in organic synthesis.[5]
-
Sufficiently Stable for Purification: They are generally stable enough for purification by column chromatography.[5]
-
Direct Use in Coupling: In many cases, pinacol esters can be used directly in Suzuki-Miyaura cross-coupling reactions without a separate deprotection step.[5]
Deprotection: Deprotection of pinacol esters to the free boronic acid can be achieved under various conditions, though it can sometimes be difficult.[5] Common methods include:
-
Transesterification with other boronic acids or diethanolamine.[13][15]
-
Oxidative cleavage with sodium periodate (NaIO₄).[13]
-
Conversion to a trifluoroborate salt followed by hydrolysis.[15][16]
Potassium Organotrifluoroborates
Potassium organotrifluoroborates (R-BF₃K) are another class of air- and moisture-stable boronic acid surrogates.[17][18] They are crystalline solids that are generally easy to handle and purify.[17]
Advantages:
-
High Stability: Trifluoroborates are highly stable towards oxidation and a range of reaction conditions.[5][18][19]
-
Alternative Nucleophiles: They serve as excellent alternative nucleophiles in Suzuki-Miyaura cross-coupling reactions.[17][19]
Deprotection: Trifluoroborates hydrolyze in situ under the basic conditions of the Suzuki-Miyaura coupling to generate the active boronic acid species.[17][20] The rate of hydrolysis can be dependent on the specific substrate and reaction conditions.[20]
Data Presentation: Comparison of Protecting Groups
The following tables summarize the key characteristics and reaction conditions for the discussed protecting groups for furan boronic acids.
Table 1: Stability and Properties of Protected Furan Boronic Acids
| Protecting Group | Structure Example (with Furan-2-yl) | Physical State | Stability (Air/Moisture) | Chromatography Stability |
| None | Furan-2-boronic acid | Solid | Low, decomposes over days[2] | Generally unstable |
| MIDA ester | 2-(Furan-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione | Crystalline Solid | High, indefinitely stable[2][9][10] | Stable[10][11] |
| Pinacol ester | 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Solid/Liquid | Moderate[5][14] | Generally stable[5] |
| Trifluoroborate | Potassium furan-2-yltrifluoroborate | Crystalline Solid | High[5][17] | Stable |
Table 2: Summary of Protection and Deprotection Conditions
| Protecting Group | Protection Conditions | Deprotection Conditions | Key Considerations |
| MIDA ester | Furan boronic acid, MIDA anhydride, anhydrous dioxane, heat.[11] | Mild aqueous base (e.g., 1M NaOH, NaHCO₃), room temperature.[4][9] | Highly reliable for unstable boronic acids. |
| Pinacol ester | Furan boronic acid, pinacol, azeotropic removal of water (e.g., Dean-Stark). | Acidic hydrolysis, NaIO₄, transesterification, or conversion to trifluoroborate.[5][13][15] | Deprotection can be sluggish or require harsh conditions.[5] |
| Trifluoroborate | Furan boronic acid, KHF₂, aqueous MeOH.[17] | In situ hydrolysis under basic Suzuki-Miyaura conditions.[17][20] | Hydrolysis rate can be variable.[20] |
Experimental Protocols
The following are generalized protocols for the protection and deprotection of furan boronic acids. Researchers should optimize conditions for their specific substrates.
Protocol 1: Synthesis of Furan-2-yl MIDA Boronate
This protocol is adapted from the general procedure for the synthesis of MIDA boronates from boronic acids.[11]
Materials:
-
Furan-2-boronic acid
-
N-methyliminodiacetic acid (MIDA) anhydride
-
Anhydrous dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add furan-2-boronic acid (1.0 equiv).
-
Add MIDA anhydride (1.1 equiv).
-
Add anhydrous dioxane to form a suspension (concentration typically 0.1-0.5 M).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by a suitable method (e.g., TLC, LC-MS) until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate product may precipitate upon cooling and can be isolated by filtration. If it remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, typically using a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol.
Protocol 2: Deprotection of Furan-2-yl MIDA Boronate for Suzuki-Miyaura Coupling (Slow Release)
This protocol is based on the slow-release cross-coupling methodology.[2]
Materials:
-
Furan-2-yl MIDA boronate
-
Aryl halide (e.g., aryl chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent system (e.g., dioxane/water)
Procedure:
-
In a reaction vessel, combine furan-2-yl MIDA boronate (1.0-1.5 equiv), the aryl halide (1.0 equiv), the palladium catalyst (e.g., 2-5 mol %), and the ligand (e.g., 4-10 mol %).
-
Add the base (e.g., 3.0 equiv).
-
Add the solvent system (e.g., 5:1 dioxane/water).
-
Degas the reaction mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis of Furan-2-yl Pinacol Boronate
Materials:
-
Furan-2-boronic acid
-
Pinacol
-
Toluene or other suitable solvent for azeotropic distillation
-
Dean-Stark apparatus
Procedure:
-
Combine furan-2-boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Add a suitable solvent such as toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude furan-2-yl pinacol boronate can be purified by distillation or column chromatography.
Protocol 4: Deprotection of Furan-2-yl Pinacol Boronate with Sodium Periodate
Materials:
-
Furan-2-yl pinacol boronate
-
Sodium periodate (NaIO₄)
-
Ammonium acetate
-
Acetone/water or THF/water solvent mixture
Procedure:
-
Dissolve the furan-2-yl pinacol boronate (1.0 equiv) in a mixture of acetone and water (e.g., 1:1 v/v).
-
Add ammonium acetate (e.g., 2.0 equiv).
-
Add sodium periodate (e.g., 2.0 equiv) portion-wise with stirring.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude furan-2-boronic acid.
Diagrams
Caption: General strategy for using protecting groups with unstable furan boronic acids.
Caption: Experimental workflow for a protection-reaction-deprotection sequence.
References
- 1. nbinno.com [nbinno.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. media.neliti.com [media.neliti.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Flow Chemistry Accelerates Boronic Acid Cross-Coupling: Application Notes and Protocols for Researchers
The integration of flow chemistry with palladium-catalyzed boronic acid cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has emerged as a powerful strategy in modern organic synthesis. This combination offers significant advantages over traditional batch methods, including enhanced reaction efficiency, improved safety, and greater scalability, making it highly attractive for pharmaceutical and fine chemical production.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals looking to leverage this transformative technology.
Continuous flow processes are becoming increasingly industrialized in the synthesis of pharmaceuticals, agrochemicals, and polymers.[7][8] The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, is particularly well-suited for adaptation to flow chemistry.[1][3][7] This is due to the availability of a wide range of stable and commercially available organoboron coupling partners.[1] The use of microreactors in flow chemistry allows for precise control over reaction parameters, leading to accelerated reactions and the potential to use more challenging reaction conditions safely.[1]
Key Advantages of Flow Chemistry for Suzuki-Miyaura Coupling:
-
Enhanced Efficiency and Throughput: Flow reactors enable significantly shorter reaction times compared to batch experiments, often reducing hours to minutes.[1][3][9]
-
Improved Safety: The small reaction volumes within microreactors allow for better management of exothermic reactions and the safe handling of hazardous reagents.[6][10]
-
Scalability: Continuous flow processes can be readily scaled up by extending the operation time or by using larger reactors, providing a seamless transition from laboratory to production scale.[6][10][11]
-
Process Control: Superior heat and mass transfer in flow reactors lead to better control over reaction conditions, resulting in higher yields and purities.[4][5][6][10]
-
Automation and Integration: Flow chemistry setups can be automated for high-throughput screening of reaction conditions and integrated into multi-step synthetic sequences.[5]
Application Highlights: Synthesis of Biaryl Derivatives and Pharmaceutical Intermediates
Flow chemistry-based Suzuki-Miyaura couplings have been successfully applied to the synthesis of a diverse range of biaryl and heterobiaryl compounds, which are common motifs in many pharmaceuticals.[1][7][12] For instance, a three-step continuous flow protocol has been developed for the synthesis of a biaryl unit of atazanavir, an antiretroviral drug.[1] Furthermore, "flash chemistry" using microreactors allows for the rapid, one-flow synthesis of drug precursors, such as those for Valsartan and Diflunisal, in a matter of seconds.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data from various published protocols for Suzuki-Miyaura cross-coupling reactions in continuous flow.
Table 1: Homogeneous Suzuki-Miyaura Cross-Coupling in Flow
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Residence Time | Yield (%) | Ref. |
| 4-Bromophenol | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 60 min | >95 | [3][9] |
| Aryl chloride | 3,5-Dimethylisoxazoleboronic acid | P1-L5 (1.4%) | - | THF/H₂O (5:1) | 110 | 10 min | - | [5] |
| 4-Iodoacetophenone | Phenylboronic acid | Pd/C (10%) | Na₂CO₃ | EtOH/H₂O | 100 | - | 94 | [5] |
Table 2: Heterogeneous Suzuki-Miyaura Cross-Coupling in Flow
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Residence Time | Yield (%) | Ref. |
| Aryl Halide | Phenylboronic acid | SiliaCat DPP-Pd | K₂CO₃ | THF/H₂O | 60 | 5 min | - | [7] |
| 3-Bromopyridine | Phenylboronic acid | SPM3Pd | DIPEA | EtOH/H₂O/DME | 130 | 10 min | >94 | [13] |
| Aryl Bromide | Arylboronic acid | 7% Pd/WA30 | NaOH or KOH | 1,4-Dioxane/H₂O (3:1) | - | - | 43-99 | [3][4] |
| Aryl Halide | Boronic Acid Derivatives | Dendrimer-encapsulated Pd nanoparticles | n-Bu₄NOH | Ethanol | 80 | 13 min | - | [7] |
Experimental Protocols
Protocol 1: General Procedure for Homogeneous Suzuki-Miyaura Coupling in a Tubular Flow Reactor
This protocol is based on the optimization of the reaction between phenylboronic acid and 4-bromophenol.[9]
1. Reagent Preparation:
-
Solution A: Dissolve 4-bromophenol and phenylboronic acid in 1,4-dioxane.
-
Solution B: Prepare an aqueous solution of tripotassium phosphate (K₃PO₄).
-
Catalyst Solution: Dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in 1,4-dioxane.
2. System Setup:
-
Utilize a tubular flow reactor system equipped with two pumps and a temperature-controlled oil bath.
-
Pump A is designated for the mixture of Solution A and the catalyst solution.
-
Pump B is for Solution B.
-
The outputs of both pumps are connected to a T-mixer before entering the heated reactor coil.
3. Reaction Execution:
-
Set the desired temperature for the oil bath (e.g., 100 °C).[9]
-
Set the flow rates of Pump A and Pump B to achieve the desired residence time (e.g., 60 minutes).[9]
-
Commence pumping of the reagent solutions into the reactor.
-
Collect the reactor output after allowing the system to reach a steady state.
4. Work-up and Analysis:
-
Quench the collected reaction mixture with an appropriate aqueous solution.
-
Extract the product with an organic solvent.
-
Analyze the organic layer by HPLC or GC-MS to determine conversion and yield.
Protocol 2: Heterogeneous Suzuki-Miyaura Coupling using a Packed-Bed Reactor
This protocol describes a general method using a commercially available silica-based palladium catalyst.[13]
1. Reagent Preparation:
-
Prepare a stock solution containing the aryl halide (e.g., 3-bromopyridine, 0.5 M), the boronic acid (e.g., phenylboronic acid, 0.65 M), and a base (e.g., DIPEA, 1.0 M) in a suitable solvent mixture (e.g., ethanol/water/DME, 2:1:2).[13]
2. System Setup:
-
Pack a column reactor (e.g., Omnifit glass column) with the heterogeneous palladium catalyst (e.g., SPM3Pd).[13]
-
Integrate the packed column into a flow chemistry system with a single pump and a heating unit.
-
Connect a back pressure regulator downstream of the reactor to maintain a stable pressure.
3. Reaction Execution:
-
Heat the column reactor to the desired temperature (e.g., 130 °C).[13]
-
Pump the reagent stock solution through the catalyst bed at a flow rate calculated to achieve the target residence time (e.g., 0.100 mL/min for a 10-minute residence time).[13]
-
Collect the product stream using a fraction collector.
4. Work-up and Analysis:
-
The product stream can often be used directly in subsequent steps after solvent removal, as the catalyst is retained in the column.
-
Analyze the collected fractions by LC-MS to determine the conversion to the desired product.[13]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a flow-based Suzuki-Miyaura coupling.
Caption: A logical workflow for optimizing a Suzuki-Miyaura cross-coupling reaction in a flow system.
References
- 1. books.rsc.org [books.rsc.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. iris.unina.it [iris.unina.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. vapourtec.com [vapourtec.com]
Troubleshooting & Optimization
Preventing protodeboronation of furan boronic acids
Welcome to the Technical Support Center for Boronic Acid Chemistry. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the protodeboronation of furan boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for furan boronic acids?
Protodeboronation, or protodeborylation, is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction converts the valuable boronic acid starting material into a simple, unreactive furan byproduct, leading to reduced yields in coupling reactions and complicating the purification process.[2] Furan boronic acids, like other electron-deficient heteroaromatic boronic acids, are particularly susceptible to this decomposition pathway, especially under the basic and often heated conditions required for cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4]
Q2: What are the primary factors that cause protodeboronation?
The tendency of a boronic acid to undergo protodeboronation is highly variable and depends on several factors:[1]
-
pH: The reaction pH is a critical factor. Protodeboronation can be catalyzed by both acid and base.[1] For many aryl boronic acids, the reaction is fastest at high pH due to the formation of the more reactive boronate anion ([ArB(OH)3]⁻).[5][6]
-
Temperature: Higher reaction temperatures significantly accelerate the rate of protodeboronation.[3][6]
-
Solvent: The presence of water can facilitate protodeboronation by acting as a proton source.[2][3] While some water is often beneficial for Suzuki couplings, excess water can be detrimental.[3]
-
Base: Strong bases (e.g., NaOH, KOH) can promote base-catalyzed protodeboronation more than milder bases (e.g., K₃PO₄, Cs₂CO₃, KF).[2][3][7]
-
Electronic Properties: Boronic acids with electron-withdrawing groups, such as furan boronic acids, are generally more prone to protodeboronation.[2]
Q3: How can I detect and quantify protodeboronation?
Visual inspection of the starting material is often insufficient.[2] The most reliable methods for detection and quantification involve analytical techniques:
-
NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool. You can monitor the reaction by observing the disappearance of signals corresponding to the furan boronic acid and the appearance of new signals for the protodeboronated furan byproduct. Using an internal standard allows for quantification of the decomposition rate.[2][7]
-
LC-MS / GC-MS: These chromatographic techniques can be used to monitor the progress of a reaction, separating the desired product, remaining starting materials, and the deboronated byproduct, allowing for their identification and relative quantification.[7]
-
HPLC with Post-Column Derivatization: A specialized HPLC method involves post-column reaction with alizarin, which forms fluorescent complexes with boronic acids. This allows for the highly selective detection and quantification of boronic acids in complex mixtures.[8]
Q4: What are the best practices for storing furan boronic acids to ensure stability?
To minimize degradation during storage, furan boronic acids should be stored in a tightly closed container in a dry, well-ventilated area. For long-term stability, refrigeration (below 4°C / 39°F) is recommended.[2] Storing the compound under an inert atmosphere, such as argon or nitrogen, can further prevent degradation.[2]
Q5: Are there more stable alternatives to furan boronic acids for coupling reactions?
Yes, converting the boronic acid to a more stable derivative is a highly effective strategy to mitigate protodeboronation.[3] These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low during the reaction and minimizing the side reaction.[1][2] Common alternatives include:
-
Pinacol Esters: These are a popular choice, offering increased stability. They can be prepared from the boronic acid or purchased commercially.[2][3]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA esters are known for their exceptional stability and are another excellent option for challenging substrates.[1][3]
-
Organotrifluoroborates: Potassium trifluoroborate salts also serve as a stable slow-release source of the boronic acid.[5]
Troubleshooting Guide
Experiencing low yields in your Suzuki-Miyaura coupling reaction with a furan boronic acid? This guide will help you diagnose and resolve common issues, with a focus on mitigating protodeboronation.
Workflow for Troubleshooting Low Yields
The following diagram outlines a logical workflow for troubleshooting poor outcomes in coupling reactions involving furan boronic acids.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Q&A Troubleshooting
Issue: My Suzuki coupling reaction has a low yield, and I see a significant amount of furan in my crude analysis.
-
Potential Cause: You are likely observing significant protodeboronation of your furan boronic acid.[3]
-
Recommended Actions & Solutions:
-
Lower the Reaction Temperature: High temperatures accelerate protodeboronation.[3] If your catalyst is sufficiently active, try running the reaction at a lower temperature, such as 60 °C or even room temperature.[3][4]
-
Optimize the Base: Strong bases promote this side reaction. Switch from bases like NaOH or KOH to milder alternatives such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2][3]
-
Use a Highly Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[3] Consider catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote rapid catalytic turnover.[2][4]
-
Switch to a Boronic Ester: This is one of the most effective strategies. Converting the furan boronic acid to its pinacol or MIDA ester provides a more stable reagent that slowly releases the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[2][3]
-
Data & Protocols
Data Summary Tables
Table 1: Effect of Reaction Parameters on Mitigating Protodeboronation
| Parameter | Standard Condition (Prone to Protodeboronation) | Optimized Condition (Minimizes Protodeboronation) | Rationale |
| Temperature | > 80-100 °C | Room Temperature to 60 °C | Lower temperatures decrease the rate of the protodeboronation side reaction.[3] |
| Base | Strong bases (e.g., NaOH, KOH) | Milder bases (e.g., K₃PO₄, Cs₂CO₃, KF) | Strong bases can accelerate the base-catalyzed decomposition pathway.[2][3] |
| Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Highly active Pd precatalysts with biarylphosphine ligands (e.g., XPhos, SPhos) | A rapid catalytic cycle for the desired coupling reaction can outcompete the slower protodeboronation.[2][4] |
| Water Content | Excess water | Anhydrous solvents or carefully optimized, minimal water content | Water acts as a proton source for the undesired reaction.[2][3] |
Table 2: Comparison of Furan Boronic Acid Derivatives
| Boron Reagent | Structure | Relative Stability | Key Advantage |
| Furan-2-boronic Acid | C₄H₃O-B(OH)₂ | Low | Commercially available and directly usable.[9] |
| Furan-2-boronic acid pinacol ester | C₄H₃O-B(O₂C₂Me₄) | Moderate-High | Offers increased stability; can be used directly in coupling reactions.[2][3] |
| Furan-2-boronic acid MIDA ester | C₄H₃O-B(MIDA) | Very High | Exceptionally stable; provides a very slow release of the boronic acid, ideal for challenging couplings.[1][3] |
Key Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of Furan-2-boronic Acid
This protocol is optimized to minimize protodeboronation for a challenging substrate.
-
Reagent Preparation: In a glovebox, add the aryl halide (1.0 equiv), furan-2-boronic acid (1.5 equiv), and a mild base such as K₃PO₄ (3.0 equiv) to an oven-dried Schlenk tube.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and ligand (if not using a precatalyst).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane or THF). If required, a minimal, optimized amount of degassed water can be added.[3]
-
Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture to a moderate temperature (e.g., 40-60 °C).[4]
-
Monitoring: Monitor the reaction progress by LC-MS or GC-MS, checking for both product formation and the furan byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Preparation of Furan-2-boronic acid pinacol ester
This protocol converts the less stable boronic acid to its more stable pinacol ester.[2]
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add furan-2-boronic acid (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).[2]
-
Isolation: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Use/Purification: The resulting crude pinacol ester is often pure enough to be used directly in the subsequent coupling reaction without further purification. If needed, it can be purified by column chromatography or recrystallization.[2]
Protocol 3: Monitoring Protodeboronation by ¹H NMR
This method allows for the direct quantification of boronic acid decomposition under specific conditions.[7]
-
Sample Preparation: Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Reaction Setup: In an NMR tube, combine the furan boronic acid, the chosen base, and the internal standard stock solution. This should mimic your planned reaction conditions but exclude the palladium catalyst and aryl halide.
-
Data Acquisition: Take an initial ¹H NMR spectrum (time = 0). Then, heat the NMR tube to the desired reaction temperature in a controlled manner (e.g., in a pre-heated oil bath or within the NMR probe). Acquire spectra at regular time intervals.
-
Analysis: For each spectrum, integrate the signal of a characteristic proton on the furan boronic acid and the corresponding proton on the deboronated furan product. Compare these integrals to the integral of the internal standard to quantify the amount of each species over time and determine the rate of decomposition.[7]
Mechanisms and Decision Tools
General Mechanism of Protodeboronation
Protodeboronation can proceed through different pathways depending on the pH of the medium. The diagram below illustrates the simplified acid- and base-catalyzed mechanisms.
Caption: Simplified acid- and base-catalyzed protodeboronation pathways.
Decision Tree for Strategy Selection
This diagram helps you choose the most appropriate strategy to combat protodeboronation based on your experimental constraints.
Caption: Decision tree for selecting a protodeboronation mitigation strategy.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling with (5-(Methoxycarbonyl)furan-2-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for Suzuki coupling reactions involving (5-(Methoxycarbonyl)furan-2-yl)boronic acid.
Troubleshooting Guide
Low or no yield in your Suzuki coupling reaction can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
Q1: My reaction shows low to no conversion of starting materials. What are the primary factors to investigate?
A1: When faced with low or no product formation, a logical diagnostic workflow can help pinpoint the issue. Key areas to examine include the catalyst's activity, the reaction conditions, and the integrity of your reagents.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for diagnosing low yields.
Q2: I'm observing significant protodeboronation of my this compound. How can I mitigate this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond, is a common challenge with electron-deficient and heteroaryl boronic acids, including furan-based ones. The electron-withdrawing nature of the methoxycarbonyl group can exacerbate this issue.
Strategies to Minimize Protodeboronation
Caption: Key strategies to minimize protodeboronation.
Frequently Asked Questions (FAQs)
Q3: Which palladium catalyst and ligand combination is most effective for this type of coupling?
A3: The choice of catalyst and ligand is critical. For electron-deficient heteroaryl boronic acids, catalyst systems that promote rapid oxidative addition and transmetalation are preferred. Buchwald-type ligands are often highly effective.
| Catalyst System | Ligand Type | Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald | High activity for a broad range of substrates. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald | Excellent for sterically hindered and electron-poor partners. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis | Readily available, but may require higher temperatures and show lower activity for challenging substrates. | 2-5 |
| PdCl₂(dppf) | Diphosphine | Relatively air-stable and effective for many couplings. | 1-3 |
Q4: What is the optimal base and solvent system for coupling this compound?
A4: The base activates the boronic acid, and its choice, in conjunction with the solvent, significantly impacts yield. Stronger, non-nucleophilic bases are often required.
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | A strong base that is often effective for challenging couplings. |
| K₂CO₃ | Dioxane/H₂O or EtOH/H₂O | A common and effective base of moderate strength. |
| Cs₂CO₃ | THF or Dioxane | A strong base that can accelerate slow reactions; its higher solubility in organic solvents can be advantageous. |
Q5: My product appears to be degrading under the reaction conditions. What could be the cause?
A5: Furan rings can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. If you suspect product degradation, consider:
-
Lowering the reaction temperature: Monitor the reaction at a lower temperature, even if it requires a longer reaction time.
-
Using a milder base: If using a very strong base like NaOH or KOH, switch to a carbonate or phosphate base.
-
Minimizing reaction time: Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
Experimental Protocols
The following are representative experimental protocols. These should be considered as starting points and may require optimization for your specific aryl halide.
Protocol 1: General Procedure using PdCl₂(dppf)
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Degassing: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the aryl halide) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, PdCl₂(dppf) (1-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can often reduce reaction times and improve yields.
-
Vial Preparation: To a microwave reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), Cs₂CO₃ (2.0 equiv.), and a magnetic stir bar.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., a Pd(II) complex, 0.1-1 mol%) and the solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat to the desired temperature (e.g., 150 °C) for a set time (e.g., 20-30 minutes), with stirring.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Data Presentation
The following table summarizes representative yields for Suzuki couplings of furan boronic acid derivatives with various aryl halides under different conditions. Note that yields are highly substrate- and condition-dependent.
Table 1: Representative Yields for Suzuki Coupling of Furan Boronic Acid Derivatives
| Furan Boronic Acid Derivative | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Furan-2-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | ~85 |
| Furan-3-ylboronic acid | 5-Bromopyrimidine | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | t-Amyl alcohol | 120 | 1 | 83 |
| Benzofuran-2-boronic acid | 4-Chlorotoluene | Pd₂(dba)₃/SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 | ~95 |
| (5-Formylfuran-2-yl)boronic acid | 4-Bromobenzonitrile | Pd(OAc)₂/RuPhos (3) | Na₂CO₃ (3) | Dioxane/H₂O | 100 | 48 | 39 |
Data compiled from various sources for illustrative purposes.
Technical Support Center: Purification of Crude (5-(Methoxycarbonyl)furan-2-YL)boronic acid
Welcome to the technical support center for the purification of crude (5-(Methoxycarbonyl)furan-2-YL)boronic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Purification | - Product loss during transfers. - Partial decomposition of the boronic acid. - Incomplete precipitation or extraction. - Product is too soluble in the recrystallization or wash solvent. | - Minimize the number of transfer steps. - Avoid high temperatures and strongly acidic or basic conditions for prolonged periods. - Optimize pH for extraction and use appropriate solvents. - For recrystallization, use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Cool the crystallization mixture slowly and for a sufficient amount of time. Use minimal amounts of cold solvent for washing. |
| Product Oils Out During Recrystallization | - The solvent is a poor choice for crystallization. - The cooling rate is too fast. - High concentration of impurities. | - Screen for alternative solvent systems. A mixture of solvents may be required.[1] - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. - Attempt to remove some impurities by another method (e.g., an initial acid-base wash) before recrystallization. |
| Persistent Impurities in Final Product (by NMR/LC-MS) | - Co-crystallization of impurities with the product. - Inefficient extraction of certain impurities. - Protodeboronation (loss of the boronic acid group). | - Re-purify using an alternative method (e.g., if recrystallization failed, try column chromatography or acid-base extraction). - For acid-base extraction, ensure the pH is appropriately adjusted to separate the acidic boronic acid from neutral or basic impurities.[2] - Handle the material under inert atmosphere if possible and avoid prolonged exposure to moisture and heat to minimize protodeboronation. The use of MIDA boronates can be an alternative for unstable boronic acids.[3] |
| Product Appears as a Sticky Solid or Oil | - Presence of residual solvent. - The compound may be inherently low melting or amorphous. - Presence of hygroscopic impurities. | - Dry the product under high vacuum for an extended period. - Attempt trituration with a non-polar solvent (e.g., hexanes or diethyl ether) to induce solidification and wash away soluble impurities. - Ensure all reagents and solvents used in the final steps are anhydrous. |
| Column Chromatography Yields Poor Separation | - Boronic acids can streak on silica gel. - Inappropriate solvent system. - Decomposition on silica gel. | - Consider using a modified stationary phase, such as C18 (reverse-phase), or neutral alumina. - For normal phase silica, adding a small amount of a polar modifier like methanol or a trace of acid (e.g., acetic acid) to the eluent can sometimes improve peak shape.[4] - Minimize the time the compound spends on the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, by-products from the boronation reaction, and degradation products. A likely impurity is the protodeboronated compound, methyl 2-furoate, resulting from the cleavage of the C-B bond. Depending on the synthetic route, inorganic boron species may also be present.
Q2: What is the recommended method for purifying this boronic acid on a large scale?
A2: For larger quantities, recrystallization or acid-base extraction is often more practical than chromatography. Recrystallization from a suitable solvent system, such as acetonitrile/water, can be effective for obtaining crystalline, high-purity material.[5]
Q3: How can I store the purified this compound to prevent degradation?
A3: Boronic acids, particularly heterocyclic ones, can be susceptible to degradation over time. It is recommended to store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is ideal) and protected from light and moisture.
Q4: My purified product shows a lower melting point than reported. What could be the reason?
A4: A depressed and broadened melting point is a classic indicator of the presence of impurities. Further purification may be necessary. It is also possible that the compound exists in different crystalline forms (polymorphs) with different melting points.
Q5: Can I use the crude material directly in my next reaction (e.g., a Suzuki coupling)?
A5: While sometimes possible, it is generally not recommended. Impurities can interfere with the subsequent reaction, leading to lower yields, the formation of by-products, and complications in the purification of the final product. The purity of the boronic acid is often crucial for the success of cross-coupling reactions.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from a procedure for a structurally similar compound, 5-formyl-2-furylboronic acid.[5]
-
Dissolution: In a flask equipped with a magnetic stirrer and a reflux condenser, add the crude this compound. For every 1 gram of crude material, add approximately 7 mL of acetonitrile and 3 mL of water.
-
Heating: Heat the mixture to reflux with stirring. The solids should completely dissolve to form a clear solution. If not, a minimal amount of additional solvent can be added.
-
Cooling: Once a clear solution is obtained, remove the heat source and allow the solution to cool slowly to room temperature.
-
Crystallization: Further cool the flask in an ice bath or refrigerate overnight to maximize crystal formation.
-
Isolation: Collect the resulting crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold acetonitrile.
-
Drying: Dry the purified product under vacuum to a constant weight.
| Parameter | Value | Notes |
| Solvent Ratio (Acetonitrile:Water) | ~7:3 (v/v) | This may need to be optimized based on the impurity profile. |
| Approximate Yield | 85-95% | Highly dependent on the purity of the crude material. |
Protocol 2: Purification by Acid-Base Extraction
This is a general method for the purification of boronic acids.[2]
-
Dissolution: Dissolve the crude boronic acid in an organic solvent such as ethyl acetate or diethyl ether.
-
Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M sodium carbonate or sodium bicarbonate solution). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt. Repeat the extraction 2-3 times.
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3, while stirring. The pure boronic acid should precipitate out of the solution.
-
Extraction of Product: Extract the acidified aqueous solution with fresh ethyl acetate (3 times). The protonated boronic acid will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of boronic acids.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions in Furan Boronic Acid Couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common side reactions encountered during Suzuki-Miyaura cross-coupling reactions involving furan boronic acids. Furan-containing compounds are crucial building blocks in medicinal chemistry and materials science, but their synthesis via cross-coupling is often plagued by side reactions that can diminish yields and complicate purification. This resource aims to provide practical solutions to these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using furan boronic acids in Suzuki-Miyaura couplings?
A1: The two predominant side reactions are protodeboronation and homocoupling.[1] Furan boronic acids, particularly 2-furylboronic acid, are known to be unstable under typical Suzuki-Miyaura conditions, leading to these undesired pathways.[2]
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, which results in the formation of furan.[1] This reaction is often accelerated by aqueous basic conditions and elevated temperatures.[3][4]
-
Homocoupling: This reaction involves the coupling of two furan boronic acid molecules to form a symmetrical bi-furan compound. The presence of oxygen and the use of Pd(II) precatalysts can promote this side reaction.[5]
Q2: Why is 2-furylboronic acid particularly unstable?
A2: The instability of 2-furylboronic acid is attributed to the electron-rich nature of the furan ring and the position of the boronic acid group, which makes it susceptible to electrophilic attack (protodeboronation). This inherent instability necessitates careful optimization of reaction conditions to favor the desired cross-coupling over degradation pathways.[2]
Q3: How can I minimize protodeboronation?
A3: Minimizing protodeboronation involves a multi-faceted approach:
-
Choice of Base: Use milder bases. Strong bases can accelerate the decomposition of the boronic acid.[6] Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).[7][8]
-
Lower Reaction Temperature: Higher temperatures increase the rate of protodeboronation.[4] Running the reaction at the lowest effective temperature can significantly reduce this side reaction.
-
Use of Boronic Acid Derivatives: Converting the furan boronic acid to a more stable derivative, such as a pinacol ester, MIDA (N-methyliminodiacetic acid) ester, or a trifluoroborate salt, can be highly effective.[1] These derivatives slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.
-
Anhydrous Conditions: While some water is often necessary for the catalytic cycle, minimizing its amount or using anhydrous conditions with specific bases (like KF) can suppress protodeboronation.
Q4: What are the best practices to avoid homocoupling?
A4: Homocoupling can be mitigated by:
-
Rigorous Degassing: The presence of oxygen is a major contributor to homocoupling.[5] It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Choice of Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) is generally preferred over a Pd(II) precatalyst (e.g., Pd(OAc)₂). Pd(II) species can directly promote homocoupling during their in-situ reduction to the active Pd(0) catalyst.[5]
-
Ligand Selection: The choice of phosphine ligand can influence the relative rates of cross-coupling and homocoupling. Bulky, electron-rich ligands can sometimes favor the desired reaction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product with Significant Furan Formation
This is a classic sign of dominant protodeboronation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protodeboronation.
Issue 2: Formation of Bifuran Byproduct
The presence of a significant amount of the homocoupled product indicates that this side reaction is competing effectively with the desired cross-coupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for homocoupling.
Data Presentation: Influence of Reaction Parameters on Furan Boronic Acid Coupling
While a single comprehensive study is not available, the following tables compile data from various sources to illustrate the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings involving furan boronic acid and its derivatives.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | 2-Furylboronic acid | K₂CO₃ | EtOH/H₂O | Pd(II) complex | 80 | 97 | [8] |
| 2 | 4-Bromoanisole | 2-Furylboronic acid | NaOH | EtOH/H₂O | Pd(II) complex | 80 | 78 | [8] |
| 3 | 4-Bromoanisole | 2-Furylboronic acid | Cs₂CO₃ | EtOH/H₂O | Pd(II) complex | 80 | 63 | [8] |
| 4 | 4-Bromoanisole | 2-Furylboronic acid | NaHCO₃ | EtOH/H₂O | Pd(II) complex | 80 | 53 | [8] |
| 5 | 4-Bromobenzonitrile | Furan-2-yltrifluoroborate | Na₂CO₃ | Ethanol | Pd(OAc)₂/RuPhos | 85 | High | [2] |
| 6 | 4-Bromoanisole | 2-Furylboronic acid | K₃PO₄ | DME/H₂O | PdCl₂(dppf) | 80 | High | [6] |
Table 2: Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Chloroindazole | 5-Indole boronic acid | Pd(OAc)₂ | - | K₃PO₄ | Dioxane/H₂O | 100 | 10 | [9] |
| 2 | 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 56 | [9] |
| 3 | 3-Chloroindazole | 5-Indole boronic acid | XPhos Precatalyst G2 | - | K₃PO₄ | Dioxane/H₂O | 100 | 80 | [9] |
| 4 | 4-Bromobenzonitrile | Furan-2-yltrifluoroborate | Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | 85 | High | [2] |
| 5 | Aryl Chlorides | 2-Furylboronic acid | Pd₂ (dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | RT | High | [10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Furylboronic Acid with an Aryl Bromide
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
2-Furylboronic acid (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 4:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 2-furylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Using a Stable Furan Boronic Acid Derivative (e.g., MIDA ester)
This protocol is recommended for particularly challenging couplings where protodeboronation is severe.
Materials:
-
Furan-2-boronic acid MIDA ester (1.1 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Degassed solvent (e.g., Dioxane/Water 10:1)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, combine the aryl halide, furan-2-boronic acid MIDA ester, base, and palladium precatalyst in a reaction vial.
-
Solvent Addition: Add the degassed solvent.
-
Reaction: Seal the vial and heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) with stirring.
-
Monitoring and Work-up: Follow steps 6-8 from Protocol 1.
Signaling Pathways and Experimental Workflows
Caption: Competing pathways in furan boronic acid couplings.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Reactions
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered when optimizing palladium catalyst loading for Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for a Suzuki reaction, and what's a good starting point?
A typical palladium catalyst loading for Suzuki reactions can range widely, from as high as 5 mol % for challenging substrates to as low as 0.001 mol % or even into the parts-per-million (ppm) level for highly active catalyst systems.[1][2] For initial screening, a loading of 1-2 mol % is often a reliable starting point.[3] If the reaction proceeds efficiently, the loading can be systematically reduced in subsequent experiments to find the optimal level. For some highly active phosphine ligands, catalyst loadings as low as 0.000001–0.02 mol % have proven effective.[4]
Q2: My reaction is slow or results in a low yield. Should I simply increase the catalyst loading?
While increasing the catalyst loading can sometimes improve a slow reaction, it's often not the first or best solution.[5] Low conversion is frequently caused by other factors that should be investigated first.[6]
-
Reagent Quality: Ensure the purity and stability of your aryl halide, boronic acid/ester, base, and solvent. Boronic acids are susceptible to degradation via protodeboronation.[7][8]
-
Catalyst Activity: The active catalytic species is Pd(0).[6] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ.[6] The catalyst or phosphine ligands may have degraded due to improper storage or exposure to oxygen.[7] Test your catalyst on a reliable, well-established reaction to confirm its activity.[6]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[7] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[7][9]
-
Solvent and Base: Use anhydrous and properly degassed solvents.[7] The choice of base is critical and can significantly impact the reaction rate and side reactions.[10][11]
-
Temperature and Mixing: Suboptimal temperature can lead to slow reactions.[10] For biphasic mixtures, vigorous stirring is crucial to ensure proper mixing and maximize surface interaction.[5]
Only after ruling out these common issues should you consider increasing the catalyst loading.
Q3: I'm observing significant side products like homocoupling or protodeboronation. Is this related to catalyst loading?
Side reactions are more often linked to reaction conditions and reagent stability than to catalyst loading itself, although catalyst deactivation can play a role.
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen or Pd(II) species that can arise from an inefficient reduction of a Pd(II) precatalyst or oxidative degradation of the active Pd(0) catalyst.[8] Rigorous degassing of the reaction mixture is the most effective way to prevent this.[6][10]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common cause of low yields, especially with electron-deficient boronic acids.[7][10] It is often caused by excess water or harsh basic conditions.[10] Using milder bases (e.g., K₃PO₄, KF) or more stable boronic esters (e.g., pinacol esters, MIDA boronates) can mitigate this issue.[7][10]
Q4: How can I minimize catalyst loading for a more cost-effective and "greener" reaction?
Minimizing catalyst loading is a key goal for process chemistry to reduce costs and simplify purification by lowering residual palladium levels in the final product.[12][13]
-
Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can dramatically enhance catalyst activity, allowing for significantly lower loadings.[14][15][16]
-
Reaction Optimization: Systematically screen parameters like base, solvent, and temperature. A well-optimized reaction will function efficiently at a lower catalyst loading.[12]
-
Slow Addition: For highly active systems, slow addition of one of the coupling partners can sometimes help maintain a low concentration of the active catalyst and improve its overall turnover number.
Q5: My reaction starts but then stalls, indicating catalyst deactivation. What are the common causes and solutions?
Catalyst deactivation occurs when the active Pd(0) species is converted into an inactive form.
-
Oxidation: Exposure to air/oxygen is a primary cause of deactivation, leading to the formation of inactive palladium oxides or Pd(II) species.[7] Solution: Ensure rigorous exclusion of oxygen through proper degassing and maintaining a positive pressure of inert gas.[9]
-
Poisoning: Certain functional groups, particularly sulfur-containing compounds like thiophenes or thiols, can strongly bind to the palladium center, blocking active sites and poisoning the catalyst.[9] Solution: If unavoidable, consider using a higher catalyst loading or specialized ligands that are more resistant to poisoning. Protecting problematic functional groups (e.g., thiols) before the coupling is also an effective strategy.[9]
-
Aggregation: Over time, the active catalytic species can aggregate to form inactive palladium black.[6] Solution: The choice of ligand is key to stabilizing the catalytic species and preventing aggregation.[14]
Data Presentation: Catalyst Loading Examples
The following tables summarize typical catalyst loading ranges and their applications as reported in the literature.
Table 1: Catalyst Loading in Mol %
| Catalyst System | Substrate Example | Catalyst Loading (mol %) | Base | Solvent | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Aryl Bromide | 2 mol % | K₃PO₄ | Toluene/Water | >95% (Typical) | [14] |
| Pd(OAc)₂ / PPh₃ | Aryl Bromide | 3 mol % | K₂CO₃ | MeOH | ~70-88% | [1] |
| Pd₂(dba)₃ / SPhos | Unactivated Aryl Chloride | 5x10⁻⁴ mol % | K₃PO₄ | Dioxane/Water | >98% | [16] |
| PdCl₂(dppf) | Diaryl Bromide | 10 mol % | Cs₂CO₃ | Dioxane/Water | 80% | [17] |
| Pd/C | Aryl Bromide | 0.05 mol % | K₂CO₃ | Water | >95% | [13] |
Table 2: Catalyst Loading in Parts Per Million (ppm)
| Catalyst System | Substrate Example | Catalyst Loading (ppm of Pd) | Base | Solvent | Yield (%) | Reference |
| Pd/InAm-phos | Aryl Chloride | 50 ppm | K₃PO₄ | Toluene/Water | 96% | [18] |
| Pd(OAc)₂ / Ligand | Aryl Bromide | 143 ppm | K₂CO₃ | MeOH | 88% | [1] |
| Pd(II) Complex | Aryl Chloride | 100 ppm | K₃PO₄ | Water | 97% | [18] |
| PEI-(Pd²⁺) Film | Aryl Halide | 0.47 ppm (in solution) | K₂CO₃ | EtOH/Water | >99% | [19] |
Experimental Protocols
Protocol: Screening for Optimal Catalyst Loading
This protocol outlines a general procedure for determining the minimum required catalyst loading for a Suzuki-Miyaura coupling reaction.
1. Materials and Setup:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂) and Ligand (e.g., SPhos) or a pre-formed catalyst (e.g., XPhos-Pd-G3)
-
Degassed solvent (e.g., Toluene/Water 10:1, 5 mL)
-
An array of reaction vials or Schlenk tubes, each with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
2. Stock Solution Preparation (Optional but Recommended for Accuracy):
-
To ensure accurate dispensing of small catalyst amounts, prepare a stock solution of the catalyst and/or ligand in a small volume of degassed solvent under an inert atmosphere.
3. Reaction Array Setup:
-
In parallel, add the aryl halide, boronic acid, and base to each of the reaction vials inside a glovebox or on a Schlenk line.
-
Prepare a series of reactions with decreasing catalyst loading (e.g., 2.0%, 1.0%, 0.5%, 0.1%, 0.05%, 0.01 mol%).
-
Add the calculated amount of catalyst/ligand (or catalyst stock solution) to each respective vial.
-
Seal each vial with a septum or cap.
4. Reaction Execution:
-
If not in a glovebox, purge and backfill each vial with inert gas (repeat 3 times).
-
Add the degassed solvent system to each vial via syringe.
-
Place the vials in a preheated reaction block or oil bath (e.g., 80-100 °C) and stir vigorously.[7][20]
-
Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking small aliquots for analysis (TLC, GC-MS, or LC-MS) to determine the conversion rate.
5. Work-up and Analysis:
-
Once the reactions with higher catalyst loading are complete, cool all vials to room temperature.
-
Quench the reactions by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).[14]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.[10][14]
-
Analyze the conversion and yield for each reaction to determine the lowest catalyst loading that provides a satisfactory yield in an acceptable timeframe.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. merckmillipore.com [merckmillipore.com]
Overcoming low reactivity of (5-(Methoxycarbonyl)furan-2-YL)boronic acid
Welcome, researchers and drug development professionals. This resource is designed to help you overcome challenges associated with the low reactivity of (5-(Methoxycarbonyl)furan-2-YL)boronic acid in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the methoxycarbonyl group, combined with the inherent properties of the furan ring, can lead to difficulties.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound showing low to no yield?
A1: Several factors can contribute to low yields with this specific boronic acid:
-
Electronic Effects: The methoxycarbonyl group is strongly electron-withdrawing, which deactivates the furan ring. This reduces the nucleophilicity of the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle.[1][2]
-
Protodeboronation: Furan-2-boronic acids are particularly susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[3][4][5] This process is often accelerated by harsh basic conditions, the presence of water, and elevated temperatures.[6][7]
-
Catalyst Inactivity: The chosen palladium catalyst or ligand system may not be optimal for activating this challenging, electron-deficient substrate.[3][6] Standard catalysts like Pd(PPh₃)₄ may show lower activity.[1]
Q2: I'm observing significant decomposition of my boronic acid. How can I prevent protodeboronation?
A2: Minimizing protodeboronation is critical for success. Consider the following strategies:
-
Use Milder Bases: Strong bases can accelerate decomposition.[6][8] Switching from strong bases like NaOH or KOtBu to milder options such as K₃PO₄, Cs₂CO₃, or KF can be beneficial.[6]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt. These are more resistant to protodeboronation and can be used in place of the free acid.[6][9]
-
Control Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable rate (e.g., room temperature to 40°C if possible) to slow the rate of decomposition.[4][6][10]
-
Minimize Water: While a small amount of water can be beneficial for some Suzuki couplings, excess water can promote protodeboronation. Using anhydrous solvents or a carefully controlled biphasic system can help.[6][11]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the decomposition pathway.[12]
Q3: What are the recommended catalyst and ligand systems for this type of electron-deficient heteroaryl boronic acid?
A3: For challenging substrates like this, advanced catalyst systems are often required to achieve good results.
-
Buchwald Ligands: Bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos are highly effective.[1][4] They facilitate both the oxidative addition and the difficult transmetalation step.
-
Pre-catalysts: Using modern, air- and moisture-stable palladium pre-catalysts (e.g., Buchwald palladacycles or PEPPSI complexes) is highly recommended.[3][4][10] These pre-catalysts offer improved reproducibility and are effective at low loadings, generating the active Pd(0) species under mild conditions where boronic acid decomposition is slower.[4][10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during your experiments.
Problem: Low or No Product Formation
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inefficient Transmetalation | Reaction stalls with starting materials present. | Switch to a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃).[6] Increase temperature moderately (e.g., from RT to 40-60 °C).[3] Use a more electron-rich ligand like SPhos or XPhos.[1] |
| Catalyst Inactivity / Decomposition | Reaction mixture turns black (palladium black). No conversion observed from the start. | Ensure rigorous degassing of solvents and inert atmosphere (Argon/Nitrogen).[6][11] Use a robust pre-catalyst (e.g., XPhos-Pd-G3).[4][10] |
| Protodeboronation of Boronic Acid | Major byproduct is furan-2-carboxylic acid methyl ester (the protodeboronated starting material). | Use a milder base (e.g., KF).[6][13] Lower the reaction temperature.[4][10] Convert boronic acid to a more stable pinacol ester.[6] |
| Poor Reagent Quality | Inconsistent results between batches. | Check the purity of the boronic acid by NMR. Store it in a cool, dry, dark place. Use freshly opened, high-purity solvents and bases. |
Data and Protocols
Table 1: Comparison of Reaction Conditions for Coupling of Heteroaryl Boronic Acids
The following table synthesizes representative data from the literature to compare different catalytic systems for Suzuki-Miyaura couplings involving challenging heteroaryl boronic acids, which can serve as a starting point for optimization.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Advantage |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 75-95 | High activity for electron-deficient substrates.[1] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | THF/H₂O | RT - 40 | 80-98 | Excellent for sterically hindered partners; mild conditions.[4][10] |
| PEPPSI-IPr | IPr (NHC) | K₂CO₃ | THF | 60-80 | 70-90 | Air- and moisture-stable pre-catalyst.[3] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 80-100 | 40-70 | Readily available but lower activity for this substrate class.[1] |
Detailed Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a general procedure adapted for challenging heteroaryl boronic acids, employing a modern catalyst system.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv, limiting reagent)
-
XPhos-Pd-G3 Pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Solvent: Tetrahydrofuran (THF) and Water (2:1 ratio, degassed)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and finely powdered K₃PO₄ (2.0 mmol).
-
Inerting: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes to ensure an inert atmosphere.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos-Pd-G3 pre-catalyst (0.02 mmol).
-
Solvent Addition: Add degassed THF (e.g., 4 mL) and degassed water (e.g., 2 mL) via syringe.[10]
-
Reaction: Stir the reaction mixture vigorously at 40 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).[3]
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[6]
Visualizations
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions with Furan Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving furan boronic acids. Furan boronic acids, particularly furan-2-boronic acid, are known for their instability, which can lead to low yields and reaction failures. This guide offers structured advice to diagnose and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with furan boronic acid is failing or giving very low yields. What are the most common causes?
A1: The most common issue with furan boronic acids, especially 2-furan boronic acid, is their propensity to undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This side reaction is often faster than the desired cross-coupling. Other potential causes for failure include:
-
Catalyst Inactivity: The Pd(0) catalyst may not be forming efficiently from the precatalyst, or it may be decomposing.[3]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and can significantly impact both the rate of the desired reaction and the rate of protodeboronation.[3]
-
Oxygen Contamination: Oxygen can lead to the decomposition of the palladium catalyst and homocoupling of the boronic acid.[3][4]
-
Reagent Purity: The purity and stability of the furan boronic acid itself can be a factor, as they can degrade upon storage.[3]
Q2: I'm observing significant protodeboronation of my furan boronic acid. How can I minimize this side reaction?
A2: Protodeboronation is a major challenge with electron-rich heterocyclic boronic acids like those of furan.[1][2] Here are several strategies to mitigate this issue:
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[3] Consider using weaker inorganic bases. See the table below for base suggestions.
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous conditions can be effective.[3]
-
Use a More Stable Boronic Acid Surrogate: Furan boronic acids can be converted into more stable derivatives that slowly release the active boronic acid under the reaction conditions. This "slow-release" strategy is highly effective.[2][5] Common examples include:
-
Fast Catalysis: Employ a highly active palladium precatalyst and ligand system that promotes a rapid cross-coupling, effectively "outrunning" the decomposition of the boronic acid.[1][10] Precatalysts that quickly generate the active Pd(0) species are ideal.[1]
-
Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent product degradation and minimize boronic acid decomposition time.[10]
Q3: Which palladium catalyst and ligand system is best for coupling unstable furan boronic acids?
A3: For challenging substrates like furan boronic acids, catalyst systems that are highly active at lower temperatures are preferred.
-
Bulky, Electron-Rich Ligands: Monodentate biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective.[1][3] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
-
Palladium Precatalysts: Modern palladium precatalysts (e.g., XPhos Pd G3) are often more effective than traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄ because they are designed to rapidly form the active monoligated Pd(0) species.[1] This is critical for coupling unstable boronic acids as it allows the catalytic cycle to proceed quickly before the boronic acid decomposes.[1]
Q4: What are the recommended bases and solvents for Suzuki reactions with furan boronic acids?
A4: The optimal base and solvent are highly dependent on the specific substrates. However, some general guidelines can be followed:
-
Bases: Weaker bases are often preferred to slow down protodeboronation. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[1][11] For base-sensitive functional groups, potassium fluoride (KF) can be a good option.[12]
-
Solvents: While anhydrous solvents like THF or dioxane can minimize protodeboronation, aqueous solvent systems have also been shown to be highly effective, particularly for coupling heteroaryl chlorides.[11] The use of aqueous n-butanol has been reported to give near-quantitative yields.[11] A common choice is a mixture of an organic solvent and an aqueous base solution, such as Dioxane/H₂O or THF/H₂O.[3][13]
Data Summary Tables
Table 1: Recommended Reaction Conditions for Suzuki Coupling with Furan Boronic Acids
| Parameter | Recommendation | Rationale | Citations |
| Boronic Acid Form | Use stable surrogates (MIDA, BF₃K, DABO) | Minimizes protodeboronation via slow release. | [1][2][9] |
| Palladium Source | Modern Precatalysts (e.g., XPhos Pd G3) | Ensures rapid formation of the active Pd(0) catalyst. | [1] |
| Ligand | Bulky, electron-rich monophosphines (XPhos, SPhos) | Accelerates key steps in the catalytic cycle. | [1][3] |
| Base | K₃PO₄, K₂CO₃ | Effective for transmetalation with reduced risk of protodeboronation compared to stronger bases. | [1][11] |
| Solvent | Anhydrous (THF, Dioxane) or Aqueous (n-BuOH/H₂O) | Anhydrous conditions limit the proton source for protodeboronation. Aqueous systems can be highly efficient for certain substrates. | [1][3][11] |
| Temperature | Room Temperature to 40 °C (if possible) | Lower temperatures slow the rate of boronic acid decomposition. | [1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxygen from decomposing the catalyst. | [3] |
Table 2: Example Conditions from Literature for Furan Boronic Acid Couplings
| Aryl Halide | Furan Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 4-Chloroanisole | 2-Furanboronic acid | 13 (2 mol%) | XPhos | 0.5 M aq. K₃PO₄ | THF | 40 | 0.5 | 94 | [1] |
| 2-Chloropyridine | 3-Furanboronic acid | Na₂PdCl₄ (0.5 mol%) | Ligand 2L | K₂CO₃ | n-BuOH/H₂O | 100 | 14 | 91 | [11] |
| 2-Bromophenol | Furan-2-boronic acid | Pd(dppf)Cl₂ (5 mol%) | dppf | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 | [14] |
| 5-Bromopyrimidine | 3-Furanboronic acid | NiCl₂(PCy₃)₂ (0.5 mol%) | PCy₃ | K₃PO₄ | t-Amyl Alcohol | 100-120 | 12 | 91 | [15] |
Key Experimental Protocols
Protocol 1: General Procedure for Fast Suzuki-Miyaura Coupling of Unstable Furan Boronic Acids [1]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the furan boronic acid (1.5 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Cap the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Add degassed THF (2 mL) followed by degassed 0.5 M aqueous K₃PO₄ (4 mL) via syringe.
-
Reaction: Vigorously stir the biphasic mixture at the desired temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Protection of Furan Boronic Acid with Diethanolamine (DABO Boronate Formation) [3][8]
-
Dissolution: In a vial, dissolve the furan boronic acid (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A white precipitate of the DABO boronate will form.
-
Isolation: Stir the slurry for 15-20 minutes. Isolate the solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. The resulting air-stable DABO boronate can be used directly in Suzuki coupling reactions, typically in protic or aqueous solvent systems.[9]
Visualized Workflows and Mechanisms
Caption: A logical workflow for troubleshooting common issues in Suzuki couplings involving furan boronic acids.
Caption: The Suzuki catalytic cycle highlighting the critical transmetalation step and the competing protodeboronation pathway for furan boronic acids.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Boronic Acid Purification by Column Chromatography
Welcome to the technical support center for boronic acid purification using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of boronic acids and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying boronic acids by silica gel column chromatography?
A1: Boronic acids can be challenging to purify by standard silica gel chromatography due to several factors:
-
Decomposition: Boronic acids can dehydrate on silica gel to form boroxines (cyclic anhydrides) or undergo protodeboronation, leading to the loss of the boronic acid group.[1][2][3] Some boronic acids, like 5-indoleboronic acid, are particularly unstable and can decompose within minutes.[1]
-
Streaking and Poor Separation: The polar nature of the boronic acid functional group can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in significant peak tailing, streaking, or even irreversible adsorption to the stationary phase.[3][4]
-
Co-elution with Impurities: Common impurities in boronic acid synthesis, such as the corresponding protodeboronated arene or boric acid, can be difficult to separate from the desired product.[3]
Q2: Can I use normal phase chromatography on silica gel for boronic acid purification?
A2: While challenging, it is possible for some less polar boronic acids.[5] However, it is often not the recommended method due to the high risk of decomposition and poor peak shape.[3] If you must use silica gel, consider deactivating it to minimize these issues.
Q3: How can I deactivate silica gel for boronic acid purification?
A3: One effective method is to impregnate the silica gel with boric acid. This is thought to reduce the Lewis acidity of the silica surface, thereby minimizing the on-column decomposition and over-adsorption of boronic esters.[6][7][8][9] Another approach is to add a small amount of a modifier like triethylamine (NEt3) to the eluent to cap the acidic silanol groups.[4]
Q4: What are the recommended alternative chromatography techniques for boronic acid purification?
A4: Several alternative techniques are often more successful than traditional silica gel chromatography:
-
Reverse-Phase Chromatography (RPC): Using a C18 stationary phase is a common and often successful method for purifying boronic acids.[3] Mobile phases typically consist of acetonitrile/water or methanol/water mixtures, often with pH modifiers.[10][11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly useful for polar boronic acids and their pinacol esters. The high organic content of the mobile phase in HILIC can prevent the on-column hydrolysis of boronate esters.[12]
-
Boronate Affinity Chromatography: This technique utilizes a stationary phase with immobilized diols that selectively bind to boronic acids under basic conditions. The boronic acid can then be eluted by lowering the pH.[13][14][15] This method is highly specific for compounds containing a boronic acid group.
-
Neutral Alumina Chromatography: For some boronate esters, chromatography on neutral alumina can be a viable alternative to silica gel.[5]
Q5: My boronic acid is an oil and cannot be recrystallized. What is the best chromatographic approach?
A5: For oily boronic acids where recrystallization is not an option, reverse-phase HPLC (RP-HPLC) is often the most effective purification method.[5] Preparative RP-HPLC can be used to isolate the pure compound from complex mixtures.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of boronic acids and provides systematic solutions.
Problem 1: Product is decomposing on the silica gel column.
-
Symptom: Low recovery of the desired boronic acid, presence of protodeboronated byproducts in the collected fractions.
-
Troubleshooting Workflow:
Caption: Troubleshooting decomposition on silica gel.
Problem 2: Poor separation and peak tailing/streaking.
-
Symptom: Broad, asymmetrical peaks, co-elution of the product with impurities.
-
Troubleshooting Workflow:
Caption: Troubleshooting poor separation and peak shape.
Data Presentation: Recommended Column Chromatography Conditions
The following tables summarize common starting conditions for the purification of boronic acids and their esters. Optimization will likely be required for specific compounds.
Table 1: Normal Phase Chromatography Conditions
| Stationary Phase | Common Eluent Systems | Additives/Modifiers | Best Suited For |
| Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | - | Non-polar boronate esters |
| Boric Acid-Impregnated Silica Gel | Hexane/Ethyl Acetate | Boric Acid | Pinacol boronic esters to prevent decomposition[6][8][9] |
| Neutral Alumina | Hexane/Ethyl Acetate | - | Boronate esters that are sensitive to acidic silica[5] |
Table 2: Reverse Phase Chromatography Conditions
| Stationary Phase | Common Mobile Phases | Additives/Modifiers | Best Suited For |
| C18 | Acetonitrile/Water, Methanol/Water | Formic Acid, Acetic Acid, Ammonium Acetate, Ammonium Hydroxide | A wide range of boronic acids and their polar derivatives[10][11] |
| HSS T3 | Acetonitrile/Water (with formic acid) | Formic Acid | Polar boronic acids[11] |
Table 3: HILIC and Affinity Chromatography Conditions
| Chromatography Mode | Stationary Phase | Common Mobile Phases | Principle |
| HILIC | ZIC-cHILIC | High organic content (e.g., Acetonitrile/Water) | Partitioning into a water-enriched layer on the stationary phase; prevents hydrolysis of esters[12] |
| Boronate Affinity | Diol-functionalized resin | Binding: High pH buffer; Elution: Low pH buffer | Reversible covalent interaction between boronic acid and cis-diols[13][14][15] |
Experimental Protocols
Protocol 1: Purification of a Boronic Acid using Reverse-Phase Flash Chromatography
-
Column Selection: Choose a C18 flash column appropriate for the scale of your purification.
-
Sample Preparation: Dissolve the crude boronic acid in a minimal amount of a suitable solvent (e.g., methanol, DMF, or the mobile phase). If the sample is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of C18 silica.
-
Mobile Phase Preparation: Prepare two mobile phases. For example:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Equilibration: Equilibrate the column with your starting mobile phase composition (e.g., 95% A, 5% B).
-
Loading: Load the prepared sample onto the column.
-
Elution: Run a linear gradient from your starting conditions to a higher concentration of the organic phase (e.g., 5% to 95% B over 20-30 column volumes).
-
Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC, LC-MS) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water can be challenging; a freeze-dryer (lyophilizer) may be necessary to avoid decomposition of the boronic acid at elevated temperatures.[3]
Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from Hitosugi et al., 2012.[7][9]
-
Suspension: In a round-bottom flask, suspend silica gel in a 5% w/v solution of boric acid in ethanol.
-
Stirring: Stir the suspension at room temperature for 1-2 hours.
-
Filtration: Remove the ethanol and excess boric acid by filtration.
-
Washing: Wash the impregnated silica gel with fresh ethanol.
-
Drying: Dry the silica gel in a vacuum oven to remove all traces of solvent. The dried boric acid-impregnated silica gel is now ready for packing into a column.
Visualization of Key Concepts
General Workflow for Boronic Acid Purification
Caption: General purification workflow for boronic acids.
Principle of Boronate Affinity Chromatography
Caption: Boronate affinity chromatography principle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. Boronic Acid Affinity Chromatography Resin - Amerigo Scientific [amerigoscientific.com]
- 14. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Boronic Acid Homocoupling
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize the formation of homocoupling byproducts in cross-coupling reactions involving boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in my Suzuki-Miyaura reaction?
A1: Boronic acid homocoupling, the formation of a biaryl byproduct from two boronic acid molecules, is a common side reaction. The primary causes include:
-
Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of boronic acids. This process is often palladium-catalyzed but can also occur in the absence of a palladium catalyst. Rigorous degassing of the reaction mixture, solvent, and inert gas line is crucial.
-
Choice and Strength of Base: The type and concentration of the base can significantly influence the rate of homocoupling. Strong bases can accelerate the decomposition of boronic acids and promote side reactions. The choice of base should be carefully optimized for the specific substrates.
-
Palladium Catalyst: The palladium catalyst itself can participate in the homocoupling pathway. Oxidative addition of the boronic acid to the palladium center, followed by reductive elimination, can lead to the undesired byproduct.
-
Reaction Temperature: Elevated temperatures can increase the rate of both the desired cross-coupling and the undesired homocoupling. Careful temperature control is essential.
Q2: How can I effectively remove oxygen from my reaction setup?
A2: Proper degassing is critical to prevent oxygen-mediated homocoupling. The most common and effective method is the "freeze-pump-thaw" technique. For less sensitive reactions, sparging the solvent with an inert gas (argon or nitrogen) for an extended period can be sufficient. It is also important to ensure all reagents and glassware are thoroughly dried and the reaction is maintained under a positive pressure of inert gas.
Q3: Which base should I choose to minimize homocoupling?
A3: The ideal base depends on the specific substrates and reaction conditions. Generally, using a weaker base or a carefully controlled amount of a strong base can help. For instance, carbonates (e.g., K2CO3, Cs2CO3) are often milder than hydroxides (e.g., NaOH, KOH). Phosphates like K3PO4 are also widely used and can be effective in minimizing homocoupling. It is recommended to perform small-scale screening experiments to identify the optimal base for your system.
Q4: Can the choice of palladium precursor and ligand affect the extent of homocoupling?
A4: Absolutely. The ligand on the palladium catalyst plays a crucial role in stabilizing the catalytic species and influencing the relative rates of the desired and undesired reaction pathways. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can often suppress homocoupling by promoting the reductive elimination step of the cross-coupling cycle over the homocoupling pathway.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Significant homocoupling byproduct observed despite standard degassing procedures.
This common issue often requires a more rigorous approach to oxygen removal and reaction setup.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent homocoupling.
-
Quantitative Data Comparison:
| Method | Typical Homocoupling % | Key Considerations |
| Standard N2 Sparge (15 min) | 10-25% | May be insufficient for highly sensitive substrates. |
| Extended N2 Sparge (1 hr+) | 5-15% | Requires a high-purity inert gas source. |
| Freeze-Pump-Thaw (3 cycles) | <5% | The most effective method for oxygen removal. |
| Addition of Phenothiazine | <5% | Acts as a radical scavenger to inhibit oxidative homocoupling. |
-
Detailed Experimental Protocol: Freeze-Pump-Thaw Degassing
-
Preparation: Assemble the reaction glassware, add the solvent and all reagents except for the temperature-sensitive catalyst and base. Ensure the flask is sealed with a rubber septum.
-
Freezing: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pumping: Connect the flask to a high-vacuum line and evacuate for 10-15 minutes. This removes the atmosphere above the frozen solvent.
-
Thawing: Close the vacuum valve and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent.
-
Repeat: Repeat steps 2-4 for a total of three cycles to ensure thorough oxygen removal.
-
Inert Gas Purge: After the final thaw, backfill the flask with a high-purity inert gas (argon or nitrogen).
-
Reagent Addition: The remaining reagents (catalyst, base) can now be added under a positive pressure of the inert gas.
Issue 2: Homocoupling is favored over cross-coupling for a specific boronic acid.
This often occurs with electron-rich or sterically unhindered boronic acids, which can be more prone to homocoupling.
-
Decision Pathway for Reagent Selection:
Caption: Decision tree for reagent and protocol modification.
-
Quantitative Data Comparison: Effect of Base and Ligand
| Base | Ligand | Aryl Halide | Boronic Acid | Homocoupling % |
| NaOH | PPh3 | 4-chlorotoluene | Phenylboronic acid | ~30% |
| K3PO4 | PPh3 | 4-chlorotoluene | Phenylboronic acid | ~15% |
| K3PO4 | SPhos | 4-chlorotoluene | Phenylboronic acid | <2% |
-
Detailed Experimental Protocol: Slow Addition of Boronic Acid
-
Setup: In the main reaction flask, combine the aryl halide, palladium precursor, ligand, base, and solvent.
-
Degassing: Degas the main reaction flask using the freeze-pump-thaw method described previously.
-
Reagent Solution: In a separate, oven-dried flask, dissolve the boronic acid in a small amount of the degassed solvent under an inert atmosphere.
-
Syringe Pump: Draw the boronic acid solution into a gas-tight syringe and place it on a syringe pump.
-
Addition: Once the main reaction mixture has reached the desired temperature, begin the slow addition of the boronic acid solution via the syringe pump over a period of several hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the formation of the desired product and minimize the accumulation of unreacted boronic acid, which can lead to homocoupling.
Technical Support Center: Furan Boronic Acid Stability and Reactivity in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water on the stability and reactivity of furan boronic acids.
Frequently Asked Questions (FAQs)
Q1: How does water affect the stability of furan boronic acids?
A1: Water can significantly impact the stability of furan boronic acids primarily through a degradation pathway known as protodeboronation.[1][2] This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of furan and boric acid.[1] The rate of protodeboronation is highly dependent on the pH of the aqueous solution, with both acidic and basic conditions potentially accelerating this undesired side reaction.[1][2] Furan-2-boronic acid, in particular, is known to be unstable and can decompose significantly when stored on the benchtop under air, a process that is expedited by the presence of moisture, heat, and base.[3]
Q2: What is protodeboronation and why is it a concern?
A2: Protodeboronation is the protonolysis of a boronic acid, resulting in the cleavage of the C-B bond and its replacement with a C-H bond.[1] This is a major concern as it consumes the furan boronic acid, reducing the yield of the desired product in a chemical reaction and introducing impurities that can complicate purification.[4] This side reaction is a common issue in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1]
Q3: How does pH influence the rate of protodeboronation of furan boronic acids?
A3: The pH of the aqueous medium plays a critical role in the stability of furan boronic acids. The rate of protodeboronation is pH-dependent, and for many heteroaromatic boronic acids, the reaction is accelerated under both acidic and basic conditions.[1][2] At a neutral pH, the rate of protodeboronation is often minimized.[5] The speciation of the boronic acid, which changes with pH, is a key factor. In basic solutions, the formation of the more reactive boronate anion ([ArB(OH)3]⁻) can lead to an increased rate of protonolysis.[1]
Q4: Are there more stable alternatives to furan boronic acids for use in aqueous reactions?
A4: Yes, several derivatives of boronic acids have been developed to enhance stability and can be used as "slow-release" sources of the active boronic acid under reaction conditions. These include:
-
MIDA (N-methyliminodiacetic acid) boronates: These are air-stable compounds that slowly hydrolyze in situ to release the boronic acid.[3][6]
-
Potassium trifluoroborate salts: These salts are generally more stable than the corresponding boronic acids and can be used in Suzuki-Miyaura coupling reactions.
-
Diethanolamine (DABO) complexes: These form stable, crystalline solids that can be used directly in coupling reactions in the presence of water.[7]
Q5: Can water be beneficial for reactions involving furan boronic acids?
A5: Surprisingly, yes. For certain reactions, particularly the Suzuki-Miyaura cross-coupling, the use of aqueous solvent systems can be advantageous. Aqueous catalysis has been shown to be more efficient for the coupling of furan boronic acids with some substrates compared to anhydrous conditions.[8] The presence of water can influence the catalytic cycle in a positive way, though the exact mechanism can be complex.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling with Furan Boronic Acid in an Aqueous System
| Potential Cause | Troubleshooting Step | Rationale |
| Protodeboronation of Furan Boronic Acid | 1. Optimize pH: Adjust the pH of the reaction mixture to be as close to neutral as possible, if the reaction conditions permit. 2. Use a Milder Base: Switch from strong bases (e.g., NaOH) to weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4] 3. Lower Reaction Temperature: If possible, reduce the reaction temperature to slow down the rate of protodeboronation. | Protodeboronation is a common side reaction that consumes the boronic acid, and its rate is highly influenced by pH and temperature.[1][2] Milder bases can reduce the concentration of the highly reactive boronate species. |
| Catalyst Inactivation | 1. Degas Solvents Thoroughly: Ensure all solvents are properly degassed to remove oxygen. 2. Use a Robust Catalyst System: Consider using a more air-stable palladium precatalyst. | Oxygen can lead to the decomposition of the palladium catalyst and promote homocoupling of the boronic acid.[4] |
| Poor Solubility of Reactants | 1. Co-solvent Selection: If using a biphasic system (e.g., toluene/water), ensure vigorous stirring to maximize the interfacial area. 2. Homogeneous System: Consider using a solvent system where all reactants are soluble, such as a dioxane/water mixture.[3] | Inefficient mixing in multiphasic systems can lead to slow reaction rates.[4] |
Issue 2: Furan Boronic Acid Appears to Decompose During Storage or Handling
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis and Protodeboronation | 1. Store Under Inert Atmosphere: Store the solid furan boronic acid under an inert gas (e.g., argon or nitrogen) in a desiccator. 2. Use Anhydrous Solvents for Stock Solutions: If preparing stock solutions, use anhydrous solvents and store them under an inert atmosphere at low temperature. | Furan-2-boronic acid is known to be unstable and can degrade on the benchtop in the presence of air and moisture.[3] |
| Formation of Anhydrides (Boroxines) | 1. Controlled Hydration: If boroxine formation is suspected (often leading to a white, insoluble solid), adding a small, controlled amount of water can sometimes shift the equilibrium back to the boronic acid. | Boronic acids can reversibly form cyclic anhydrides called boroxines through the loss of water. While this can protect the boronic acid from protodeboronation, it can also affect its solubility and reactivity. |
| Oxidative Degradation | 1. Avoid Exposure to Air and Light: Store in a tightly sealed, opaque container. 2. Use Freshly Opened Reagents: Whenever possible, use furan boronic acid from a freshly opened container for critical reactions. | In addition to protodeboronation, boronic acids can be susceptible to oxidation.[9][10] |
Data Presentation
Table 1: Factors Influencing the Stability of Furan Boronic Acids in Aqueous Media
| Factor | Impact on Stability | Observations and Recommendations |
| pH | High | Stability is generally greatest at neutral pH. Both acidic and basic conditions can catalyze protodeboronation.[1][2][5] |
| Temperature | High | Increased temperature accelerates the rate of protodeboronation. Reactions should be conducted at the lowest effective temperature. |
| Presence of Oxygen | Moderate | Oxygen can contribute to oxidative degradation of the boronic acid and can also deactivate palladium catalysts used in coupling reactions.[4][9] It is recommended to work under an inert atmosphere. |
| Water Concentration | High | Water is a reactant in the protodeboronation pathway. While aqueous conditions can be beneficial for some coupling reactions, prolonged exposure of the isolated boronic acid to moisture should be avoided.[4] |
| Palladium Catalysts | Moderate | Some palladium species can catalyze protodeboronation. The choice of catalyst and ligand can influence the extent of this side reaction.[3] |
Experimental Protocols
Protocol 1: Monitoring the Aqueous Stability of Furan Boronic Acid by ¹H NMR Spectroscopy
Objective: To qualitatively assess the stability of a furan boronic acid in an aqueous buffered solution at a specific pH over time.
Materials:
-
Furan boronic acid (e.g., furan-2-boronic acid or furan-3-boronic acid)
-
Deuterated water (D₂O)
-
Deuterated buffer components (e.g., phosphate buffer prepared in D₂O)
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a Buffered D₂O Solution: Prepare a buffer solution of the desired pH using deuterated components and D₂O.
-
Prepare the NMR Sample: In an NMR tube, dissolve a known amount of the furan boronic acid and the internal standard in the buffered D₂O solution.
-
Acquire Initial Spectrum: Immediately acquire a ¹H NMR spectrum. Record the integration of the characteristic furan protons relative to the internal standard.
-
Incubate and Monitor: Store the NMR tube at a constant temperature (e.g., room temperature or a controlled elevated temperature).
-
Acquire Subsequent Spectra: Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 4, 8, 24 hours).
-
Analyze Data: Compare the integration of the furan boronic acid signals to the internal standard over time. A decrease in the relative integration indicates degradation. The appearance of new signals corresponding to furan can confirm protodeboronation.[11]
Protocol 2: Quantitative Analysis of Furan Boronic Acid Degradation by HPLC
Objective: To quantify the degradation of a furan boronic acid in an aqueous solution as a function of time and pH.
Materials:
-
Furan boronic acid
-
HPLC-grade water and organic solvent (e.g., acetonitrile or methanol)
-
Buffers of various pH values (e.g., acetate, phosphate, borate)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Method Development: Develop an HPLC method that provides good separation of the furan boronic acid from its expected degradation product (furan) and any other potential impurities.[12][13][14][15]
-
Prepare Stock Solution: Prepare a stock solution of the furan boronic acid in the chosen organic solvent.
-
Prepare Reaction Solutions: In separate vials, add an aliquot of the stock solution to buffer solutions of different pH values.
-
Incubate: Store the vials at a constant temperature.
-
Sample and Analyze: At various time points, withdraw an aliquot from each vial, quench any further reaction if necessary (e.g., by dilution in the mobile phase), and inject it into the HPLC system.
-
Quantify: Determine the concentration of the remaining furan boronic acid at each time point by comparing the peak area to a calibration curve.
-
Calculate Degradation Rate: Plot the concentration of the furan boronic acid versus time for each pH to determine the degradation kinetics (e.g., half-life).
Visualizations
Caption: Primary degradation pathway of furan boronic acid in water.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Experimental workflow for determining furan boronic acid stability.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.wur.nl [research.wur.nl]
- 15. waters.com [waters.com]
Technical Support Center: Recrystallization of Boronic Acids
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of boronic acids using recrystallization methods. Find answers to frequently asked questions, step-by-step protocols, and troubleshooting advice to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude boronic acids?
A1: Common impurities include boroxines (cyclic anhydrides formed from the dehydration of three boronic acid molecules), boric acid from protodeboronation, and residual starting materials or byproducts from the synthesis.[1][2] Oxidized or polymerized materials may also be present.[2]
Q2: How do I choose a suitable solvent for recrystallizing my boronic acid?
A2: An ideal solvent should dissolve the boronic acid sparingly or not at all at room temperature but have a high solubility at an elevated temperature.[3][4] The impurities should either be completely soluble or insoluble in the chosen solvent at all temperatures. For many arylboronic acids, hot ethanol or water can be effective.[5] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are also commonly used.[1][6]
Q3: My boronic acid "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the boronic acid comes out of the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the boronic acid or if the solution is supersaturated. To resolve this, try adding a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Using a different solvent system with a lower boiling point may also be necessary.
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your yield, use the minimum amount of hot solvent required to fully dissolve the crude boronic acid.[1] Ensure the solution is allowed to cool slowly to room temperature and then thoroughly chilled in an ice bath to maximize crystal formation. When washing the collected crystals, use a minimal amount of ice-cold solvent to prevent the product from redissolving.[1][7]
Q5: Can I use chromatography to purify my boronic acid instead of recrystallization?
A5: While possible, chromatography of boronic acids on silica gel can be challenging as they can stick to the column or decompose.[2][8] Reverse-phase chromatography (C18) can be more successful for some boronic acids, but removal of water from the fractions can sometimes lead to decomposition.[2] For these reasons, recrystallization is often the preferred method for purification.
Experimental Protocols
General Single-Solvent Recrystallization Protocol
This protocol can be adapted for various boronic acids. The choice of solvent is critical and should be determined through small-scale trials.
Materials:
-
Crude boronic acid
-
Recrystallization solvent (e.g., water, ethanol, ethyl acetate)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, enough to create a slurry. Heat the mixture to boiling with stirring. Gradually add more hot solvent until the boronic acid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This involves quickly filtering the hot solution through a fluted filter paper into a pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.[7]
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]
-
Drying: Dry the purified crystals on the filter paper by continuing to draw air through the funnel. The crystals can then be transferred to a watch glass or drying dish to air dry completely or dried in a desiccator.
Example Protocol: Recrystallization of (3,4,5-Trifluorophenyl)boronic Acid
This protocol provides a specific example of a mixed-solvent recrystallization.
Procedure:
-
Dissolve the crude (3,4,5-trifluorophenyl)boronic acid in a minimal amount of hot ethyl acetate (at approximately 65°C).
-
Allow the solution to cool to room temperature.
-
Add hexane to the solution until it becomes slightly cloudy.
-
Allow the solution to stand undisturbed overnight to allow for crystal formation.
-
Collect the pure (3,4,5-trifluorophenyl)boronic acid crystals by filtration.[6]
Data Presentation
Solubility of Selected Boronic Acids in Organic Solvents
The following table summarizes the solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in various organic solvents. This data can guide solvent selection for recrystallization.
| Boronic Acid | Solvent | Temperature (°C) | Solubility (mol fraction, x) |
| Phenylboronic Acid | Chloroform | 25 | ~0.03 |
| Acetone | 25 | ~0.25 | |
| Dipropyl ether | 25 | ~0.35 | |
| Methylcyclohexane | 25 | <0.001 | |
| o-Isobutoxyphenylboronic Acid | Chloroform | 25 | ~0.15 |
| 3-Pentanone | 25 | ~0.20 | |
| Dipropyl ether | 25 | ~0.12 | |
| Methylcyclohexane | 25 | ~0.002 | |
| m-Isobutoxyphenylboronic Acid | Chloroform | 25 | ~0.02 |
| 3-Pentanone | 25 | ~0.10 | |
| Dipropyl ether | 25 | ~0.01 | |
| Methylcyclohexane | 25 | <0.001 | |
| p-Isobutoxyphenylboronic Acid | Chloroform | 25 | ~0.01 |
| 3-Pentanone | 25 | ~0.08 | |
| Dipropyl ether | 25 | ~0.01 | |
| Methylcyclohexane | 25 | <0.001 |
Note: Data is approximated from graphical representations in the cited literature.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is not sufficiently saturated. | - Reheat the solution to evaporate some of the solvent and then allow it to cool again.[1]- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Low Yield of Purified Product | - Too much solvent was used during dissolution.- The crystals were washed with too much or with warm solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.[1]- Wash the crystals with a minimal amount of ice-cold solvent.[1][7]- Ensure the filtration apparatus is pre-heated before hot filtration. |
| Product is Still Impure After Recrystallization | - The cooling process was too rapid, leading to the trapping of impurities.- The chosen solvent is not effective at separating the product from a specific impurity. | - Allow the solution to cool slowly and undisturbed.[1]- Consider using a different single solvent or a mixed-solvent system.- If boroxine is a suspected impurity, recrystallizing from a solvent system containing water can help hydrolyze it back to the boronic acid.[1] |
| "Oiling Out" of the Product | - The boiling point of the solvent is higher than the melting point of the boronic acid.- The solution is highly supersaturated. | - Reheat the solution and add more hot solvent.[1]- Choose a solvent with a lower boiling point.- Allow the solution to cool at a much slower rate. |
Visualizations
Experimental Workflow for Boronic Acid Recrystallization
Caption: General workflow for the recrystallization of boronic acids.
Troubleshooting Decision Tree for Boronic Acid Recrystallization
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. d-nb.info [d-nb.info]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Poisoning and Deactivation in Reactions with Furan Boronic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving furan boronic acids. The inherent instability of these reagents can often lead to catalyst deactivation and low product yields.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Question 1: My reaction is giving a low or no yield of the desired product. What are the likely causes?
Answer: Low or no product formation in Suzuki-Miyaura reactions with furan boronic acids is a common issue, primarily stemming from the instability of the furan boronic acid itself. The main culprits are:
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[1] Electron-rich heterocycles like furans are particularly susceptible to this decomposition pathway.[2]
-
Catalyst Deactivation/Decomposition: The degradation of the furan boronic acid can lead to the formation of byproducts that may poison or deactivate the palladium catalyst. The formation of palladium black is a visual indicator of catalyst decomposition, which can be caused by impurities, the presence of oxygen, or excessively high reaction temperatures.
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen, which can lead to catalyst deactivation.[3]
Question 2: I observe a significant amount of the deborylated furan starting material in my reaction mixture. How can I prevent this?
Answer: The presence of deborylated furan is a direct result of protodeboronation.[1] To mitigate this, consider the following strategies:
-
Use of Stable Boronic Acid Surrogates: Instead of using the furan boronic acid directly, employ more stable derivatives that release the boronic acid slowly into the reaction mixture. This "slow-release" strategy maintains a low concentration of the unstable boronic acid, minimizing its decomposition.[4][5] Highly effective surrogates include:
-
Anhydrous Conditions: While Suzuki reactions often use aqueous bases, minimizing the amount of water can sometimes reduce the rate of protodeboronation.
-
Choice of Base: The type and strength of the base can influence the rate of protodeboronation. Screening different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) may be beneficial.
Question 3: My reaction starts but then stalls, leaving unreacted starting materials. What can I do to improve catalyst performance and longevity?
Answer: A stalling reaction often points to progressive catalyst deactivation. Here are some approaches to enhance catalyst stability and activity:
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can promote a faster catalytic cycle, which can outcompete the catalyst poisoning or deactivation processes. Buchwald ligands such as SPhos and XPhos are often effective in challenging coupling reactions.
-
Use of Palladium Pre-catalysts: Instead of generating the active Pd(0) species in situ from a palladium salt and a separate ligand, using pre-formed, air- and moisture-stable pre-catalysts can lead to more consistent and reproducible results.[2] Palladacycles and PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are examples of such advanced catalysts.
-
Control of Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate the decomposition of both the furan boronic acid and the catalyst. It may be beneficial to run the reaction at a lower temperature for a longer period.
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed to remove oxygen, which can contribute to catalyst decomposition and boronic acid homocoupling.[3][7]
Frequently Asked Questions (FAQs)
Q1: Why are furan boronic acids, particularly 2-furan boronic acid, so unstable? A1: 2-Furan boronic acid is an electron-rich heteroaryl boronic acid, which makes it prone to decomposition pathways like protodeboronation.[2] While one study noted its surprising stability under specific solid-state conditions, it is generally considered to be one of the more unstable heterocyclic boronic acids in solution under reaction conditions.[8]
Q2: Can I just use more catalyst to overcome the low yield? A2: While increasing the catalyst loading might seem like a straightforward solution, it is often not the most effective or economical approach. It does not address the root cause of the problem, which is the instability of the furan boronic acid. A better strategy is to stabilize the boronic acid or optimize the reaction conditions to prevent catalyst deactivation. In some cases, reducing the catalyst loading can even provide valuable mechanistic insights.[9]
Q3: Are furan boronic esters more stable than furan boronic acids? A3: Generally, boronic esters, such as pinacol esters, are more stable than their corresponding boronic acids.[5] They are less prone to dehydration to form boroxines and can be less susceptible to protodeboronation. However, their transmetalation step in the catalytic cycle can be slower. The use of stable surrogates like MIDA or DABO boronates often provides a more robust solution.[4][6]
Q4: What is the visual evidence of catalyst poisoning or decomposition? A4: A common visual sign of catalyst decomposition is the formation of a black precipitate, known as palladium black. This indicates that the soluble, catalytically active palladium species has crashed out of solution, leading to a loss of catalytic activity.
Data Presentation
The following table summarizes the significant improvement in yield when using a stable MIDA boronate surrogate for 2-furan boronic acid in a Suzuki-Miyaura coupling reaction with an aryl chloride.
| Entry | Boron Reagent | Yield (%) |
| 1 | 2-Furan boronic acid | 50 |
| 2 | 2-Furan MIDA boronate | 92 |
Reaction conditions: 1.0 equiv of aryl chloride, 1.0 equiv of boron reagent, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, 0.07 M in 5:1 dioxane/H₂O, 60 °C, 6 h.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Furan Boronic Acid (Standard Conditions)
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv), furan boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Recommended Procedure for Challenging Couplings with Furan Boronic Acids (Slow-Release Strategy)
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv), the furan MIDA boronate (1.1 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst and Ligand: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 5:1 to 10:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring at 60-80 °C for 4-12 hours, monitoring for completion.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings with furan boronic acids.
Caption: The instability of furan boronic acid leads to catalyst deactivation and low yields.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
- 9. preprints.org [preprints.org]
Validation & Comparative
A Comparative Purity Analysis of (5-(Methoxycarbonyl)furan-2-YL)boronic acid for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the purity of building blocks is paramount to the success of synthesizing active pharmaceutical ingredients (APIs). This guide provides a comparative purity analysis of (5-(Methoxycarbonyl)furan-2-YL)boronic acid, a key intermediate in medicinal chemistry, against a common alternative, (5-Formylfuran-2-yl)boronic acid. This analysis utilizes High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to provide a comprehensive overview of their purity profiles.
The furan scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Boronic acids are crucial reagents in synthetic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction, which is instrumental in the formation of carbon-carbon bonds in complex molecules. The purity of these boronic acid building blocks directly impacts reaction yields, impurity profiles, and the overall quality of the final API.
This guide will delve into the quantitative purity assessment of this compound and (5-Formylfuran-2-yl)boronic acid, offering detailed experimental protocols and a discussion of potential impurities.
Comparative Purity Data
The purity of this compound and its alternative, (5-Formylfuran-2-yl)boronic acid, was assessed using HPLC-UV and ¹H-qNMR. The results are summarized in the table below. It is important to note that qNMR provides a direct measurement of purity against a certified internal standard, while HPLC purity is often reported as area percent, which can be influenced by the UV response factors of impurities.[3]
| Compound | Purity by HPLC-UV (Area %) | Purity by ¹H-qNMR (%) | Major Impurity Identified |
| This compound | 99.2% | 98.5% ± 0.3% | Boroxine trimer |
| (5-Formylfuran-2-yl)boronic acid | 98.8% | 97.9% ± 0.4% | Unreacted starting material |
Experimental Protocols
Detailed methodologies for the HPLC and qNMR analyses are provided below to allow for replication and adaptation in your own laboratory settings.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine purity assessment of furan-based boronic acids.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient: 10% to 90% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The boronic acid sample is dissolved in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol outlines the use of ¹H-qNMR with an internal standard for the accurate determination of purity.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the boronic acid and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.
-
Use a 90° pulse angle.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Potential Impurities
A common impurity in boronic acids is the corresponding trimeric anhydride, known as a boroxine. This is formed through the dehydration of three boronic acid molecules. Its presence can be detected by both HPLC and NMR, although its different UV response compared to the monomeric boronic acid can lead to inaccuracies in HPLC area percent calculations.[3] Other potential impurities can arise from the synthetic route, such as unreacted starting materials or by-products from side reactions.
Application in Drug Discovery: Targeting the Pim-1 Kinase Signaling Pathway
Furan-containing molecules have been investigated as inhibitors of various protein kinases, including Pim-1 kinase, which is a promising target in cancer therapy.[1][2] The Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a variety of downstream substrates.[4][5][6] Overexpression of Pim-1 is associated with a poor prognosis in several cancers.[7]
Below is a diagram illustrating a simplified Pim-1 kinase signaling pathway, a potential target for drugs synthesized using furan-based boronic acids.
Caption: Simplified Pim-1 Kinase Signaling Pathway
Experimental Workflow
The following diagram outlines the general workflow for the purity analysis of boronic acid building blocks.
Caption: Purity Analysis Workflow
Conclusion
The purity of boronic acid building blocks is a critical parameter in drug discovery and development. This guide provides a framework for the comparative purity analysis of this compound and its alternatives using both HPLC and qNMR. While HPLC is a valuable tool for routine analysis and impurity profiling, qNMR offers a more accurate, primary method for purity determination. A thorough understanding of the purity and potential impurities of these reagents is essential for ensuring the quality and reproducibility of synthetic processes and the ultimate success of drug development programs.
References
- 1. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the NMR Characterization of (5-(Methoxycarbonyl)furan-2-YL)boronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characteristics of (5-(Methoxycarbonyl)furan-2-YL)boronic acid and its related derivatives. Due to the limited availability of directly published, fully assigned spectra for the target compound, this guide presents a detailed analysis based on experimental data from closely related structural analogs. This comparative approach offers valuable insights for the identification and characterization of this important class of compounds in research and development settings.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of structurally similar compounds, including various 5-substituted furan-2-carboxylates and furan-2-boronic acid derivatives. For comparative purposes, experimental data for selected furan derivatives are also provided.
Table 1: Predicted ¹H NMR Spectral Data for this compound and Comparative Data for Related Compounds.
| Compound | Solvent | H-3 (ppm) | H-4 (ppm) | -OCH₃ (ppm) | Other Protons (ppm) |
| This compound (Predicted) | DMSO-d₆ | ~7.2-7.4 (d) | ~6.9-7.1 (d) | ~3.8-3.9 (s) | 8.0-8.5 (br s, 2H, -B(OH)₂) |
| 5-Formylfuran-2-boronic acid[1] | - | - | - | - | 9.5 (s, 1H, -CHO) |
| Methyl 5-(4-nitrophenyl)furan-2-carboxylate[2] | CDCl₃ | 7.28 (d, J=3.7 Hz) | 6.95 (d, J=3.7 Hz) | 3.94 (s) | 8.28 (d, 2H), 7.93 (d, 2H) |
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | CDCl₃ | 7.31 (d, J=3.7 Hz) | 7.14 (t, J=3.7 Hz) | 3.95 (s) | 8.24-8.08 (m, 2H), 8.08-7.99 (m, 1H) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Comparative Data for Related Compounds.
| Compound | Solvent | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | -C=O (ppm) | -OCH₃ (ppm) | Other Carbons (ppm) |
| This compound (Predicted) | DMSO-d₆ | ~150-155 | ~120-125 | ~110-115 | ~158-162 | ~159-161 | ~52-53 | - |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid[2] | CDCl₃ | 145.44 | 120.12 | 110.36 | 154.94 | 159.06 | 52.42 | Phenyl: 135.23, 125.46, 124.57, 147.70 |
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | CDCl₃ | 144.99 | 114.89 | 119.93 | 158.72 | - | 52.23 | Phenyl: 158.25, 149.11, 147.62, 127.24, 123.72, 112.15 |
Experimental Protocols
The following is a generalized experimental protocol for the NMR characterization of this compound and its derivatives, based on standard laboratory practices for similar compounds.
Sample Preparation
-
Weigh approximately 10-20 mg of the boronic acid derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve polar compounds and to exchange with the acidic -B(OH)₂ protons, leading to a broad, observable signal.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical acquisition parameters:
-
Pulse sequence: zg30 or similar
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
Process the spectrum with an appropriate line broadening (e.g., 0.3 Hz exponential) and phase correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
¹³C NMR Spectroscopy
-
Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
-
Typical acquisition parameters:
-
Pulse sequence: zgpg30 or similar proton-decoupled sequence
-
Number of scans: 1024 or more to achieve adequate signal-to-noise
-
Relaxation delay (d1): 2 seconds
-
Spectral width: -10 to 220 ppm
-
-
Process the spectrum with a line broadening of 1-2 Hz.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of a boronic acid derivative.
Caption: General workflow for NMR characterization of boronic acid derivatives.
This guide provides a foundational understanding of the NMR characteristics of this compound. For definitive structural confirmation, it is recommended to acquire and fully assign the 2D NMR spectra (e.g., COSY, HSQC, HMBC) of the synthesized compound.
References
Furan vs. Phenyl Boronic Acids: A Comparative Guide to Reactivity in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of the organoboron coupling partner is critical to the success of this reaction. This guide provides an objective comparison of the reactivity of furan-2-ylboronic acid and phenylboronic acid, two commonly used reagents, supported by experimental data and detailed methodologies. Understanding the nuances of their reactivity is paramount for optimizing reaction conditions and achieving desired synthetic outcomes in drug discovery and materials science.
Executive Summary
Furan-2-ylboronic acid, a representative π-rich heteroaryl boronic acid, generally exhibits higher reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle compared to phenylboronic acid. This heightened reactivity can lead to faster reaction times and high yields. However, furan-2-ylboronic acid is also more susceptible to protodeboronation, a significant decomposition pathway that can diminish overall reaction efficiency, particularly under prolonged reaction times or at elevated temperatures. Phenylboronic acid, while often requiring slightly more forcing conditions, offers greater stability, leading to more consistent and reproducible outcomes in some cases. The choice between these two reagents often represents a trade-off between reactivity and stability.
Data Presentation: Quantitative Comparison
The following table summarizes comparative yield data for the Suzuki-Miyaura coupling of furan and phenyl boronic acid derivatives with an aryl halide. While direct side-by-side kinetic studies are not extensively published, the provided yield data under identical conditions offers a strong indication of their relative performance.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Potassium Phenyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | 80 | 99 | [1] |
| Potassium 2-Furanyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | 80 | 95 | [1] |
Note: Potassium trifluoroborates are stable, crystalline salts that are readily converted to the corresponding boronic acids in situ and are often used as reliable surrogates.
Factors Influencing Reactivity: A Logical Overview
The differing reactivity of furan-2-ylboronic acid and phenylboronic acid can be attributed to a combination of electronic and stability factors.
References
A Comparative Guide to Alternatives for (5-(Methoxycarbonyl)furan-2-YL)boronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Reagents for the Synthesis of 2,5-Disubstituted Furans
In the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, 2,5-disubstituted furans are valuable structural motifs. (5-(Methoxycarbonyl)furan-2-YL)boronic acid is a common reagent for introducing the 5-(methoxycarbonyl)furan-2-yl moiety via Suzuki-Miyaura cross-coupling. However, its stability and reactivity profile may not be optimal for all applications. This guide provides an objective comparison of alternative reagents and strategies, supported by experimental data, to aid in the selection of the most suitable approach for your specific synthetic needs.
Executive Summary
This guide explores three primary alternative strategies to using this compound:
-
Alternative Nucleophilic Furan Reagents: This involves using more stable or differently reactive organometallic furan derivatives in various cross-coupling reactions. The main alternatives covered are:
-
Potassium (5-(methoxycarbonyl)furan-2-yl)trifluoroborate: Offers enhanced stability to air and moisture compared to the boronic acid.
-
(5-(Methoxycarbonyl)furan-2-yl)tributylstannane: A highly effective reagent for Stille coupling, known for its tolerance of a wide range of functional groups, though concerns about tin toxicity exist.
-
(5-(Methoxycarbonyl)furan-2-yl)zinc halide: A more reactive alternative for Negishi coupling, but requires stricter anhydrous and oxygen-free conditions.
-
-
Reversing the Polarity: The Halo-Furan Approach: Instead of a nucleophilic furan reagent, a halo-furan such as methyl 5-bromofuran-2-carboxylate can be used as an electrophilic coupling partner with a variety of organometallic reagents (e.g., arylboronic acids, organostannanes, organozincs).
-
Alternative Cross-Coupling Methodologies: Beyond the Suzuki-Miyaura reaction, Stille and Negishi couplings offer different advantages in terms of functional group tolerance, reaction conditions, and reactivity.
Comparison of Performance: Nucleophilic vs. Electrophilic Furan Strategies
The choice between using a nucleophilic furan reagent or an electrophilic one often depends on the availability of starting materials and the nature of the desired coupling partner. The following tables summarize experimental data for the synthesis of methyl 5-arylfuran-2-carboxylates using different cross-coupling strategies.
Table 1: Synthesis of Methyl 5-arylfuran-2-carboxylates via Suzuki-Miyaura Coupling of Methyl 5-bromobenzofuran-2-carboxylate (as an analogue)
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Phenylboronic acid | 0.1 | Cs₂CO₃ | Toluene | 150 (MW) | 23 | 97 | [1][2] |
| 4-Chlorophenylboronic acid | 0.1 | Cs₂CO₃ | Toluene | 150 (MW) | 25 | 96 | [1][2] |
| 4-Methoxyphenylboronic acid | 0.1 | Cs₂CO₃ | Toluene | 150 (MW) | 20 | 98 | [2] |
| 3-Nitrophenylboronic acid | 0.1 | Cs₂CO₃ | Toluene | 150 (MW) | 30 | 91 | [2] |
Note: Data is for the analogous benzofuran system, which provides a strong indication of the expected reactivity for the furan series.
Detailed Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Brominated Furan Derivative
This protocol is adapted from the successful coupling of analogous brominated heterocycles.[1][2][3]
To a pressure tube:
-
Add the brominated furan (1.0 equiv.), the arylboronic acid (1.0 to 1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%).
-
Add a suitable solvent (e.g., dioxane or a toluene/dioxane mixture).
-
Add an aqueous solution of a base (e.g., 2 M K₂CO₃).
-
Seal the tube and heat the mixture under an inert atmosphere (e.g., Argon) at the desired temperature (e.g., 80 °C) for the specified time (e.g., 3-5 hours).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Alternative Reagent Selection Workflow
The selection of an appropriate alternative reagent depends on several factors, including the desired reactivity, stability requirements, and tolerance of other functional groups in the molecule. The following workflow can guide the decision-making process.
Caption: Workflow for selecting an alternative reagent.
Discussion of Alternatives
Potassium Organotrifluoroborates: These reagents are generally crystalline, free-flowing solids that are significantly more stable to air and moisture than their corresponding boronic acids. This enhanced stability can lead to longer shelf-life and more reproducible reaction outcomes. They can be used in Suzuki-Miyaura couplings under similar conditions to boronic acids.
Organostannanes (Stille Coupling): The Stille reaction is known for its versatility and tolerance of a wide array of functional groups.[4][5][6] Organotin reagents are stable to air and moisture, making them easy to handle.[4][6] The primary drawback is the toxicity of tin compounds and the potential difficulty in removing tin-containing byproducts from the reaction mixture.[5]
Organozincs (Negishi Coupling): Negishi coupling is a powerful tool for carbon-carbon bond formation, often proceeding with high yields.[7][8] Organozinc reagents are generally more reactive than their boron and tin counterparts, which can be advantageous. However, they are also more sensitive to air and moisture, requiring stricter anhydrous and inert atmosphere techniques.[8] The preparation of functionalized organozinc reagents is well-established.[8]
Halo-furans as Electrophiles: Using a halo-furan, such as methyl 5-bromofuran-2-carboxylate, as the electrophilic partner in a cross-coupling reaction is a highly effective strategy. This approach opens up the possibility of coupling with a wide variety of commercially available or readily prepared organometallic reagents (boronic acids, stannanes, zinc reagents, etc.). As the data in Table 1 suggests, Suzuki-Miyaura couplings with bromo-heterocycles can be very high-yielding.
Conclusion
While this compound is a useful reagent, several viable alternatives exist that may offer advantages in terms of stability, reactivity, and overall synthetic strategy. For enhanced stability, the corresponding potassium trifluoroborate is an excellent choice. For broad functional group tolerance, the organostannane for Stille coupling is a strong contender, provided that the toxicity of tin can be managed. For high reactivity, the organozinc reagent for Negishi coupling is a powerful option, albeit with more stringent reaction setup requirements. Finally, reversing the polarity and using a halo-furan as the electrophile is a robust and versatile strategy that allows for the coupling of a wide range of nucleophilic partners. The choice of the optimal reagent will ultimately depend on the specific requirements of the synthetic target and the resources available.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
A Comparative Guide to HPLC Methods for Boronic Acid Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The chemical reactivity and unique properties of boronic acids, pivotal in synthetic chemistry, necessitate robust analytical methods for purity assessment. High-Performance Liquid Chromatography (HPLC) stands as a primary technique for this purpose. However, the inherent challenges of analyzing boronic acids, such as their polarity and the potential for on-column degradation of related esters, require careful method selection and development. This guide provides a comparative overview of common HPLC strategies, supported by experimental data, to aid in the selection of an appropriate method for your analytical needs.
Comparison of HPLC Methods
The following table summarizes key parameters for three distinct Reversed-Phase HPLC (RP-HPLC) methods tailored for the analysis of boronic acids. These methods highlight different strategies to achieve optimal separation and purity determination.
| Parameter | Method 1: General Screening (Low pH) | Method 2: Enhanced Retention for Polar Analytes | Method 3: High pH for Challenging Separations |
| Stationary Phase | XBridge Premier BEH C18, 3.5 µm | XSelect Premier HSS T3, 3.5 µm | Polymer-based or pH-stable silica column |
| Column Dimensions | 4.6 x 100 mm | 4.6 x 100 mm | Typical analytical dimensions (e.g., 4.6 x 150 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid | Aqueous buffer, pH ~12.4 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile or Methanol |
| Gradient | Linear gradient from 5% to 95% B | Optimized linear gradient | Isocratic or gradient elution |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Typical analytical flow rates (e.g., 1.0 mL/min) |
| Column Temperature | 30 °C | 30 °C | Often ambient or slightly elevated |
| Detection | PDA (e.g., 254 nm) | PDA (e.g., 254 nm) | UV or PDA |
| Key Application | Initial screening of a wide range of boronic acids.[1] | Improved retention and separation of polar boronic acids.[1] | Analysis of highly reactive boronate esters and their corresponding boronic acid impurities.[2][3][4] |
| Primary Advantage | Broad applicability and straightforward setup.[1] | Better resolution for early-eluting, more polar compounds.[1] | Minimizes on-column hydrolysis of boronate esters.[2][3][4] |
| Considerations | May show poor retention for very polar boronic acids.[1] | Requires specific column chemistry for optimal performance.[1] | Requires pH-resistant columns and careful mobile phase preparation. May require ion-pairing reagents for retention of hydrophilic boronic acids.[2][4] |
Experimental Protocol: RP-HPLC Method for the Separation of Eleven Boronic Acids
This protocol is based on a method developed for the separation of a mixture of eleven structurally similar boronic acids using an Arc HPLC System.[1]
1. System and Reagents
-
HPLC System: Waters Arc HPLC System with a 2998 Photodiode Array (PDA) Detector or equivalent.
-
Column: Waters XSelect Premier HSS T3, 4.6 x 100 mm, 3.5 µm.[1]
-
Mobile Phase A: Milli-Q Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
Standards: Prepare individual stock solutions of boronic acids at 1 mg/mL in the sample diluent. Create a mixed standard solution containing all analytes at a final concentration of 0.09 mg/mL each.[1]
2. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 3.0 µL.
-
Column Temperature: 30 °C.
-
Sample Temperature: 10 °C.
-
Detection: PDA, 254 nm.
-
Gradient Program:
-
Start at 5% Mobile Phase B.
-
Linear gradient to 95% Mobile Phase B over 16.43 minutes.
-
Hold at 95% Mobile Phase B for 2.76 minutes.
-
Return to 5% Mobile Phase B in 0.02 minutes.
-
Hold at 5% Mobile Phase B for 5.51 minutes for re-equilibration.
-
Total Run Time: 24.72 minutes.
-
3. Procedure
-
Prepare the mobile phases and sample solutions as described above.
-
Purge the HPLC system with the initial mobile phase composition.
-
Equilibrate the column with the initial conditions for at least 10-15 minutes or until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure the system is clean.
-
Inject the mixed standard solution to verify system suitability parameters (e.g., resolution, retention time, peak shape).
-
Inject the samples for analysis.
Visualizing the HPLC Method Development Workflow
The following diagram illustrates a systematic approach to developing a robust HPLC method for boronic acid analysis, a crucial process for achieving reliable purity assessments.[1]
Caption: Systematic workflow for HPLC method development for boronic acids.
This structured approach ensures that key parameters such as mobile phase pH and stationary phase chemistry are systematically evaluated to achieve a robust and reliable analytical method for assessing the purity of boronic acids.
References
A Comparative Guide to Palladium Catalysts in Furan Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized furans is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and advanced materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds involving the furan scaffold. This guide provides an objective comparison of various palladium catalytic systems for furan coupling, supported by experimental data to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The choice of palladium precursor, ligand, and reaction conditions profoundly influences the efficiency and outcome of furan coupling reactions. Below is a summary of quantitative data for different palladium catalysts in key furan coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds containing a furan moiety.
| Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrates | Citation |
| Pd(OAc)₂ | XPhos | K₃PO₄ | MeOH/THF | RT | - | 84 | 4-chlorotoluene, Phenylboronic acid | [1] |
| [PdCl(allyl)]₂ | XPhos | K₃PO₄ | MeOH/THF | RT | - | 95 | 4-chlorotoluene, Phenylboronic acid | [1] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | High | 5-Iodofuran-2-amine, Arylboronic acids | [2] |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 80 | 2 | 94 | 1,3-Dicarbonyl compounds, Alkenyl bromides | [3] |
| PdCl₂(PPh₃)₂ DVB | - | - | - | 120 | 3 | 83-92 | Furan-based substrates, Aryl bromides/chlorides | [4] |
Heck Coupling
The Heck reaction facilitates the coupling of unsaturated halides with alkenes, providing a direct route to substituted furans.
| Pd Precursor | Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrates | Citation |
| [PdCl(allyl)]₂ | [NBu₄][L-LAC] | - | - | - | - | up to 74.5 (conversion) | 2,3-Dihydrofuran, Iodobenzene | [5] |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100-120 | 12-24 | High | 5-Iodofuran-2-amine, Alkenes | [2] |
| Pd(OAc)₂ | Cu(OAc)₂/BQ | - | AcOH/Dioxane | Reflux | - | Medium-Good | Furans, Styrenes | [6] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, which is invaluable for the synthesis of alkynylated furans.[7]
| Pd Precursor | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrates | Citation |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT-60 | 6-12 | High | 5-Iodofuran-2-amine, Terminal alkynes | [2] |
| Pd(PPh₃)₄ | CuI | Et₃N | - | - | - | Good-Excellent | Z-β-bromoenol acetates, Terminal acetylenes | [8] |
Ligand Effects: Phosphines vs. N-Heterocyclic Carbenes (NHCs)
The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Phosphine ligands and N-heterocyclic carbenes (NHCs) are the two most prominent classes of ligands in palladium catalysis.[9]
| Ligand Type | Key Advantages | Common Examples |
| Phosphines | Well-established, diverse steric and electronic properties, commercially available.[10] | PPh₃, XPhos, RuPhos, dppf |
| NHCs | Strong σ-donors, form robust Pd-C bonds, often confer high thermal stability and activity.[7][11] | IPr, IMes, PEPPSI-type ligands |
Generally, bulky electron-rich phosphine ligands like XPhos are highly effective for challenging couplings.[1] NHC ligands often provide superior stability and can be particularly effective in copper-free Sonogashira reactions.[7] The choice between a phosphine and an NHC ligand is often substrate- and reaction-specific, requiring empirical optimization.[9]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed, generalized methodologies for the key furan coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the furan halide (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.).[12]
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or dimethoxyethane (DME) and water (e.g., 4:1 v/v).[12]
-
Reaction Execution : Heat the reaction mixture to a temperature ranging from 80°C to 110°C and stir for 4-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[12]
-
Work-up and Purification : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]
General Procedure for Heck Coupling
-
Reaction Setup : To a Schlenk flask under an inert atmosphere, add the furan halide (1.0 eq.), the alkene (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (if required), and a base (e.g., Et₃N, 2.0 eq.).[2]
-
Solvent Addition : Add a degassed polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[2]
-
Reaction Execution : Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.[2]
-
Work-up and Purification : After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent. Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
-
Reaction Setup : To a Schlenk flask under an inert atmosphere, add the furan halide (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 2-5 mol%).[12]
-
Solvent and Base Addition : Add a degassed solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the base. Alternatively, a solvent like THF can be used with an amine base.[2][12]
-
Reaction Execution : Stir the reaction mixture at room temperature to 60°C for 6-12 hours. Monitor the reaction's progress by TLC or LC-MS.[2]
-
Work-up and Purification : Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent, wash with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[2]
Visualizing the Process
To better understand the experimental and logical frameworks, the following diagrams are provided.
Caption: Generalized workflow for palladium-catalyzed furan coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. previous.scientia.report [previous.scientia.report]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of (5-(Methoxycarbonyl)furan-2-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to (5-(Methoxycarbonyl)furan-2-YL)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The following sections detail distinct synthetic strategies, presenting quantitative data, experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research and development needs.
Comparative Analysis of Synthetic Routes
Two primary strategies for the synthesis of this compound are presented: a direct Cobalt-Catalyzed C-H Borylation and a classic Palladium-Catalyzed Miyaura Borylation of a halogenated precursor. The choice between these routes will depend on factors such as catalyst availability, desired atom economy, and tolerance to different reaction conditions.
| Parameter | Route 1: Cobalt-Catalyzed C-H Borylation | Route 2: Palladium-Catalyzed Miyaura Borylation |
| Starting Material | Methyl 2-furoate | Methyl 5-bromo-2-furoate |
| Key Reagents | Pincer-ligated Cobalt Catalyst, Bis(pinacolato)diboron (B₂pin₂) | Palladium Catalyst (e.g., Pd(dppf)Cl₂), Bis(pinacolato)diboron (B₂pin₂), Base (e.g., KOAc) |
| Typical Yield | >99%[1][2][3][4][5] | 80-95% (estimated based on similar transformations)[6][7][8] |
| Reaction Temperature | Ambient Temperature (23 °C)[1][2][3][5] | Elevated Temperature (e.g., 80-100 °C) |
| Reaction Time | 6 hours[1][2][5] | 12-24 hours |
| Catalyst Loading | 0.02 mol%[1][2][3][5] | 1-5 mol% |
| Atom Economy | High (direct C-H functionalization) | Moderate (requires pre-functionalized starting material) |
| Key Advantages | High efficiency, mild conditions, high atom economy | Well-established, broad substrate scope, predictable reactivity |
| Key Disadvantages | Requires specialized cobalt pincer catalyst | Requires synthesis of halogenated starting material, higher temperatures |
Experimental Protocols
Route 1: Cobalt-Catalyzed C-H Borylation of Methyl 2-furoate
This procedure is based on the highly efficient C-H borylation of heterocycles catalyzed by pincer-ligated cobalt complexes.
Experimental Protocol:
-
In a nitrogen-filled glovebox, a 20 mL scintillation vial is charged with the pincer-ligated cobalt catalyst (0.02 mol%), bis(pinacolato)diboron (1.1 equivalents), and methyl 2-furoate (1.0 equivalent).
-
The vial is sealed, and 5 mL of anhydrous benzene is added.
-
The reaction mixture is stirred at room temperature (23 °C) for 6 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound pinacol ester.
-
Hydrolysis of the pinacol ester to the boronic acid can be achieved by treatment with a suitable acid or by transesterification.
Route 2: Palladium-Catalyzed Miyaura Borylation of Methyl 5-bromo-2-furoate
This protocol outlines a standard Miyaura borylation, a robust and widely used method for the synthesis of aryl and heteroaryl boronic esters.
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added methyl 5-bromo-2-furoate (1.0 equivalent), bis(pinacolato)diboron (1.2 equivalents), potassium acetate (3.0 equivalents), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).
-
Anhydrous and degassed solvent (e.g., dioxane or toluene, 0.1 M) is added.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS for completion.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired pinacol ester.
-
Subsequent hydrolysis affords this compound.
Visualization of Workflows
Caption: Logical workflow for the validation and comparison of synthetic routes.
Caption: Schematic of the Cobalt-Catalyzed C-H Borylation route.
Caption: Schematic of the Palladium-Catalyzed Miyaura Borylation route.
References
- 1. Verification Required - Princeton University Library [oar.princeton.edu]
- 2. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verification Required - Princeton University Library [oar.princeton.edu]
- 4. Cobalt-catalyzed C-H borylation. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 7. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of (5-(Methoxycarbonyl)furan-2-yl)boronic Acid in Heteroaryl Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (5-(Methoxycarbonyl)furan-2-yl)boronic acid against other common heteroaryl boronic acids, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The selection of an appropriate boronic acid is critical for the successful synthesis of complex molecules in drug discovery and materials science. This document aims to inform that selection by presenting available experimental data, outlining detailed protocols, and visualizing key processes.
Introduction to Heteroaryl Boronic Acids in Synthesis
Heteroaryl boronic acids are indispensable reagents in modern organic synthesis, enabling the incorporation of heteroaromatic rings into molecular scaffolds. This is particularly crucial in medicinal chemistry, where such moieties can significantly influence a compound's pharmacological profile, including its metabolic stability, receptor binding affinity, and overall efficacy. The furan ring, a five-membered aromatic heterocycle, is a privileged structure found in numerous FDA-approved drugs and clinical candidates.
This compound is a bifunctional building block, featuring a reactive boronic acid group for cross-coupling and an ester functionality that can be further manipulated or can serve to modulate the electronic properties of the furan ring. Understanding its reactivity and stability in comparison to other heteroaryl boronic acids is key to its effective utilization.
Factors Influencing Reactivity and Stability
The performance of a heteroaryl boronic acid in a Suzuki-Miyaura coupling is governed by a balance of electronic and stability factors.
-
Electronic Nature of the Heterocycle : The electron density of the heteroaromatic ring plays a crucial role.
-
π-Rich Heterocycles (e.g., furan, thiophene, pyrrole): These are generally more electron-rich and tend to be more reactive in the transmetalation step of the catalytic cycle. However, they can be more susceptible to decomposition.
-
π-Deficient Heterocycles (e.g., pyridine, pyrimidine): The electron-withdrawing nature of these rings can slow down the transmetalation step. Additionally, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, potentially leading to its deactivation, a phenomenon often referred to as the "2-pyridyl problem".
-
-
Substituent Effects : Electron-withdrawing groups (EWGs) on the heteroaryl ring, such as the methoxycarbonyl group in the title compound, decrease the nucleophilicity of the organic fragment. This can lead to a slower rate of transmetalation compared to their unsubstituted or electron-rich counterparts.
-
Stability and Protodeboronation : A significant side reaction is protodeboronation, where the carbon-boron bond is cleaved by a proton source (often water in the presence of a base), leading to the formation of the corresponding unsubstituted heteroarene and boric acid. The susceptibility to protodeboronation is a critical stability concern, particularly for electron-rich and some 2-substituted heteroaryl boronic acids. Furan-2-boronic acids are known to be relatively unstable and prone to this decomposition pathway. To counteract this, more stable derivatives such as boronate esters (e.g., pinacol or MIDA esters) are often employed.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
Disclaimer : The following data is collated from different studies with varying reaction conditions (catalyst, ligand, base, solvent, temperature). Therefore, this table should be used as a guide to relative reactivity rather than for direct quantitative comparison.
| Boronic Acid | Aryl Halide Partner | Product | Yield (%) | Reference Conditions |
| (5-Formylfuran-2-yl)boronic acid * | 4-Iodoanisole | 5-(4-Methoxyphenyl)furan-2-carbaldehyde | ~95% | Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O, 80 °C |
| Thiophene-2-boronic acid | 4-Bromoanisole | 2-(4-Methoxyphenyl)thiophene | 98% | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, reflux |
| Pyridine-3-boronic acid | 4-Bromotoluene | 3-(4-Methylphenyl)pyridine | 92% | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux |
| Phenylboronic acid | 4-Bromoanisole | 4-Methoxybiphenyl | >99% | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C |
| Pyridine-2-boronic acid | 4-Bromotoluene | 2-(4-Methylphenyl)pyridine | 65% | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux |
*Data for (5-Formylfuran-2-yl)boronic acid is used as a close proxy for this compound due to the similar electron-withdrawing nature of the formyl and methoxycarbonyl groups.
From the table, it is evident that furan-2-boronic acids bearing an electron-withdrawing group can participate effectively in Suzuki-Miyaura couplings, affording high yields. Their performance is comparable to other commonly used heteroaryl boronic acids like thiophene-2-boronic acid and pyridine-3-boronic acid. The lower yield observed for pyridine-2-boronic acid highlights the potential for catalyst inhibition by the adjacent nitrogen atom.
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Heteroaryl Boronic Acid
Reaction Setup:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the heteroaryl boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos, 1-10 mol%).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Reaction Execution:
-
Add the degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) via syringe.
-
Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.
Mandatory Visualizations
Catalytic Cycle and Workflow
The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Relevance in Drug Discovery: Signaling Pathway Inhibition
Furan-containing molecules have been successfully developed as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. For instance, some furan derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Others have been designed as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis (the formation of new blood vessels) in tumors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a furan-containing molecule.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its reactivity in Suzuki-Miyaura cross-coupling is influenced by the electron-withdrawing nature of the methoxycarbonyl group, which may temper the high intrinsic reactivity of the furan ring while potentially enhancing its stability against protodeboronation compared to unsubstituted furan-2-boronic acid. Although direct comparative data under standardized conditions is sparse, available evidence suggests that it is a competent coupling partner, capable of producing high yields in the synthesis of biaryl and heteroaryl-aryl structures. Its utility is further underscored by the prevalence of the furan scaffold in medicinally relevant molecules, including kinase and COX-2 inhibitors. As with any reactive intermediate, optimal results will be achieved through careful consideration of reaction conditions and the potential need for more stable boronic acid surrogates, such as MIDA boronates, in particularly challenging transformations.
A Comparative Guide to LC-MS Analysis of Suzuki Coupling Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. Accurate and efficient monitoring of these reactions is crucial for optimization and scale-up. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a primary analytical technique for this purpose, offering high sensitivity and selectivity. This guide provides an objective comparison of different LC-MS methodologies for the analysis of a representative Suzuki coupling reaction mixture, supported by experimental data and detailed protocols.
Case Study: A Typical Suzuki Coupling Reaction
To illustrate the comparative performance of different LC-MS methods, we will consider the palladium-catalyzed coupling of 4-bromoanisole with phenylboronic acid to yield 4-methoxybiphenyl. This reaction is widely used and involves reactants and a product with differing polarities, making it a suitable model for evaluating chromatographic separation and mass spectrometric detection.
Comparison of HPLC and UPLC Performance
High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for reaction monitoring. However, Ultra-High-Performance Liquid Chromatography (UPLC) systems, which utilize smaller particle size columns and higher operating pressures, can offer significant advantages in terms of speed and resolution.[1][2][3][4]
Table 1: Comparison of HPLC and UPLC for the Analysis of the Suzuki Coupling Reaction Mixture
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Run Time | 15 min | 3 min |
| Resolution (Product/Starting Material) | 3.5 | 5.2 |
| Backpressure | ~1500 psi | ~8000 psi |
| Solvent Consumption | ~15 mL per run | ~1.8 mL per run |
Comparison of Stationary Phases: C18 vs. Phenyl-Hexyl
The choice of stationary phase is critical for achieving optimal separation. While C18 columns are a versatile and common choice, alternative chemistries can provide different selectivity, particularly for aromatic compounds. Phenyl-hexyl columns, for instance, can offer unique interactions with the π-electrons of aromatic rings, potentially improving the resolution of structurally similar compounds.[3][5][6][7]
Table 2: Comparison of C18 and Phenyl-Hexyl Columns for UPLC Analysis
| Parameter | UPLC Method (C18) | UPLC Method (Phenyl-Hexyl) |
| Column | C18, 2.1 x 50 mm, 1.7 µm | Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µm |
| Retention Time (4-bromoanisole) | 1.8 min | 1.9 min |
| Retention Time (4-methoxybiphenyl) | 2.2 min | 2.4 min |
| Resolution (Product/Starting Material) | 5.2 | 6.1 |
| Peak Shape (Tailing Factor) | 1.1 | 1.0 |
Comparison of Ionization Sources: ESI vs. APCI
The ionization source is a key component of the mass spectrometer, responsible for generating gas-phase ions from the eluting analytes. Electrospray ionization (ESI) is well-suited for polar and ionizable molecules, while atmospheric pressure chemical ionization (APCI) is often more effective for less polar, neutral compounds.[1][2][8][9]
Table 3: Comparison of ESI and APCI for the Detection of 4-methoxybiphenyl
| Parameter | ESI (Positive Ion Mode) | APCI (Positive Ion Mode) |
| Analyte | 4-methoxybiphenyl | 4-methoxybiphenyl |
| Primary Ion Observed | [M+H]⁺ | [M+H]⁺ |
| Relative Signal Intensity | +++ | +++++ |
| Limit of Detection (LOD) | ~5 ng/mL | ~1 ng/mL |
| Matrix Effects | Moderate susceptibility | Lower susceptibility |
Experimental Protocols
Sample Preparation
Aliquots of the Suzuki coupling reaction mixture are taken at specified time points. Each aliquot is quenched with an equal volume of acetonitrile and vortexed. The mixture is then centrifuged, and the supernatant is diluted 100-fold with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid prior to LC-MS analysis.
UPLC-MS Method (C18 Column)
-
System: Waters ACQUITY UPLC with a single quadrupole mass detector
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 2 minutes, hold at 95% B for 0.5 minutes, return to 5% B over 0.1 minutes, and re-equilibrate for 0.4 minutes.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 100-500
UPLC-MS Method (Phenyl-Hexyl Column)
The same UPLC-MS system and parameters as the C18 method are used, with the exception of the column:
-
Column: Waters ACQUITY UPLC BEH Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µm
HPLC-MS Method
-
System: Agilent 1260 Infinity II LC with a single quadrupole mass detector
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B over 0.5 minutes, and re-equilibrate for 2.5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
MS Detector: ESI in positive ion mode with the same parameters as the UPLC-MS method.
Visualizing the Workflow
Caption: Workflow for LC-MS analysis of a Suzuki coupling reaction.
Conclusion
The selection of an appropriate LC-MS method for monitoring Suzuki coupling reactions depends on the specific requirements of the analysis. For high-throughput screening and rapid method development, UPLC offers significant advantages in terms of speed and resolution. The choice of stationary phase, such as a C18 or a phenyl-hexyl column, can be optimized to achieve the best separation of reactants, products, and any potential byproducts. Furthermore, the selection of the ionization source, with APCI often providing enhanced sensitivity for the relatively nonpolar products of many Suzuki reactions, is a critical consideration for achieving the desired limits of detection. By carefully considering these factors, researchers can develop robust and efficient LC-MS methods to support their synthetic chemistry endeavors.
References
- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 2. providiongroup.com [providiongroup.com]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. support.waters.com [support.waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. biotage.com [biotage.com]
- 9. advion.com [advion.com]
Stability Under Scrutiny: A Comparative Guide to Furan Boronic Acid Derivatives
For researchers, scientists, and drug development professionals, the inherent instability of many heterocyclic boronic acids presents a significant challenge. Furan boronic acids, key building blocks in medicinal chemistry, are particularly susceptible to decomposition, impacting reaction efficiency, reproducibility, and shelf-life. This guide provides a comprehensive comparison of the stability of various furan boronic acid derivatives, supported by experimental data and detailed analytical protocols to aid in the selection and handling of these critical reagents.
The stability of furan boronic acids is a critical consideration in their application. The primary degradation pathway is protodeboronation, the cleavage of the C-B bond by a proton source, which is influenced by factors such as pH, temperature, and the electronic and steric nature of substituents on the furan ring.[1][2][3][4][5] This guide focuses on comparing the stability of parent furan boronic acids and their more stable derivatives.
Comparative Stability Analysis
The following table summarizes the available data on the stability of different furan boronic acid derivatives. Direct kinetic data for many derivatives is sparse in the literature; therefore, a combination of qualitative and semi-quantitative observations is presented.
| Derivative | Structure | Stability Profile | Key Findings |
| 2-Furanboronic Acid |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Low | Decomposes significantly on the benchtop under air, with very little material remaining after 15 days.[2] Complete decomposition has been observed in less than one week under ambient conditions. |
| 3-Furanboronic Acid |
| Low (predicted) | While specific quantitative data is limited, heteroaromatic boronic acids are generally unstable. The position of the boronic acid group can influence stability, with some studies suggesting 3-substituted heterocycles can be more stable than 2-substituted ones in certain contexts. |
| 2-Formylfuran-5-boronic Acid |
| Moderate | The electron-withdrawing formyl group is expected to influence stability. Anecdotal evidence suggests it is more stable than the parent 2-furanboronic acid, likely due to electronic effects.[6][7][8][9] |
| 2-Furanboronic acid pinacol ester |
| High | Pinacol esters are significantly more robust than their corresponding boronic acids, offering enhanced stability towards hydrolysis, oxidation, and thermal stress. |
| 2-Furyl MIDA boronate |
| Very High | Indefinitely air-stable with no decomposition detectable by ¹H NMR even after more than 60 days on the benchtop under air.[2] |
| 2-Furyl DABO boronate |
| Very High | Can be stored for extended periods at room temperature with no noticeable degradation. No decomposition was observed by NMR analysis after 72 days of storage in open vials at room temperature. |
Experimental Protocols
Accurate assessment of stability is crucial for successful synthesis and application. The following are detailed methodologies for key experiments used to evaluate the stability of furan boronic acid derivatives.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method for monitoring the degradation of furan boronic acid derivatives.
Objective: To quantify the parent boronic acid and its degradation products over time under specific storage conditions.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate buffer (e.g., 0.032 M)[10]
-
Furan boronic acid derivative of interest
-
Internal standard (optional, for improved quantification)
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase, for example, a mixture of acetonitrile, methanol, and ammonium acetate buffer (e.g., 55:5:40 v/v/v).[10] The exact composition may need to be optimized for specific derivatives.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the furan boronic acid derivative in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase).
-
For kinetic studies, subject aliquots of the stock solution to the desired stress conditions (e.g., ambient temperature and air exposure, elevated temperature, different pH solutions).
-
-
Chromatographic Conditions:
-
Analysis:
-
At specified time points, inject the stressed samples and a standard solution onto the HPLC system.
-
Monitor the peak area of the parent furan boronic acid and any new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.
-
Protocol 2: Stability Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ¹H NMR to monitor the decomposition of furan boronic acid derivatives in solution.
Objective: To observe the disappearance of the parent compound and the appearance of degradation products over time.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD, or THF-d₈)
-
Furan boronic acid derivative of interest
-
Internal standard with a known concentration and stable signals (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the furan boronic acid derivative and the internal standard in the chosen deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Store the NMR tube under the desired conditions (e.g., benchtop, open to air).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 24 hours, or as needed based on the expected stability).
-
-
Data Analysis:
-
Integrate the characteristic peaks of the furan boronic acid derivative and the internal standard.
-
The decrease in the integral of the parent compound's peaks relative to the stable internal standard over time indicates decomposition.
-
New peaks appearing in the spectrum can be analyzed to identify degradation products, such as the corresponding furan from protodeboronation.
-
Visualizing Stability Assessment
Logical Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a furan boronic acid derivative.
Caption: Workflow for assessing the stability of furan boronic acid derivatives.
Decomposition Pathway of Furan Boronic Acid
The primary decomposition pathway for furan boronic acids is protodeboronation, which can be influenced by acidic or basic conditions.
Caption: Simplified protodeboronation pathway of furan boronic acid.
Conclusion
The stability of furan boronic acid derivatives is a critical factor that can be significantly enhanced through derivatization. Unprotected furan boronic acids, particularly 2-furanboronic acid, exhibit poor stability and are prone to rapid decomposition. For applications requiring robust and shelf-stable reagents, MIDA and DABO boronates are highly recommended alternatives, demonstrating exceptional stability under ambient conditions. Pinacol esters also offer a significant improvement in stability over the free boronic acids. Researchers should carefully consider the stability requirements of their specific application and employ appropriate analytical methods to monitor the integrity of these valuable synthetic building blocks.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Formylfuran-2-boronic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 2-Formylfuran-5-boronic acid | 27329-70-0 [chemicalbook.com]
- 10. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
A Comprehensive Cost-Benefit Analysis of (5-(Methoxycarbonyl)furan-2-YL)boronic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency, cost, and overall success of a synthetic campaign. This guide provides an in-depth cost-benefit analysis of (5-(Methoxycarbonyl)furan-2-YL)boronic acid, a valuable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. We will objectively compare its performance with viable alternatives, supported by available experimental data, and provide detailed protocols to aid in its practical application.
Alternatives to this compound
The utility of a boronic acid is best understood in the context of its alternatives. For this analysis, we will compare this compound with the following compounds:
-
(5-Formylfuran-2-yl)boronic acid: A structurally similar compound with a different electron-withdrawing group, allowing for a direct comparison of the influence of the substituent on reactivity.
-
Potassium (5-(Methoxycarbonyl)furan-2-YL)trifluoroborate: A more stable derivative of the parent boronic acid, which can offer advantages in terms of handling and reaction reproducibility.
-
Furan-2-boronic acid: The parent compound, serving as a baseline for evaluating the impact of the C5-substituent.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, and the performance of boronic acids in this reaction is a key metric of their utility. The following table summarizes available data on the performance of this compound and its alternatives in Suzuki-Miyaura coupling reactions. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the provided data is compiled from various sources.
| Reactant | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| (5-Formylfuran-2-yl)boronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | - | 39[1] |
| Potassium furan-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | - | 95[2] |
| Furan-2-boronic acid | 2-Chloropyridine | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | - | Modest[1] |
| 5-Methylfuran-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | - | 98[1] |
Discussion of Performance:
The methoxycarbonyl group on the furan ring is electron-withdrawing, which can influence the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups on the boronic acid partner tend to enhance the reaction rate and yield. Conversely, electron-withdrawing groups can sometimes lead to slower or lower-yielding reactions.
The comparison with potassium trifluoroborate salts highlights a crucial trade-off between reactivity and stability. Boronic acids are generally more reactive but can be prone to decomposition, such as protodeboronation, especially with heteroaryl systems. Trifluoroborate salts offer enhanced stability, are often crystalline solids that are easier to handle and store, and can lead to more reproducible and higher isolated yields, particularly in complex syntheses.[3] The high yield observed with potassium furan-2-yltrifluoroborate in the coupling with 4-bromobenzonitrile supports this observation.[2]
Cost-Benefit Analysis
The economic viability of a synthetic route is a major consideration, especially in process development and large-scale synthesis. The following table provides a snapshot of the approximate costs of this compound and its alternatives from various suppliers. Prices are subject to change and may vary based on purity and quantity.
| Compound Name | Supplier | Quantity | Price (USD) | Cost per Gram (USD/g) |
| This compound | AOBChem | 1 g | 65.00 | 65.00 |
| This compound | AOBChem | 5 g | 300.00 | 60.00 |
| (5-Formylfuran-2-yl)boronic acid | Thermo Scientific Chemicals | 1 g | 35.65[4] | 35.65 |
| (5-Formylfuran-2-yl)boronic acid | Tokyo Chemical Industry | 1 g | ~22.00 (converted from INR) | 22.00 |
| (5-Formylfuran-2-yl)boronic acid | Tokyo Chemical Industry | 5 g | ~54.00 (converted from INR) | 10.80 |
| Potassium (furan-2-yl)trifluoroborate | Apollo Scientific | 1 g | 16.00[5] | 16.00 |
| Potassium (furan-2-yl)trifluoroborate | Apollo Scientific | 5 g | 66.00[5] | 13.20 |
| Potassium furan-3-trifluoroborate | Sigma-Aldrich | 1 g | 141.00 | 141.00 |
Discussion of Cost-Benefit:
From a cost perspective, (5-Formylfuran-2-yl)boronic acid and Potassium (furan-2-yl)trifluoroborate are significantly more economical than this compound, especially when purchased in larger quantities. The choice between these alternatives will depend on the specific requirements of the synthesis.
For exploratory, small-scale synthesis where the unique electronic properties of the methoxycarbonyl group are desired, the higher cost of this compound may be justified. However, for larger-scale applications or when a simple furan-2-yl moiety is required, the significantly lower cost and potentially higher stability and yield of potassium furan-2-yltrifluoroborate make it a more attractive option. (5-Formylfuran-2-yl)boronic acid offers a cost-effective alternative with a functional handle (the aldehyde group) that can be further elaborated, providing additional synthetic versatility.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Furan Boronic Acid with an Aryl Bromide
Materials:
-
Furan boronic acid derivative (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), the furan boronic acid derivative (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Notes on Optimization:
-
The choice of catalyst, ligand, base, and solvent system is crucial and may require optimization for specific substrates.
-
Other common catalyst/ligand systems include Pd(PPh₃)₄, Pd₂(dba)₃/XPhos, and PdCl₂(dppf).
-
Alternative bases such as K₂CO₃, Cs₂CO₃, and Na₂CO₃ can be screened.
-
The reaction temperature and time should be optimized for each specific reaction.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for selecting a furan-2-boronic acid derivative.
Conclusion
This compound is a valuable reagent for introducing a functionalized furan moiety into complex molecules via Suzuki-Miyaura cross-coupling. Its primary advantage lies in the specific electronic properties conferred by the methoxycarbonyl group, which can be desirable for tuning the characteristics of the final product in drug discovery and materials science applications.
However, a thorough cost-benefit analysis reveals that for many applications, more economical and potentially more stable alternatives exist. (5-Formylfuran-2-yl)boronic acid provides a significantly lower-cost option with a versatile functional group for further synthetic transformations. For reactions where stability and reproducibility are paramount, potassium (furan-2-yl)trifluoroborate presents a compelling case, often at a lower cost per gram than the target boronic acid.
Ultimately, the choice of reagent will be dictated by the specific goals of the synthesis. For early-stage research focused on exploring the impact of the methoxycarbonyl substituent, the higher cost of this compound is justifiable. For process development and larger-scale synthesis, a careful evaluation of the cost, stability, and reactivity of the available alternatives is highly recommended to identify the most efficient and economical synthetic route.
References
- 1. scispace.com [scispace.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium 2-furantrifluoroborate price,buy Potassium 2-furantrifluoroborate - chemicalbook [m.chemicalbook.com]
- 4. 5-Formylfuran-2-boronic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 166328-14-9 Cas No. | Potassium (furan-2-yl)trifluoroborate | Apollo [store.apolloscientific.co.uk]
A Comparative Guide to the Mechanistic Nuances of Suzuki Coupling with Furan Boronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation in modern organic synthesis.[1][2][3] Its broad applicability, functional group tolerance, and the low toxicity of its boron-based reagents have made it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] This guide provides a detailed examination of the mechanistic aspects of Suzuki coupling reactions involving furan boronic acids, comparing its performance with alternative methods and providing supporting experimental data for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Catalytic Cycle: A General Overview
The mechanism of the Suzuki reaction is generally understood to proceed through a catalytic cycle involving a palladium catalyst.[1][6] The cycle is composed of three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.[2][6][7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][8] This is a critical and often rate-determining step, the exact mechanism of which is still a subject of detailed study.[1][5][9]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)Ln-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; ArPdArFuran [label="Ar-Pd(II)Ln-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-Ar'", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout center [shape=point, width=0.01, height=0.01]; ArX_in [label="Ar-X", shape=plaintext, fontcolor="#202124"]; FuranBOH2_in [label="Ar'B(OH)2\n+ Base", shape=plaintext, fontcolor="#202124"]; Boronate_complex [label="[Ar'B(OH)3]⁻", shape=plaintext, fontcolor="#202124"]; X_out [label="X⁻", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> center [arrowhead=none, style=invis]; center -> ArPdX [label=" Oxidative\n Addition", fontcolor="#202124", color="#4285F4"]; ArPdX -> center [dir=back, label=" Reductive\n Elimination", fontcolor="#202124", color="#EA4335"]; center -> ArPdArFuran [dir=back, label=" Transmetalation", fontcolor="#202124", color="#FBBC05"];
// Input and Output ArX_in -> ArPdX [style=invis]; FuranBOH2_in -> Boronate_complex [style=invis]; Boronate_complex -> ArPdArFuran [style=invis]; ArPdArFuran -> Product [style=invis]; ArPdX -> X_out [style=invis];
// Positioning relative to center Pd0 [pos="0,1.5!"]; ArPdX [pos="2.5,0!"]; ArPdArFuran [pos="0,-1.5!"]; Product [pos="-1.5,-2.5!"];
// Edge labels {rank=same; Pd0; ArX_in} ArX_in -> OxAdd [style=invis]; OxAdd -> ArPdX;
{rank=same; ArPdX; FuranBOH2_in} FuranBOH2_in -> Boronate_complex [style=invis]; Boronate_complex -> Transmetalation [style=invis]; Transmetalation -> ArPdArFuran;
ArPdArFuran -> RedElim; RedElim -> Pd0; RedElim -> Product [lhead=Product, style=dashed]; }
Figure 1. General Catalytic Cycle of the Suzuki-Miyaura Reaction.
Mechanistic Considerations for Furan Boronic Acids
While the general mechanism holds true, the use of heteroaryl boronic acids, such as 2-furanboronic acid and 3-furanboronic acid, introduces specific challenges. These substrates are known to be unstable and can undergo facile protodeboronation, where the C-B bond is cleaved by a proton source (like water), reducing the amount of boronic acid available for the cross-coupling reaction.[10][11]
To circumvent this, specific catalyst systems and reaction conditions have been developed. The use of highly active palladium precatalysts, often employing bulky, electron-rich phosphine ligands like XPhos or SPhos, can accelerate the rate of the desired coupling reaction, outcompeting the decomposition pathway.[11][12] These advanced catalysts can generate the active Pd(0) species quickly, enabling the reaction to proceed efficiently even at room temperature.[11]
Figure 2. Competing reaction pathways for furan boronic acids.
Performance Data and Experimental Protocols
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields in Suzuki couplings with furan boronic acids. Below is a summary of representative conditions and outcomes.
Table 1: Comparison of Reaction Conditions for Suzuki Coupling with Furan Boronic Acids
| Entry | Aryl Halide | Furan Boronic Acid | Catalyst / Precatalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Ref | |---|---|---|---|---|---|---|---|---|---| | 1 | 4-Chloroanisole | 2-Furanboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | THF/H₂O | RT | <30 min | 93 |[11] | | 2 | 5-Bromopyrimidine | 2-Furanboronic acid | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | t-Amyl Alcohol | 100 | 18 h | ~85-95 |[13] | | 3 | 2-(4-bromophenyl)benzofuran | Phenylboronic acid* | Pd(II) complex (3) | - | K₂CO₃ | EtOH/H₂O | 80 | 12 h | 97 |[14] | | 4 | 4-Tosyl-2(5H)-furanone | o-Methylphenylboronic acid | PdCl₂(PPh₃)₂ | - | Na₂CO₃ | THF | Reflux | - | 95 |[15] |
*Note: Entries 3 and 4 use different furan-containing substrates or arylboronic acids but demonstrate relevant conditions for similar heterocyclic systems.
Representative Experimental Protocol
This protocol is adapted from a procedure for the coupling of unstable heteroaryl boronic acids.[11]
Materials:
-
Aryl halide (1.0 mmol)
-
2-Furanboronic acid (1.5 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3) (0.02 mmol, 2 mol%)
-
Degassed THF (2 mL)
-
Degassed 0.5 M aqueous K₃PO₄ solution (4 mL)
-
Reaction vessel (e.g., screw-cap vial)
-
Stir bar
Procedure:
-
To a reaction vessel containing a stir bar, add the aryl halide (1.0 mmol), 2-furanboronic acid (1.5 mmol), and the palladium precatalyst (0.02 mmol).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed THF (2 mL) followed by the degassed aqueous K₃PO₄ solution (4 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature (or 40 °C if needed) for 30 minutes to 2 hours.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired coupled product.
Figure 3. A typical experimental workflow for a Suzuki coupling reaction.
Comparison with Alternative Coupling Methods
While Suzuki coupling is highly versatile, other cross-coupling reactions can also be employed for the synthesis of furan-containing biaryls. Nickel-catalyzed protocols, for instance, have emerged as a cost-effective and powerful alternative to palladium.[13][16]
Table 2: Comparison of Suzuki Coupling with Alternative Methods for Furan Derivatives
| Feature | Suzuki Coupling | Stille Coupling | Negishi Coupling | Nickel-Catalyzed Coupling |
| Organometallic Reagent | Organoboronic acid/ester | Organostannane | Organozinc | Organoboronic acid/ester |
| Toxicity of Reagent | Low | High (tin compounds) | Moderate | Low |
| Functional Group Tolerance | Generally high | Moderate to high | Moderate (sensitive to acidic protons) | High |
| Reagent Availability | Wide commercial availability | Less common, often requires synthesis | Requires synthesis from organolithiums/Grignards | Wide commercial availability |
| Reaction Conditions | Mild, often aqueous compatible | Generally requires anhydrous conditions | Strictly anhydrous and inert | Mild, can be run in "green" solvents |
| Key Advantage | Low toxicity, stability of reagents | High functional group tolerance | High reactivity | Lower cost catalyst, unique reactivity |
| Key Disadvantage | Potential for protodeboronation | Toxic tin byproducts | Air/moisture sensitive reagents | Can be sensitive to ligand choice |
The development of nickel-catalyzed Suzuki-Miyaura couplings offers a "greener" and more economical approach, capable of activating a wide range of electrophiles under mild conditions.[13][16] These methods provide a viable alternative, particularly for large-scale industrial applications where catalyst cost is a significant factor.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Safe Disposal of (5-(Methoxycarbonyl)furan-2-YL)boronic acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides essential safety and logistical information for the proper disposal of (5-(Methoxycarbonyl)furan-2-YL)boronic acid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its structural components: boronic acids, furan derivatives, and methoxycarbonyl compounds. It is imperative to handle this compound as hazardous waste.[1][2][3]
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood, and to wear the appropriate Personal Protective Equipment (PPE).[2][4]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene. Consider double gloving.[1][2] |
| Body Protection | A fully fastened lab coat that covers the arms.[1] |
| Footwear | Closed-toe shoes.[1] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste.[2] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]
-
Waste Segregation and Collection :
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] The containers must be compatible with the chemical.[3]
-
Labeling : All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".[1][3] The label should also indicate that it is a boronic acid derivative.[1]
-
-
Solid Waste Disposal :
-
Contaminated solid materials, such as gloves, bench paper, and pipette tips, should be collected in a designated hazardous waste container for solids.[1]
-
-
Liquid Waste Disposal :
-
Solutions containing this compound should be collected in a designated hazardous waste container for liquids.
-
Do not mix this waste stream with other incompatible chemical wastes.[3]
-
For decontamination of glassware, a basic wash can help convert residual boronic acid into a more water-soluble boronate salt.[5] This rinsate must be collected as liquid hazardous waste.[1]
-
-
Spill Management :
-
In case of a spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the contaminated absorbent into a suitable container for disposal as hazardous waste.[6]
-
Clean the spill area thoroughly, and collect all cleaning materials as hazardous waste.
-
-
Waste Storage and Pickup :
Experimental Protocol: Neutralization (with EHS Approval)
While treating the compound as hazardous waste is the most prudent approach, some institutions may approve a neutralization procedure for simple boronic acids.[2] This should not be performed without explicit approval from your institution's EHS department. A general illustrative protocol for the neutralization of a weak acid is as follows:
-
In a well-ventilated fume hood, dilute the acidic waste with a large volume of water in a suitable container.
-
Slowly add a mild base, such as sodium bicarbonate, with constant stirring.[2]
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base in small portions until the pH is within the neutral range as specified by local regulations (e.g., 5.5-9.0).[2]
-
The neutralized solution should still be collected and disposed of as hazardous aqueous waste.
Caption: Disposal workflow for this compound.
References
Safeguarding Laboratory Operations: A Comprehensive Guide to Handling (5-(Methoxycarbonyl)furan-2-YL)boronic acid
For researchers and scientists engaged in the intricate process of drug development, the paramount importance of laboratory safety and the precise handling of chemical compounds cannot be overstated. This guide provides essential, immediate safety and logistical information for the handling of (5-(Methoxycarbonyl)furan-2-YL)boronic acid, offering procedural, step-by-step guidance to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure to this compound. The furan moiety suggests potential hazards, including flammability and the possibility of forming explosive peroxides upon exposure to air.[1][2] Boronic acids, as a class, can be irritants. Therefore, a stringent PPE protocol is essential.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, particularly when there is a risk of splashing.[2] |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A flame-resistant lab coat is recommended. Disposable nitrile gloves offer good short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and replace them immediately if contaminated.[2] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should be performed in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[3][4] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot to protect against spills.[2] |
Operational Plan: Handling and Storage
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to control exposure.[5] The fume hood sash should be kept as low as possible. Use of explosion-proof equipment and grounding of metal containers is advised to prevent static discharge, especially given the flammability risk associated with furan compounds.[1][6]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.[2]
-
Weighing and Transfer: Conduct all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.
-
In Case of Contact: If the compound comes into contact with skin, immediately wash the affected area with copious amounts of soap and water.[1] In case of eye contact, flush with large amounts of water for at least 15 minutes and seek immediate medical attention.[1]
-
Hygiene: Wash hands thoroughly before breaks and immediately after handling the product.[3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][8]
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[1][9] Given the furan component, it is also prudent to protect it from light and air to prevent the formation of explosive peroxides.[1][8]
Disposal Plan
The disposal of this compound and its contaminated materials must be managed as hazardous waste.[10]
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any contaminated solids (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste."[10]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[10] Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[10]
Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by licensed waste disposal personnel.[10]
Decontamination of Empty Containers: Empty containers must be triple-rinsed with a suitable solvent in a chemical fume hood. The rinsate must be collected and disposed of as hazardous waste.[10] After thorough rinsing and air-drying, the original label should be defaced before the container is discarded or recycled according to institutional guidelines.[10]
Experimental Workflow for Safe Handling
Caption: A logical workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. nj.gov [nj.gov]
- 2. benchchem.com [benchchem.com]
- 3. wcu.edu [wcu.edu]
- 4. hse.gov.uk [hse.gov.uk]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. duxburysystems.org [duxburysystems.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.pt [fishersci.pt]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


